3-(Pyrrolidin-3-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZDYUPZUHCHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933903 | |
| Record name | 3-(Pyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150281-46-2 | |
| Record name | 3-(Pyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrrolidin-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the 3-(Pyrrolidin-3-yl)pyridine Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Pyrrolidin-3-yl)pyridine
The pyrrolidine ring is a cornerstone of medicinal chemistry, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into drug candidates.[1] When fused with a pyridine ring, it forms a scaffold with significant biological potential, acting as a key pharmacophore in a variety of therapeutic agents.[2][3] Specifically, the this compound moiety is of growing interest to researchers in drug development. Its structural features allow for diverse substitutions, enabling the fine-tuning of activity against various biological targets. Derivatives of this core have been investigated as potent antagonists for receptors like the histamine H3 receptor and the melanin-concentrating hormone receptor-1 (MCH-R1), highlighting its potential in treating neurological and metabolic disorders.[4]
This guide provides a comprehensive technical overview for the synthesis and characterization of this compound. It is designed for researchers and scientists, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a robust and reproducible approach to obtaining this valuable chemical entity.
Part 1: Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the construction of the pyrrolidine ring through a Michael addition followed by reductive cyclization. This approach is advantageous due to the availability of starting materials and the generally high yields.
Retrosynthetic Analysis & Strategic Approach
A logical retrosynthetic pathway begins by disconnecting the pyrrolidine ring. The key C-N bonds of the pyrrolidine can be formed via an intramolecular reductive amination of a keto-amine intermediate. This intermediate, in turn, can be synthesized through a Michael addition of a nitroalkane to a vinyl pyridine derivative. This strategy allows for the late-stage formation of the heterocyclic core.
Proposed Synthetic Pathway
The chosen synthetic pathway starts from commercially available 3-vinylpyridine and ethyl nitroacetate. The process involves three key steps: a Michael addition, reduction of the nitro group, and subsequent intramolecular reductive amination to form the protected pyrrolidine ring, followed by deprotection and decarboxylation.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Michael Addition to form Ethyl 4-nitro-4-(pyridin-3-yl)butanoate
-
Materials: 3-Vinylpyridine, Ethyl nitroacetate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Toluene.
-
Procedure:
-
To a solution of 3-vinylpyridine (1.0 eq) in toluene, add ethyl nitroacetate (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DBU (0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of the Nitro Group to form Ethyl 4-amino-4-(pyridin-3-yl)butanoate
-
Materials: Ethyl 4-nitro-4-(pyridin-3-yl)butanoate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve the product from Step 1 in methanol in a hydrogenation vessel.
-
Add 10% Pd/C (5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 50 psi).
-
Stir the reaction vigorously at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amino ester. This intermediate is often used in the next step without further purification.
-
Step 3 & 4: Intramolecular Reductive Amination, Hydrolysis, and Decarboxylation
-
Materials: Crude Ethyl 4-amino-4-(pyridin-3-yl)butanoate, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Ethanol, Water.
-
Procedure:
-
The crude amino ester from Step 2 will spontaneously cyclize to a lactam under certain conditions. To facilitate the formation of the pyrrolidine and subsequent decarboxylation, a hydrolysis step is employed.
-
Dissolve the crude product in a mixture of ethanol and 2M aqueous NaOH.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.
-
Cool the reaction to room temperature and acidify with concentrated HCl to pH ~1.
-
Heat the acidic solution to reflux for an additional 2-3 hours to promote decarboxylation.
-
Cool the reaction mixture and basify with solid NaOH or concentrated NaOH solution to pH > 12.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by vacuum distillation or column chromatography to obtain pure this compound.
-
Part 2: Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Characterization Workflow
Caption: Workflow for the characterization of synthesized this compound.
Spectroscopic and Chromatographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is crucial for structural elucidation. Expected signals include:
-
Aromatic protons of the pyridine ring (typically in the δ 7.0-8.5 ppm range).
-
Protons on the pyrrolidine ring, which will appear as multiplets in the aliphatic region (δ 1.5-3.5 ppm).
-
A broad singlet for the N-H proton of the pyrrolidine ring, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.
-
Aromatic carbons of the pyridine ring will appear in the δ 120-150 ppm range.
-
Aliphatic carbons of the pyrrolidine ring will be observed in the upfield region (δ 25-60 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
For this compound (C₉H₁₂N₂), the expected exact mass is approximately 148.1000 g/mol .[5]
-
Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 149.1073.
-
The fragmentation pattern can provide further structural information, such as the loss of fragments corresponding to the pyrrolidine or pyridine rings.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present.
-
N-H stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the secondary amine of the pyrrolidine ring.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.
-
C=N and C=C stretch (aromatic): Characteristic absorptions in the 1400-1600 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound. A single, sharp peak under various solvent conditions indicates high purity. The retention time is a characteristic property under a specific method (column, mobile phase, flow rate).
Summary of Characterization Data
| Property | Expected Value |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol [6] |
| Appearance | Colorless to pale yellow oil/liquid[5] |
| Boiling Point | Approx. 270-275 °C[7] |
| ¹H NMR | Aromatic signals (δ 7.0-8.5 ppm), Aliphatic signals (δ 1.5-3.5 ppm) |
| ¹³C NMR | Aromatic signals (δ 120-150 ppm), Aliphatic signals (δ 25-60 ppm) |
| Mass (ESI-MS) | [M+H]⁺ at m/z ≈ 149.11 |
| IR (cm⁻¹) | ~3350 (N-H), >3000 (Aromatic C-H), <3000 (Aliphatic C-H), 1400-1600 (C=C, C=N) |
Discussion: Challenges and Considerations
-
Stereochemistry: The described synthesis produces a racemic mixture of (R)- and (S)-3-(pyrrolidin-3-yl)pyridine. For many pharmaceutical applications, a single enantiomer is required.[8] This can be achieved either through enantioselective synthesis, for example, by using a chiral catalyst in the Michael addition step, or by resolution of the racemic mixture using a chiral acid or through chiral chromatography.
-
Purification: The final product can be challenging to purify due to its basicity and potential water solubility. Careful selection of chromatographic conditions (e.g., using a basic alumina column or treating silica gel with triethylamine) may be necessary. Vacuum distillation is an effective alternative for purification if the compound is thermally stable.
-
Scale-up: When scaling up the synthesis, the hydrogenation step requires careful handling of the pyrophoric Pd/C catalyst and the hydrogen gas. The exothermic nature of some of the reactions should also be considered and managed with appropriate cooling.
Conclusion
This guide has outlined a robust and logical pathway for the synthesis and characterization of this compound, a molecule of significant interest in modern drug discovery. By understanding the rationale behind each synthetic step and employing a comprehensive suite of analytical techniques, researchers can confidently produce and validate this valuable chemical building block. The provided protocols and characterization data serve as a solid foundation for further exploration and derivatization of this promising scaffold, paving the way for the development of novel therapeutic agents.
References
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022-07-18). National Center for Biotechnology Information. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). National Center for Biotechnology Information. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023-05-18). National Center for Biotechnology Information. [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023-06-22). ACS Publications. [Link]
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pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. (PDF). ResearchGate. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyrrolidin-3-yl)pyridine
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(Pyrrolidin-3-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven experimental methodologies. We will explore the structural nuances, acid-base chemistry, lipophilicity, and solubility of this molecule, grounding our discussion in authoritative data and providing detailed protocols for empirical validation. The interplay between these properties and their implications for drug design and development will be a central theme.
Introduction and Significance
This compound is a bicyclic heterocyclic compound featuring a pyridine ring substituted at the 3-position with a pyrrolidine ring. This structural motif is a valuable building block in the synthesis of novel therapeutic agents. The pyrrolidine moiety, a saturated five-membered nitrogen-containing ring, is a prevalent feature in numerous natural products and FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties.[1][2] The pyridine ring, an aromatic heterocycle, serves as a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding and π-stacking.
The strategic combination of a basic aliphatic amine (pyrrolidine) and a basic aromatic amine (pyridine) within a compact framework creates a molecule with unique and tunable physicochemical characteristics. Understanding these properties—pKa, logP, and solubility—is not merely an academic exercise; it is fundamental to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, thereby guiding rational drug design and lead optimization efforts.
Core Physicochemical Data Summary
The fundamental physicochemical properties of this compound are summarized below. These values, derived from computational predictions and available supplier data, provide a quantitative foundation for understanding the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | [3] |
| Molecular Weight | 148.20 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 267.4°C at 760 mmHg | [3] |
| Density | 1.042 g/cm³ | [3] |
| Flash Point | 115.5°C | [3] |
| Refractive Index | 1.536 | [3] |
| Predicted logP | 1.49 | [4] |
| Predicted pKa | pKa₁: ~9.5-10.5 (Pyrrolidine N)pKa₂: ~5.0-5.5 (Pyridine N) | (Expert Estimation) |
In-Depth Analysis of Key Properties
Structure, Basicity, and pKa
This compound possesses two distinct basic centers: the sp³-hybridized secondary amine of the pyrrolidine ring and the sp²-hybridized nitrogen of the pyridine ring.
-
Pyrrolidine Nitrogen: This aliphatic amine is the more basic of the two. The lone pair of electrons resides in an sp³ orbital, is not involved in aromaticity, and is readily available for protonation. Its basicity is comparable to other cyclic secondary amines; for reference, the pKa of the conjugate acid of pyrrolidine itself is approximately 11.3.[5]
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen occupies an sp² orbital in the plane of the ring and is not part of the aromatic π-system. However, the electron-withdrawing nature of the sp² hybridized carbons makes this nitrogen significantly less basic than its aliphatic counterpart.
Causality and Significance: The dual-basic nature is critical. At physiological pH (~7.4), the more basic pyrrolidine nitrogen will be predominantly protonated, conferring a positive charge to the molecule. This ionization dramatically increases aqueous solubility and provides a key site for ionic interactions with biological targets like receptors or enzymes. The weaker basicity of the pyridine nitrogen means it will be largely unprotonated at this pH, allowing it to act as a hydrogen bond acceptor.
Caption: Relationship between molecular structure, core properties, and biological implications.
Lipophilicity and logP
The partition coefficient (logP) quantifies a compound's lipophilicity, a critical factor for predicting its ability to cross biological membranes.[6] The predicted logP of ~1.49 suggests that the neutral form of this compound has a balanced character, being neither excessively lipophilic nor hydrophilic.
Causality and Significance: The pyridine ring contributes polarity, while the hydrocarbon portions of the pyrrolidine ring add lipophilic character. This balance is often a desirable starting point in drug discovery. However, because the molecule is largely ionized at physiological pH, the distribution coefficient at pH 7.4 (logD₇.₄) will be significantly lower (more hydrophilic) than the logP. This pH-dependent lipophilicity is a key feature, enabling the molecule to be water-soluble in the bloodstream while retaining sufficient lipophilicity in its neutral form to partition into tissues.
Aqueous Solubility
Reports indicate that this compound has limited solubility in water but is soluble in common organic solvents.[7] This observation pertains to the neutral form of the compound.
Causality and Significance: As explained by its pKa, the molecule's aqueous solubility is highly pH-dependent. In acidic to neutral aqueous media (pH < 9), the protonation of the pyrrolidine nitrogen will form a salt, significantly enhancing solubility. This is a crucial consideration for formulation and in vitro assays. Low aqueous solubility of the free base can lead to unreliable results in biological screening and poor bioavailability.[8][9] Therefore, controlling the pH of assay buffers is essential for obtaining accurate and reproducible data.
Authoritative Experimental Protocols
The following protocols describe gold-standard methods for the empirical determination of the key physicochemical properties discussed.
Protocol: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa values.
Methodology:
-
Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent like methanol if needed.
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
-
Titration: Place the solution in a jacketed beaker maintained at 25°C. Insert the calibrated pH electrode and a magnetic stirrer.
-
Titrant Addition: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Since there are two basic centers, two inflection points and two pKa values will be observed.
Protocol: logP Determination by Shake-Flask Method
This is the traditional and most reliable method for measuring the partition coefficient between n-octanol and water.[6][10]
Methodology:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and water (or a pH 7.4 phosphate buffer for logD) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.
-
Stock Solution: Prepare a stock solution of this compound in the pre-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: Add a precise volume of the stock solution to a known volume of the pre-saturated aqueous phase in a glass vial (e.g., 2 mL of octanol phase and 2 mL of aqueous phase).
-
Equilibration: Seal the vial and shake or agitate it at a constant temperature (25°C) for a sufficient time (e.g., 2-24 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate logP as: logP = log₁₀ ([Compound]octanol / [Compound]water).
Caption: Experimental workflow for the Shake-Flask logP determination method.
Protocol: Thermodynamic Aqueous Solubility Assay
This method determines the equilibrium solubility of a compound, which is a more accurate representation than kinetic solubility for lead optimization.[8]
Methodology:
-
Compound Addition: Add an excess amount of solid (or liquid) this compound to a series of vials containing an aqueous buffer of a specific pH (e.g., pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.
-
Phase Separation: Filter the resulting suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved compound.
-
Sample Preparation: Dilute the clear filtrate with a suitable mobile phase.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV or LC-MS method.
-
Result: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Expected Spectral Characteristics
Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques.
-
¹H NMR: The spectrum will show distinct regions. Aromatic protons on the pyridine ring will appear in the downfield region (δ 7.0-8.5 ppm). The aliphatic protons of the pyrrolidine ring will be observed upfield (δ 1.5-4.0 ppm). The N-H proton of the secondary amine will be a broad singlet, and its chemical shift will be solvent-dependent.
-
¹³C NMR: The spectrum will display signals for four distinct sp² carbons of the pyridine ring (~120-150 ppm) and four sp³ carbons of the pyrrolidine ring (~25-60 ppm).
-
IR Spectroscopy: Key vibrational bands will include a moderate N-H stretch (~3300-3400 cm⁻¹), aliphatic C-H stretches (~2850-2960 cm⁻¹), aromatic C-H stretches (~3030 cm⁻¹), and characteristic C=C and C=N ring stretching vibrations for the pyridine ring (~1400-1600 cm⁻¹).[11]
-
Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 148.20 or 149.21, respectively, corresponding to its molecular weight.
Conclusion
This compound is a molecule of significant synthetic utility whose physicochemical profile is dictated by the interplay of its two basic nitrogen centers. Its pH-dependent solubility and balanced lipophilicity make it an attractive, albeit complex, scaffold for drug discovery. A thorough empirical determination of its pKa, logD, and solubility, using the authoritative protocols outlined herein, is an indispensable step in any research program utilizing this compound. This foundational data empowers scientists to make informed decisions, leading to the rational design of new chemical entities with optimized ADME properties and a higher probability of clinical success.
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The Three-Dimensional Identity of 3-(Pyrrolidin-3-yl)pyridine: An In-depth Guide to Molecular Structure and Conformation
Abstract
This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 3-(pyrrolidin-3-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. For researchers and scientists in these fields, a profound understanding of a molecule's three-dimensional topology is a prerequisite for rational drug design, as conformation dictates molecular recognition and biological activity. This document synthesizes theoretical principles with practical methodologies, offering insights into the dynamic relationship between the saturated pyrrolidine ring and the aromatic pyridine system. We will dissect the sources of conformational flexibility, detail the key experimental and computational techniques used for analysis, and discuss the profound implications of conformational preference on the molecule's role as a pharmacophore.
Introduction: Beyond the 2D Structure
The compound this compound is a valuable building block in the synthesis of a wide range of biologically active agents. Its structure marries a flexible, saturated five-membered nitrogenous ring (pyrrolidine) with a planar, aromatic pyridine ring. This union creates a molecule with a defined three-dimensional character and a chiral center at the C3 position of the pyrrolidine ring, which are critical determinants of its interaction with biological targets.
The pyrrolidine ring is not planar; it exists in a dynamic equilibrium of puckered conformations. Furthermore, rotation around the single bond connecting the two rings introduces another degree of conformational freedom. The interplay of these factors results in a complex potential energy surface with multiple stable conformers. The relative populations of these conformers, and the energy barriers between them, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide will illuminate the principles and techniques used to characterize this crucial, yet often overlooked, aspect of molecular identity.
Deciphering the Molecular Architecture
The foundational structure of this compound presents several key features that govern its conformational behavior.
-
The Pyrrolidine Ring: As a five-membered saturated heterocycle, the pyrrolidine ring avoids the high energy of a planar conformation through puckering. This puckering is not static but undergoes a rapid interconversion between various "envelope" (where one atom is out of the plane of the other four) and "twist" (where two atoms are on opposite sides of a plane defined by the other three) conformations. This dynamic process is often described as pseudorotation.[1] The position of the pyridine substituent at C3 significantly influences the preferred pucker of the ring.
-
The Pyridine Ring: A planar, aromatic system that acts as a rigid component of the molecule.
-
The C3-C(pyridine) Bond: This single bond is a rotational axis, allowing the pyridine ring to adopt different orientations relative to the pyrrolidine ring. The interplay between steric hindrance and potential intramolecular interactions (such as weak hydrogen bonds) will dictate the preferred dihedral angle.
-
The Chiral Center: The C3 carbon of the pyrrolidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers, (S)- and (R)-3-(pyrrolidin-3-yl)pyridine. The absolute configuration can have a profound impact on biological activity.
Below is a diagram illustrating the key structural features and the numbering convention used in this guide.
Caption: Molecular structure of this compound.
Conformational Isomerism: A Dynamic Equilibrium
The overall conformation of this compound is primarily defined by two equilibria:
-
Pyrrolidine Ring Pucker: The pyrrolidine ring rapidly interconverts between two main families of conformations: C2-endo/C3-exo and C2-exo/C3-endo, which can be visualized as envelope or twist forms. The substituent at the C3 position will favor a pseudo-equatorial orientation to minimize steric strain, thus influencing the preferred puckering mode.[1]
-
Rotation about the C3-C(pyridine) Bond: This rotation gives rise to different rotamers. We can define the orientation by the dihedral angle between the plane of the pyridine ring and a plane defined by atoms C2-C3-C4 of the pyrrolidine ring. The principal conformers can be broadly classified as syn and anti, where the pyridine nitrogen is either on the same side or the opposite side of the pyrrolidine ring, respectively.
Caption: Key conformational equilibria in this compound.
Experimental Determination of Conformation
The precise determination of the dominant conformations in solution and solid-state relies on sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the conformation of molecules in solution.[2]
-
Causality Behind Experimental Choice: In a dynamic system like this compound, NMR provides time-averaged data. However, by analyzing specific parameters, we can deduce the geometry of the most populated conformers.
-
Key Parameters:
-
³JHH Coupling Constants: The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation .[3] By measuring the ³JHH values around the pyrrolidine ring, one can calculate the dihedral angles and thus determine the preferred ring pucker.
-
Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY) detects through-space interactions between protons that are close to each other (< 5 Å). This is invaluable for determining the relative orientation of the pyridine and pyrrolidine rings. For instance, an NOE between a proton on the pyridine ring and a proton on the pyrrolidine ring would provide direct evidence for a specific rotational conformer.[4]
-
This protocol outlines a self-validating workflow where initial structural hypotheses from 1D NMR are confirmed by through-space correlations in 2D NOESY.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence conformational equilibria.
-
Ensure the sample is free of particulate matter.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Ensure high digital resolution to accurately measure coupling constants.
-
Integrate all signals and assign the protons based on chemical shifts and splitting patterns.
-
-
Data Analysis (¹H):
-
2D NOESY Acquisition:
-
Acquire a 2D NOESY spectrum. A mixing time of 500-800 ms is typically suitable for small molecules to observe key correlations.
-
Process the data and carefully analyze the cross-peaks.
-
-
Data Analysis (NOESY):
-
Identify intramolecular NOE cross-peaks between protons on the pyrrolidine ring and protons on the pyridine ring.
-
The presence or absence of specific cross-peaks will confirm or refute the proposed rotational conformation from the 1D analysis. For example, a strong NOE between a pyridine proton and a C2 or C4 proton on the pyrrolidine ring would indicate a syn or anti preference.
-
Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the molecular conformation in the solid state.[7]
-
Causality Behind Experimental Choice: This technique yields a precise three-dimensional model of the molecule as it exists in a crystal lattice, providing accurate bond lengths, bond angles, and dihedral angles.
-
Crystal Growth:
-
Grow single crystals of this compound or a suitable salt (e.g., hydrochloride) of high quality, free of defects, and typically 0.1-0.3 mm in each dimension. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect a full sphere of diffraction data using either Mo or Cu Kα radiation.[3]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms.
-
Refine the atomic positions, and thermal parameters against the experimental data to achieve the best possible fit.
-
-
Data Analysis:
-
Analyze the final refined structure to determine precise bond lengths, angles, and crucially, the dihedral angles defining the ring pucker and the relative orientation of the two rings.
-
Computational Modeling: An In Silico Approach
Computational chemistry provides a powerful means to explore the conformational landscape, calculate the relative energies of different conformers, and predict spectroscopic parameters that can be compared with experimental data.
-
Causality Behind Method Choice: A common and effective strategy is to perform a broad conformational search using a computationally inexpensive method like Molecular Mechanics (MM), followed by geometry optimization and energy calculation of the low-energy conformers using a more accurate but computationally intensive method like Density Functional Theory (DFT).[9]
Caption: Workflow for computational conformational analysis.
-
Initial Structure Generation: Build the 3D structure of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface associated with ring puckering and C-C bond rotation.
-
Filtering and Optimization: Cluster the resulting conformers and select the unique low-energy structures (typically within 10-15 kcal/mol of the global minimum). Optimize the geometry of each of these conformers using a DFT method, such as B3LYP with a basis set like 6-31G(d). A frequency calculation should be performed to confirm that each optimized structure is a true minimum (no imaginary frequencies).
-
Energy Refinement: For more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
-
Data Analysis:
-
Calculate the relative energies (ΔE) of all stable conformers.
-
Use the Boltzmann distribution to estimate the population of each conformer at a given temperature.
-
Measure the key dihedral angles for each conformer.
-
The following table presents a hypothetical summary of results from such a computational study, illustrating the type of data that can be generated.
| Conformer | Pyrrolidine Pucker | Pyridine-Pyrrolidine Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K |
| 1 (Global Min) | C2-endo (pseudo-eq) | 65 | 0.00 | 75.3 |
| 2 | C3-exo (pseudo-eq) | 70 | 0.25 | 20.1 |
| 3 | C2-endo (pseudo-eq) | -110 | 1.50 | 4.6 |
Note: The data in this table is illustrative and based on typical values for similar systems. A dedicated computational study is required to determine the precise values for this compound.
Impact on Biological Activity and Drug Design
The conformation of this compound is not merely a structural curiosity; it is central to its function as a pharmacophore.
-
The Bioactive Conformation: When a drug molecule binds to its biological target (e.g., a receptor or enzyme), it adopts a specific three-dimensional arrangement known as the "bioactive conformation." This is typically one of the low-energy conformers present in solution.
-
Structure-Activity Relationship (SAR): Understanding the preferred conformations allows medicinal chemists to design analogs where the molecular geometry is "locked" or biased towards the bioactive conformation. This can lead to significant improvements in binding affinity and selectivity, as less entropic penalty is paid upon binding. For instance, strategic substitution on the pyrrolidine ring can control its puckering, thereby pre-organizing the molecule for optimal target interaction.[10]
-
Pharmacophore Modeling: Knowledge of the spatial relationship between the pyrrolidine nitrogen, the pyridine nitrogen, and the aromatic ring is essential for building accurate pharmacophore models. These models define the key features required for biological activity and are used to screen virtual libraries for new drug candidates.
Conclusion
The molecular structure of this compound is intrinsically three-dimensional, characterized by the dynamic puckering of the pyrrolidine ring and rotation about the bond connecting the two heterocyclic systems. A comprehensive understanding of this conformational landscape is indispensable for its effective application in drug discovery and development. The integrated use of high-field NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling provides a powerful toolkit for elucidating the preferred conformations and the energetic relationships between them. By moving beyond a simple two-dimensional representation and embracing the molecule's full three-dimensional identity, researchers can unlock its true potential in the rational design of novel therapeutics.
References
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Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]
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Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the furanose ring in nucleic acids and their analogs. A new description based on the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212. [Link]
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Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
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Koskinen, A. M., & Rapoport, H. (1989). Synthesis of 4-substituted prolines as conformationally constrained probes for biological systems. Journal of Organic Chemistry, 54(8), 1859–1866. [Link]
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Reiss, G. J., & Sergeeva, O. (2020). The crystal structure of 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl)pyridin-1-ium tetrachloridozincate(II) monohydrate, C10H18Cl4ZnN2O. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 851-853. [Link]
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Vitale, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4833. [Link]
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Espinosa, J. F., et al. (2001). Conformational Analysis of Saturated Five-Membered Rings from J-Coupling Constants. Journal of the American Chemical Society, 123(21), 4975-4983. [Link]
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An In-depth Technical Guide to 3-(Pyrrolidin-3-yl)pyridine: Synthesis, History, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Pyrrolidin-3-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. As a structural isomer of nicotine, this compound has been explored for its potential as a ligand for nicotinic acetylcholine receptors (nAChRs), key targets in a variety of neurological and psychiatric disorders. This document details the synthetic routes to this compound, traces its history within the broader context of nAChR ligand development, and discusses its pharmacological profile and structure-activity relationships. Experimental protocols, comparative pharmacological data, and key signaling pathways are presented to offer a thorough understanding of this compound for researchers and drug development professionals.
Introduction: The Pyrrolidine-Pyridine Scaffold in Neuroscience Drug Discovery
The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle that is a core structural motif in a vast number of biologically active molecules, including many approved drugs.[1] Its conformational flexibility and ability to serve as a key pharmacophoric element have made it a privileged scaffold in drug design. When coupled with a pyridine ring, as in the case of this compound, the resulting structure bears a resemblance to the endogenous neurotransmitter acetylcholine and the well-known alkaloid, nicotine.
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[2] They play crucial roles in a wide range of physiological processes, including cognitive function, reward, and addiction. The diverse family of nAChR subtypes, each with a unique subunit composition and pharmacological profile, offers a rich landscape for the development of selective ligands for the treatment of various central nervous system (CNS) disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[2][3]
The discovery and development of nAChR modulators have been heavily influenced by the structure of nicotine, which is chemically known as 3-(1-methylpyrrolidin-2-yl)pyridine. The exploration of structural isomers and analogs of nicotine has been a fruitful area of research aimed at identifying novel ligands with improved subtype selectivity and therapeutic profiles. This compound represents a key structural variation, shifting the point of attachment of the pyridine ring from the 2-position to the 3-position of the pyrrolidine ring. This seemingly subtle change can have profound effects on the compound's interaction with nAChR subtypes and its overall pharmacological properties.
This guide will delve into the specific discovery, synthesis, and pharmacological characterization of this compound, providing a detailed resource for researchers working in the field of neuroscience and medicinal chemistry.
Discovery and History
The precise first synthesis of this compound is not prominently documented in the readily available scientific literature, suggesting it may have been first prepared as part of a broader chemical library or as an intermediate in a larger synthetic effort. However, the exploration of pyridinylpyrrolidine analogs as potential nAChR ligands gained significant momentum in the latter half of the 20th century, driven by the desire to understand the pharmacology of nicotine and to develop novel CNS-active agents.
A seminal 1985 study by Sloan et al. investigated the structure-activity relationships of a series of pyridine, piperidine, and pyrrolidine analogs for their ability to modulate the binding of radiolabeled nicotine to rat brain preparations. While this study did not explicitly detail the synthesis of this compound, it laid the groundwork for understanding how the positioning of the pyridine and pyrrolidine rings influences interaction with nAChRs. The paper highlighted that modifications at the 3-position of the pyridine and the nature of the saturated heterocyclic ring are critical for binding specificity.
The development of potent and selective nAChR ligands, such as epibatidine and varenicline, further spurred interest in the synthesis and evaluation of a wide array of pyridinyl-heterocycle scaffolds. Within this context, this compound has been synthesized and evaluated by various research groups as a fundamental building block and a reference compound in the quest for novel nAChR modulators.
Synthetic Methodologies
The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve either the formation of the pyrrolidine ring onto a pre-functionalized pyridine or the coupling of a pre-formed pyrrolidine derivative with a pyridine precursor.
Synthesis via Debenzylation of a Protected Pyrrolidine
A straightforward and commonly employed method for the synthesis of this compound involves the deprotection of a commercially available or readily synthesized N-protected precursor. The benzyl group is a common protecting group for the pyrrolidine nitrogen due to its relative stability and ease of removal via hydrogenolysis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from analogous synthetic procedures for pyridinylpyrrolidines.[4]
Step 1: Hydrogenolysis of 3-[1-(Phenylmethyl)-3-pyrrolidinyl]pyridine
-
To a solution of 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (5.00 g, 21.0 mmol) in methanol (100 mL) is added 10% palladium on charcoal (0.50 g).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonium hydroxide, e.g., 90:9:1) to afford this compound as a pale orange oil (yields typically in the range of 60-75%).
Causality Behind Experimental Choices:
-
Palladium on Charcoal (Pd/C): This is a standard and highly effective catalyst for hydrogenolysis, specifically for the cleavage of benzylamines to the corresponding free amines.
-
Methanol: A common solvent for hydrogenolysis reactions as it is polar and effectively dissolves the starting material and product.
-
Hydrogen Atmosphere: Hydrogen gas is the reducing agent required for the catalytic hydrogenolysis reaction.
-
Celite Filtration: Celite is used to ensure the complete removal of the fine palladium catalyst from the reaction mixture.
-
Column Chromatography with a Basic Eluent System: The addition of ammonium hydroxide to the eluent system is crucial to prevent the basic amine product from streaking on the acidic silica gel, thus ensuring good separation and purification.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound via catalytic hydrogenolysis.
Alternative Synthetic Approaches
While the debenzylation route is common, other synthetic strategies can be employed, particularly for accessing substituted analogs. These can include:
-
Ring-closing metathesis (RCM): Construction of the pyrrolidine ring from a suitably functionalized pyridine-containing diene precursor.
-
Palladium-catalyzed cross-coupling reactions: Coupling of a 3-halopyridine with a pyrrolidine-derived organometallic reagent (e.g., a boronic ester or a zinc reagent).[5]
-
Nucleophilic aromatic substitution: Reaction of a pyrrolidine anion with a pyridine ring bearing a suitable leaving group, although this is generally less common for the 3-position of pyridine.
-
Synthesis from 3-cyanopyridine: Reduction of the nitrile to an aminomethyl group, followed by elaboration to form the pyrrolidine ring.[6]
Pharmacological Profile and Mechanism of Action
This compound is primarily investigated for its activity as a ligand for nicotinic acetylcholine receptors. Its structural similarity to nicotine suggests that it is likely to act as an agonist or partial agonist at various nAChR subtypes. The precise pharmacological profile, including binding affinity (Ki) and functional efficacy (EC50 or IC50), is dependent on the specific nAChR subtype.
Mechanism of Action at nAChRs:
As a presumed nAChR agonist, this compound would bind to the extracellular ligand-binding domain of the receptor, at the interface between two subunits. This binding event induces a conformational change in the receptor, leading to the opening of the integral ion channel. The influx of cations, primarily Na+ and Ca2+, through the open channel results in depolarization of the cell membrane and the initiation of downstream signaling events.
Diagram of nAChR Activation:
Caption: Simplified signaling pathway of nAChR activation by an agonist like this compound.
Quantitative Pharmacological Data:
While specific, high-quality binding affinity and functional data for this compound are not widely available in the public domain, we can infer its likely profile based on data from closely related analogs. The table below presents data for nicotine and a representative high-affinity analog to provide context for the expected potency of pyridinylpyrrolidine compounds at key nAChR subtypes.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, µM) & Efficacy | Source |
| (-)-Nicotine | α4β2 | 1-4 | Agonist, EC50 ≈ 0.1 | [7] |
| α3β4 | 261-440 | Agonist | [7] | |
| α7 | >1000 | Agonist | [2] | |
| A-85380 (analog) | α4β2 | ~0.05 | Full Agonist (163% vs Nicotine) | [8] |
It is anticipated that this compound would exhibit nanomolar to micromolar affinity for various nAChR subtypes, with a preference for the α4β2 subtype, which is the most abundant high-affinity nicotine binding site in the brain.
Structure-Activity Relationships (SAR)
The pharmacological profile of pyridinylpyrrolidine derivatives is highly sensitive to their structural features. Key SAR insights for this class of compounds include:
-
Position of the Pyridine Nitrogen: The location of the nitrogen atom in the pyridine ring is critical for receptor interaction. The 3-pyridyl moiety, as in nicotine and this compound, is generally optimal for high-affinity binding to the α4β2 nAChR.
-
Stereochemistry of the Pyrrolidine Ring: The stereochemistry at the point of attachment to the pyridine ring is a major determinant of potency and selectivity. For 2-substituted pyrrolidines like nicotine, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. A similar stereochemical preference is expected for this compound.
-
Substitution on the Pyrrolidine Nitrogen: The presence and nature of a substituent on the pyrrolidine nitrogen can modulate affinity and efficacy. N-methylation, as in nicotine, often enhances potency. The unsubstituted N-H of this compound provides a point for further chemical modification to fine-tune its pharmacological properties.
-
Substitution on the Pyrrolidine and Pyridine Rings: The addition of substituents to either the pyrrolidine or pyridine rings can have a dramatic impact on subtype selectivity. For example, the addition of bulky groups to the pyridine ring can enhance selectivity for the α4β2 subtype over the α3β4 subtype.
Applications in Drug Discovery and Research
This compound serves as a valuable scaffold and research tool in several areas:
-
Lead Compound for Novel nAChR Modulators: Its core structure can be elaborated to develop novel agonists, partial agonists, or antagonists with improved subtype selectivity for the treatment of CNS disorders.
-
Pharmacological Probe: As a close analog of nicotine, it can be used to investigate the structure and function of nAChRs and to probe the binding pockets of different subtypes.
-
Building Block for Chemical Libraries: It is a versatile intermediate for the synthesis of more complex molecules for screening in various drug discovery programs.
Conclusion
This compound is a fundamentally important heterocyclic compound in the field of neuroscience and medicinal chemistry. Its structural relationship to nicotine and its potential to act as a selective ligand for nicotinic acetylcholine receptors make it a molecule of ongoing interest. While a detailed historical account of its initial discovery is not readily apparent, its synthesis and pharmacological evaluation are well within the grasp of modern medicinal chemistry. The synthetic routes are accessible, and the structure-activity relationships of related compounds provide a strong rationale for its continued investigation. As our understanding of the role of nAChR subtypes in disease continues to grow, scaffolds such as this compound will undoubtedly play a crucial role in the development of the next generation of CNS therapeutics.
References
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- Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750.
- Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., ... & Arneric, S. P. (1996). Novel 3-pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors. Journal of medicinal chemistry, 39(4), 817–825.
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- Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). Nicotinic agonists and antagonists as research tools and therapeutic agents.
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ResearchGate. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Retrieved from [Link]
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ResearchGate. (2003). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. Retrieved from [Link]
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NIH. (2012). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptor. Retrieved from [Link]
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MDPI. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Retrieved from [Link]
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NIH. (2017). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Retrieved from [Link]
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A Technical Guide to the Predicted Spectroscopic Profile of 3-(Pyrrolidin-3-yl)pyridine
Introduction
3-(Pyrrolidin-3-yl)pyridine is a heterocyclic amine containing both a pyridine and a pyrrolidine ring system. As a structural isomer of nornicotine, this compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development for their potential as scaffolds in designing novel therapeutic agents. The precise characterization of such molecules is paramount for ensuring chemical identity, purity, and for understanding structure-activity relationships. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.
This guide provides an in-depth, predictive analysis of the key spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific isomer in public-domain databases, this document leverages fundamental spectroscopic principles and comparative data from analogous structures—namely pyridine and pyrrolidine—to construct a reliable, predicted spectral profile. This approach serves as a robust framework for researchers engaged in the synthesis and characterization of this compound.
It is critical to distinguish the topic of this guide, 3-(Pyrrolidin-3 -yl)pyridine, from its more widely documented isomer, 3-(Pyrrolidin-2 -yl)pyridine (nornicotine). Furthermore, the CAS number 59378-87-9, sometimes erroneously associated with pyrrolidine derivatives, is correctly assigned to Pyrrolidine-3-carboxylic acid[1][2][3]. This guide focuses exclusively on the predicted data for the 3-yl isomer.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, a standardized atom numbering system is essential. The following structure and numbering scheme will be used throughout this guide. The pyridine ring is numbered 1 through 6, and the pyrrolidine ring is numbered 1' through 5'.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum of this compound is characterized by distinct signals from the aromatic pyridine ring and the aliphatic pyrrolidine ring.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Rationale & Key Insights |
| H2 | ~8.60 | Doublet (d) | Highly deshielded due to proximity to the electronegative pyridine nitrogen and anisotropic effects. |
| H6 | ~8.50 | Doublet of doublets (dd) | Deshielded by the adjacent nitrogen atom. |
| H4 | ~7.70 | Doublet of triplets (dt) | Influenced by the C3-substituent; deshielded compared to unsubstituted pyridine. |
| H5 | ~7.30 | Doublet of doublets (dd) | Typical aromatic proton signal, least affected by the substituent among the pyridine protons. |
| H3' | ~3.40 - 3.60 | Multiplet (m) | Benzylic-like proton, deshielded by the attached aromatic ring. Complex multiplicity due to coupling with adjacent CH₂ groups. |
| H2', H5' | ~3.10 - 3.30 | Multiplet (m) | Protons on carbons adjacent to the pyrrolidine nitrogen are deshielded. Signals may be complex and overlapping. |
| H4' | ~2.00 - 2.20 | Multiplet (m) | Aliphatic protons further from the nitrogen and pyridine ring, appearing more upfield. |
| NH (1') | ~1.80 - 2.50 | Broad singlet (br s) | Chemical shift is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and exchange. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) is used to determine the number and electronic environment of carbon atoms. The spectrum for this compound is predicted to show nine distinct signals, five for the pyridine ring and four for the pyrrolidine ring.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon(s) | Predicted Shift (δ, ppm) | Rationale & Key Insights |
| C2 | ~150.0 | Deshielded due to proximity to nitrogen. |
| C6 | ~148.5 | Deshielded due to proximity to nitrogen. |
| C4 | ~135.0 | Aromatic carbon signal, downfield shift typical for carbons para to a substituent. |
| C3 | ~138.0 | Quaternary carbon attached to the pyrrolidine ring. |
| C5 | ~123.5 | Standard aromatic carbon signal. |
| C2', C5' | ~52.0 - 55.0 | Carbons adjacent to the pyrrolidine nitrogen appear downfield in the aliphatic region. |
| C3' | ~38.0 - 42.0 | Aliphatic carbon directly attached to the aromatic ring. |
| C4' | ~30.0 - 34.0 | Standard aliphatic carbon, expected to be the most upfield signal. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Use a 100 MHz (or corresponding frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 512-2048, as ¹³C has low natural abundance.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. It is highly effective for identifying functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Origin |
| 3300 - 3400 | N-H stretch | Medium, broad | Secondary amine in the pyrrolidine ring. |
| 3010 - 3100 | C-H stretch | Medium | Aromatic C-H bonds of the pyridine ring. |
| 2850 - 2960 | C-H stretch | Medium-Strong | Aliphatic C-H bonds of the pyrrolidine ring. |
| 1570 - 1600 | C=C / C=N stretch | Strong | Aromatic ring stretching vibrations of the pyridine moiety[4]. |
| 1430 - 1480 | C=C / C=N stretch | Medium-Strong | Aromatic ring stretching vibrations[4]. |
| 1100 - 1250 | C-N stretch | Medium | Aliphatic C-N bond in the pyrrolidine ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
-
Parameters:
-
Resolution: 4 cm⁻¹.
-
Spectral Range: 4000-600 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and structural features. For this compound (C₉H₁₂N₂), the exact molecular weight is approximately 148.10 g/mol [5][6][7][8].
Predicted Fragmentation Pattern (Electron Ionization - EI)
-
Molecular Ion (M⁺•): A peak at m/z = 148 is expected, corresponding to the intact molecule.
-
Base Peak: The base peak is likely to arise from a stable fragment. A probable candidate is the fragment at m/z = 120 , resulting from the loss of ethylene (C₂H₄, 28 Da) via cleavage of the pyrrolidine ring.
-
Other Key Fragments:
-
m/z = 119: Loss of an ethyl radical (•C₂H₅, 29 Da) from the M⁺•.
-
m/z = 93: Formation of the pyridinylmethyl cation after cleavage of the C3-C3' bond and rearrangement.
-
m/z = 78: Corresponding to the pyridine radical cation, indicating cleavage of the substituent.
-
m/z = 70: Corresponding to the pyrrolidine radical cation after cleavage of the C3-C3' bond.
-
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Detection: The ions are detected, and the resulting data is plotted as a mass spectrum (relative abundance vs. m/z).
Conclusion
This guide presents a comprehensive, predicted spectroscopic profile for this compound. The outlined ¹H NMR, ¹³C NMR, IR, and MS data are based on established chemical principles and provide a strong theoretical foundation for any researcher working with this compound. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns serve as a reliable reference for confirming the synthesis and purity of this compound. The detailed experimental protocols offer a standardized approach to acquiring high-quality data, ensuring reproducibility and scientific rigor in the laboratory.
References
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Alchemist-chem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Retrieved from [Link]
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PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-(Pyrrolidin-3-ylmethoxymethyl)-pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ZaiQi Bio-Tech. (n.d.). 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. Retrieved from [Link]
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NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
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ChemSynthesis. (n.d.). 3-pyrrolidin-2-yl-pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]
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ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-(Pyrrolidin-3-yl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(Pyrrolidin-3-yl)pyridine, a key heterocyclic building block in modern drug discovery. With a focus on solubility and chemical stability, this document offers researchers, scientists, and drug development professionals a detailed framework for characterizing this molecule. It synthesizes theoretical principles with actionable, field-proven experimental protocols for determining aqueous and organic solubility, as well as assessing stability under forced degradation conditions as stipulated by international regulatory guidelines. The causality behind experimental choices is explained, ensuring that the described protocols are robust and self-validating. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to enhance clarity and practical application in a research and development setting.
Introduction to this compound
This compound is a bicyclic heteroaromatic compound featuring a pyridine ring linked to a pyrrolidine ring at the 3-position. This structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents. The pyridine ring can act as a hydrogen bond acceptor, while the pyrrolidine moiety, a saturated secondary amine, imparts basicity and a three-dimensional character to the molecule.[1] These features are crucial for molecular recognition and interaction with biological targets, particularly in the central nervous system.
Understanding the fundamental physicochemical properties of solubility and stability is a non-negotiable prerequisite for advancing any compound through the drug development pipeline.
-
Solubility directly impacts bioavailability, formulation strategies, and the design of in vitro and in vivo assays. Poor solubility can be a significant bottleneck, leading to erratic absorption and suboptimal therapeutic efficacy.
-
Stability dictates a compound's shelf-life, storage conditions, and potential degradation pathways.[2][3] Identifying liabilities early ensures the development of a robust drug substance and product, preventing the formation of potentially toxic degradants.[4][5]
This guide establishes a foundational understanding of these properties for this compound, grounded in established regulatory frameworks such as the OECD and ICH guidelines.[6][7][8]
Core Physicochemical Properties
Before delving into experimental protocols, it is essential to characterize the intrinsic properties of the molecule, as these govern its behavior in different environments. While specific experimental data for this compound is not extensively published, properties can be predicted using computational models and inferred from analogous structures.
| Property | Value (Predicted/Typical) | Significance in Drug Development |
| Molecular Formula | C₉H₁₂N₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 148.21 g/mol | Influences diffusion, membrane transport, and formulation calculations. |
| pKa (Pyrrolidine N) | ~9.0 - 10.5 | The basic pyrrolidine nitrogen will be protonated at physiological pH (7.4), significantly increasing aqueous solubility. |
| pKa (Pyridine N) | ~5.0 - 5.5 | The pyridine nitrogen is less basic and will be partially protonated in acidic environments, further enhancing solubility at low pH. |
| cLogP | ~0.5 - 1.5 | Indicates a relatively balanced lipophilicity, suggesting a good starting point for oral absorption. |
Note: pKa and cLogP values are estimates based on the constituent ring systems and may vary. Experimental determination is required for definitive characterization.
The presence of two basic nitrogen atoms is the most critical feature influencing solubility. The Henderson-Hasselbalch equation predicts that solubility will be highly pH-dependent, increasing dramatically in acidic conditions where the molecule exists predominantly in its protonated, cationic form.
Aqueous Solubility Determination
Aqueous solubility is the most critical solubility parameter for pharmaceutical development. The Shake-Flask method, as described in OECD Test Guideline 105, is the gold-standard approach for its direct and reliable measurement of thermodynamic equilibrium solubility.[6][9][10][11]
Rationale for Method Selection
The Shake-Flask method is chosen over other techniques (e.g., potentiometric titration, nephelometry) because it is a direct measurement that is less susceptible to interference from impurities and provides a definitive saturation concentration.[6] It is suitable for compounds with solubility above 10⁻² g/L, a range anticipated for this compound given its structure.[12]
Experimental Workflow: Shake-Flask Solubility
Caption: Workflow for pH-dependent aqueous solubility determination via the Shake-Flask method.
Detailed Protocol: pH-Dependent Aqueous Solubility
-
Preparation of Buffers: Prepare a series of pharmaceutically relevant buffers (e.g., citrate for pH 3, acetate for pH 5, phosphate for pH 7.4, and borate for pH 9).
-
Sample Addition: Add an excess amount of solid this compound to vials containing each buffer. The excess should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C). Allow the samples to equilibrate for a minimum of 24 hours. A preliminary test can determine the time required to reach saturation.[6]
-
Phase Separation: After equilibration, separate the solid and liquid phases via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially inflated results from suspended solids.
-
Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Express solubility in mg/mL or µg/mL for each pH value.
Solubility in Pharmaceutical Solvents
Evaluating solubility in common pharmaceutical co-solvents and vehicles is essential for developing preclinical formulations (e.g., for toxicology studies) and final drug products.
Rationale for Solvent Selection
The selected solvents represent a range of polarities and are commonly used in liquid dosage forms.
-
Propylene Glycol (PG) & Polyethylene Glycol 400 (PEG 400): Water-miscible co-solvents used to enhance the solubility of poorly water-soluble compounds.
-
Ethanol: A common solvent and co-solvent in oral and parenteral formulations.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often used for preparing high-concentration stock solutions for in vitro screening.
Protocol and Data Presentation
The Shake-Flask method described in Section 3.3 can be adapted for these organic solvents. The resulting data should be compiled into a clear, comparative table.
| Solvent | Dielectric Constant | Polarity | Expected Solubility (mg/mL) |
| Water (pH 7.4) | 80.1 | Polar Protic | Moderate |
| Ethanol | 24.5 | Polar Protic | High |
| Propylene Glycol | 32.0 | Polar Protic | High |
| PEG 400 | 12.5 | Polar Protic | High |
| DMSO | 47.0 | Polar Aprotic | Very High |
Chemical Stability Assessment: Forced Degradation
Forced degradation (or stress testing) studies are a regulatory requirement designed to identify the likely degradation products and demonstrate the specificity of stability-indicating analytical methods.[5][13] These studies, as outlined in ICH Guideline Q1A(R2), expose the drug substance to conditions more severe than accelerated stability testing.[2][3][7][8]
Objectives of Forced Degradation
-
To establish intrinsic stability and degradation pathways.[4]
-
To identify potential degradation products for structural elucidation and toxicological assessment.
-
To facilitate the development and validation of a stability-indicating HPLC method.[14]
-
To inform formulation, packaging, and storage condition decisions.[3]
Experimental Workflow: Forced Degradation Study
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A Technical Guide to Quantum Chemical Calculations for 3-(Pyrrolidin-3-yl)pyridine: A Drug Discovery Perspective
Abstract
In the modern drug discovery landscape, computational chemistry provides critical insights into molecular properties, guiding the design and optimization of novel therapeutic agents.[1] Quantum chemical calculations, rooted in the principles of quantum mechanics, are particularly powerful for elucidating the electronic structure, stability, and reactivity of drug candidates.[2][3] This guide offers a comprehensive, in-depth protocol for performing quantum chemical calculations on 3-(Pyrrolidin-3-yl)pyridine, a heterocyclic scaffold of interest in medicinal chemistry. We detail a complete computational workflow, from initial structure preparation and conformational analysis to the calculation and interpretation of key electronic and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage quantum mechanics to accelerate their research and development efforts.
Introduction
1.1 The Significance of this compound
The this compound moiety is a structural motif found in a variety of biologically active compounds. Its combination of a basic pyrrolidine ring and an aromatic pyridine ring provides a versatile scaffold for interacting with biological targets. The pyrrolidine nitrogen can act as a hydrogen bond donor or acceptor, while the pyridine ring can engage in π-stacking and other non-covalent interactions. Understanding the intrinsic properties of this scaffold at a quantum-mechanical level is crucial for rational drug design.
1.2 The Role of In Silico Modeling in Drug Discovery
In silico techniques, particularly quantum mechanics (QM), have become indispensable in pharmaceutical research.[2] They allow for the prediction of molecular properties that are difficult or time-consuming to measure experimentally, such as reaction energetics, transition states, and detailed charge distributions.[4][5] By modeling molecules at the electronic level, QM methods can help rationalize structure-activity relationships (SAR), predict metabolic liabilities, and optimize ligand-receptor interactions with high fidelity.[6][7]
1.3 Objectives of this Guide
This guide provides a step-by-step protocol for conducting a thorough quantum chemical analysis of this compound. The primary objectives are to:
-
Establish a robust and reproducible computational workflow.
-
Explain the theoretical basis and practical considerations for each computational step.
-
Detail the interpretation of calculated properties, including structural parameters, frontier molecular orbitals, electrostatic potential, and vibrational frequencies.
-
Connect these fundamental properties to their applications in a drug discovery context.
Theoretical Foundations
2.1 Principles of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a favorable balance between computational cost and accuracy for molecular systems.[8][9] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable property.[10] This approach has proven highly effective for predicting the geometries, energies, and electronic properties of organic molecules.[4][11]
2.2 The Importance of Functionals and Basis Sets
The accuracy of a DFT calculation is determined by the choice of two key components: the exchange-correlation (XC) functional and the basis set.
-
Exchange-Correlation Functional: The XC functional approximates the complex many-body electron correlation effects. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often preferred. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a well-established and robust choice that provides a good compromise between cost and accuracy for a wide range of organic systems.[12][13][14]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-31G(d,p) (also written as 6-31G**) basis set is a common and effective choice for drug-like molecules.[15][16] It is a split-valence, double-zeta basis set that includes polarization functions on both heavy atoms ('d') and hydrogen atoms ('p').[17] These polarization functions are crucial for accurately describing anisotropic electron distributions in bonding environments.
For the protocol outlined in this guide, the B3LYP/6-31G(d,p) level of theory will be used as it represents a well-validated standard for obtaining reliable results for molecules of this type.[18]
Computational Workflow: A Step-by-Step Protocol
A successful quantum chemical analysis relies on a logical and sequential workflow. Each step builds upon the previous one to ensure the final calculated properties are derived from a physically meaningful and stable molecular structure.
Caption: A typical workflow for quantum chemical calculations.
3.1 Step 1: Initial Structure Preparation & Chirality
-
Build the 2D Structure: Draw the 2D structure of this compound.
-
Generate a 3D Model: Use a molecular builder/editor (e.g., Avogadro, ChemDraw) to convert the 2D sketch into an initial 3D structure.
-
Address Chirality: The C3 atom of the pyrrolidine ring is a chiral center. For this guide, we will proceed with the (S)-enantiomer. It is crucial to be aware of the specific stereoisomer being modeled, as enantiomers can have different biological activities.
-
Initial Cleaning: Perform a quick molecular mechanics energy minimization (e.g., using an MMFF94 force field) to generate a reasonable starting geometry with proper bond lengths and angles.
3.2 Step 2: Conformational Analysis
Causality: this compound is a flexible molecule due to the rotatable bond between the two rings and the puckering of the non-aromatic pyrrolidine ring.[19][20] A comprehensive conformational search is essential to locate the global minimum energy structure, as subsequent calculations on a higher-energy local minimum would yield inaccurate and misleading results.[21]
Protocol:
-
Systematic or Stochastic Search: Employ a conformational search algorithm. A common approach is a mixed molecular mechanics/quantum mechanics method.
-
Initial Screening (MM): Generate a large number of conformers (e.g., 100-1000) using a molecular mechanics force field.
-
Pre-optimization (Semi-empirical): Take the lowest energy conformers (e.g., top 20) from the MM search and re-optimize them using a faster, less computationally expensive quantum method like a semi-empirical Hamiltonian (e.g., PM7).
-
Final Optimization (DFT): Submit the lowest-energy unique conformers (typically 3-5) from the semi-empirical step for full geometry optimization at the target level of theory, B3LYP/6-31G(d,p) .
-
Identify Global Minimum: The conformer with the lowest final electronic energy is considered the global minimum and will be used for all subsequent property calculations.
3.3 Step 3: Geometry Optimization
Causality: This is the most critical step. Geometry optimization computationally finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. This equilibrium structure is the basis for all other property calculations.[4]
Protocol:
-
Input: Use the Cartesian coordinates of the global minimum conformer identified in Step 2.
-
Software: Use a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
Calculation Type: Specify a geometry optimization (Opt).
-
Method: Specify the B3LYP functional and the 6-31G(d,p) basis set.
-
Convergence: Allow the calculation to run until the forces on the atoms are negligible and the geometry has converged according to the software's default criteria.
3.4 Step 4: Vibrational Frequency Analysis
Causality: A frequency calculation serves two primary purposes. First, it is a self-validating check on the geometry optimization. A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), meaning the structure is not stable and must be re-optimized.[22][23] Second, the results provide the theoretical infrared (IR) spectrum, which can be compared with experimental data.[3]
Protocol:
-
Input: Use the optimized geometry from Step 3.
-
Calculation Type: Specify a frequency calculation (Freq).
-
Method: Use the same level of theory as the optimization, B3LYP/6-31G(d,p) .
-
Verification: Check the output to confirm that there are zero imaginary frequencies.
3.5 Step 5: Single-Point Calculations for Electronic Properties
Causality: Once the optimized, stable geometry is confirmed, a final "single-point" energy calculation is performed. This calculation does not change the geometry but computes a more accurate electronic energy and generates the final wave function file used for analyzing electronic properties.
Protocol:
-
Input: Use the optimized geometry.
-
Calculation Type: Specify a single-point energy calculation (SP).
-
Method: Use the B3LYP/6-31G(d,p) level of theory.
-
Output: Request the generation of files needed for visualization, such as a checkpoint file (.chk or .fchk) in Gaussian, which contains the molecular orbital information.
Analysis and Interpretation of Results
The following tables present hypothetical but realistic data that would be obtained from the calculations described above for (S)-3-(Pyrrolidin-3-yl)pyridine.
4.1 Structural Features
The optimized geometry provides precise bond lengths and angles, which can be compared to experimental crystallographic data if available.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
| Bond Length | C (Pyr) | C (Pyr) | - | 1.54 Å |
| Bond Length | C (Pyr) | C (Pyr) | - | 1.39 Å |
| Bond Angle | C | N | C | 117.5° |
| Dihedral Angle | N(Pyr) | C(Pyr) | C(Pyr) | N(Pyr) |
| Table 1: Illustrative optimized geometric parameters for this compound. |
4.2 Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[24][25] The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher reactivity.[26][27]
| Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Primarily located on the pyridine ring and nitrogen lone pair. |
| LUMO | -0.98 | Primarily an anti-bonding π* orbital on the pyridine ring. |
| HOMO-LUMO Gap | 5.87 | Indicates a relatively stable molecule. |
| Table 2: Calculated Frontier Molecular Orbital energies. |
4.3 Molecular Electrostatic Potential (MESP) Mapping
The MESP map visualizes the charge distribution of a molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[28] This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are central to drug-receptor binding.[29][30][31]
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically found around electronegative atoms like the nitrogen atoms. These are sites for favorable interactions with hydrogen bond donors or cations.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as around the hydrogen atoms attached to the pyrrolidine nitrogen. These are sites for favorable interactions with hydrogen bond acceptors.
4.4 Vibrational Spectroscopy Analysis
The calculated vibrational frequencies can be used to predict the molecule's IR spectrum. To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to account for anharmonicity and method limitations.[1]
| Frequency (cm⁻¹, scaled) | Intensity | Assignment |
| 3450 | Medium | N-H stretch (Pyrrolidine) |
| 3050 | Weak | Aromatic C-H stretch (Pyridine) |
| 2950 | Strong | Aliphatic C-H stretch (Pyrrolidine) |
| 1590 | Strong | C=C/C=N ring stretch (Pyridine) |
| Table 3: Selected calculated vibrational frequencies and their assignments. |
Application in a Drug Development Context
The quantum chemical properties calculated in this guide directly inform several aspects of the drug discovery process.
Caption: Linking QM properties to drug discovery applications.
5.1 Predicting Reactivity and Sites of Metabolism
The HOMO distribution and MESP map can highlight the most electron-rich, nucleophilic sites of a molecule. These sites are often susceptible to Phase I metabolic oxidation by cytochrome P450 enzymes.[5][32][33] For this compound, the pyridine nitrogen and the aromatic ring itself are likely sites of initial metabolic attack.
5.2 Understanding Intermolecular Interactions
The MESP map is a powerful tool for rationalizing and predicting how a ligand will interact with its protein target.[28] By identifying the key hydrogen bond donor (the pyrrolidine N-H) and acceptor (the pyridine N) sites, medicinal chemists can design modifications to the scaffold that enhance binding affinity and selectivity through optimized electrostatic complementarity.[31]
5.3 Guiding Lead Optimization
Understanding the molecule's stable conformation (from conformational analysis) and its electronic properties allows for a more rational approach to lead optimization. For example, if a particular conformation is required for biological activity, modifications can be made to the structure to rigidify it in that bioactive conformation. Similarly, if metabolic instability is an issue at a site identified by HOMO/MESP analysis, that position can be blocked with a metabolically robust group (e.g., a fluorine atom).
Conclusion
This guide has provided a rigorous and comprehensive framework for performing and interpreting quantum chemical calculations on this compound. By following a systematic workflow based on Density Functional Theory, researchers can obtain detailed insights into the structural, electronic, and vibrational properties of this important medicinal chemistry scaffold. The application of these computational results can rationalize experimental observations, predict molecular behavior, and ultimately guide the design of more effective and safer drug candidates, thereby accelerating the drug discovery and development process.
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3-(Pyrrolidin-3-yl)pyridine and its role as a heterocyclic building block
An In-Depth Technical Guide to 3-(Pyrrolidin-3-yl)pyridine: A Core Heterocyclic Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, chemical properties, and its pivotal role as a versatile building block in the design and development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this important molecule.
Introduction: The Strategic Importance of the this compound Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The this compound moiety is a prime example of such a scaffold, elegantly combining two critical heterocyclic rings: a pyridine and a pyrrolidine.[1][2][3]
The five-membered, saturated pyrrolidine ring is a common feature in over 20 FDA-approved drugs.[4] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is crucial for optimizing interactions with protein binding sites.[5] The pyridine ring, a six-membered aromatic heterocycle, is also a cornerstone of numerous pharmaceuticals.[6] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic system can engage in π-stacking interactions, contributing to the molecule's overall binding affinity and pharmacokinetic profile.[6][7]
The fusion of these two rings at the 3-position of the pyrrolidine creates a bicyclic structure with significant potential for conformational flexibility and the introduction of diverse functional groups.[1] This unique combination has made this compound and its derivatives valuable intermediates in the synthesis of compounds targeting a range of conditions, most notably central nervous system (CNS) disorders.[1][8]
Synthesis and Physicochemical Properties
The accessibility of a building block is paramount to its utility. Several synthetic routes to this compound have been established, allowing for its efficient production.
Common Synthetic Pathways
A prevalent method involves the deprotection of an N-protected precursor. For instance, starting from 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine, the title compound can be obtained in good yield.[9] More advanced and versatile methods, such as palladium-catalyzed hydroarylation of pyrrolines, offer a direct route to 3-aryl pyrrolidines, showcasing the power of modern catalytic processes in constructing these valuable scaffolds.[10][11][12] Other innovative approaches include the ring contraction of readily available pyridines, providing a rapid entry into the pyrrolidine skeleton.[13]
Illustrative Synthetic Workflow
The following diagram outlines a generalized synthetic approach to this compound derivatives, highlighting key stages of functionalization.
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An In-Depth Technical Guide to the Natural Occurrence and Analogues of 3-(Pyrrolidin-3-yl)pyridine
Abstract
The 3-(pyrrolidinyl)pyridine scaffold is a cornerstone in neuropharmacology, primarily due to its structural resemblance to nicotine and its potent interactions with nicotinic acetylcholine receptors (nAChRs). While the specific isomer 3-(pyrrolidin-3-yl)pyridine is a recognized synthetic structure in medicinal chemistry, its natural occurrence is not documented. The dominant and extensively studied natural representative of this chemical class is nornicotine , chemically known as 3-(pyrrolidin-2-yl)pyridine. This guide provides a comprehensive technical overview of nornicotine, treating it as the archetypal naturally occurring analogue. We will explore its prevalence in nature, biosynthetic pathways, key structural analogues, and its complex pharmacological profile. This document delves into the causality behind experimental methodologies, offering detailed protocols for synthesis and in-vitro analysis, thereby providing a robust resource for researchers in pharmacology and drug development.
The 3-(Pyrrolidinyl)pyridine Core: Nomenclature and Natural Prevalence
The term "3-(pyrrolidinyl)pyridine" can refer to several positional isomers. The point of attachment on the pyrrolidine ring is critical for defining the molecule's identity and biological activity.
-
3-(Pyrrolidin-2-yl)pyridine (Nornicotine): This is the most significant and abundant naturally occurring isomer. The pyrrolidine ring is linked to the pyridine ring at its 2-position. It is a major alkaloid in tobacco and a primary metabolite of nicotine.[1][2]
-
This compound: This isomer, where the linkage is at the 3-position of the pyrrolidine ring, is primarily known as a synthetic intermediate and research chemical.[3] There is no significant evidence of its natural occurrence.
Given this context, this guide will focus on nornicotine as the primary subject, representing the naturally occurring archetype of this scaffold.
Natural Sources of Nornicotine
Nornicotine is a pyridine alkaloid found predominantly in plants of the Solanaceae (nightshade) family.[1]
-
Nicotiana Species: It is a significant component of tobacco (Nicotiana tabacum), where its concentration can vary widely depending on the cultivar, leaf senescence, and curing processes.[2][4] In some "converter" tobacco varieties, a substantial portion of nicotine is demethylated to nornicotine in the leaves.[2]
-
Duboisia Species: Australian native plants such as Duboisia hopwoodii and Duboisia myoporoides are also known to contain nornicotine.[1]
Beyond its direct synthesis by plants, nornicotine is also a significant metabolite. It is formed by the N-demethylation of nicotine, a process that occurs both endogenously in the tobacco plant and metabolically in humans and animals who consume nicotine.[5][6]
Biosynthesis of Nornicotine
The biosynthesis of nornicotine is intrinsically linked to that of nicotine. It is a multi-step enzymatic process originating from two distinct metabolic pathways that provide the core pyridine and pyrrolidine rings.[7][8]
-
Pyridine Ring Formation: The pyridine ring (as nicotinic acid) is synthesized from L-aspartic acid.
-
Pyrrolidine Ring Formation: The pyrrolidine ring originates from either ornithine or arginine, which are converted into an N-methyl-Δ¹-pyrrolinium cation.
-
Condensation: These two precursors are enzymatically condensed to form the parent alkaloid, (S)-nicotine. This synthesis occurs primarily in the roots of the tobacco plant.[7][9]
-
N-Demethylation to Nornicotine: Nicotine is transported from the roots to the leaves. Here, it can be converted to nornicotine through oxidative N-demethylation. This critical step is catalyzed by specific cytochrome P450 enzymes, notably nicotine N-demethylase (NND), encoded by genes like CYP82E4.[4][7] The activity of this enzyme increases during leaf senescence and curing, leading to higher nornicotine levels in processed tobacco.[2]
Caption: Biosynthetic pathway of Nornicotine from primary metabolites.
Structural Analogues
The 3-(pyrrolidinyl)pyridine scaffold is part of a broader family of pyridine alkaloids. Understanding these structural relatives is key to appreciating its unique pharmacological profile.
Naturally Occurring Analogues
| Alkaloid | Structure | Natural Source | Key Relationship to Nornicotine |
| Nicotine | N-methylated pyrrolidine ring | Nicotiana, Duboisia | Direct biosynthetic precursor.[10] |
| Anatabine | Tetrahydropyridine ring | Nicotiana | Isomeric with nicotine; common co-occurring alkaloid.[9] |
| Anabasine | Piperidine ring | Nicotiana, Anabasis | Structural isomer of nicotine.[9] |
| Myosmine | Pyrroline ring (double bond) | Nicotiana | Oxidation product of nornicotine.[11] |
Synthetic Analogues and Isomers
The versatility of the pyridine and pyrrolidine rings makes them privileged structures in drug discovery.
-
This compound: As previously noted, this isomer is a synthetic building block. Its symmetrical nature (attachment at C3 of the pyrrolidine) removes the chiral center present in nornicotine, which can simplify synthesis and structure-activity relationship (SAR) studies.
-
4-(Pyrrolidin-3-yl)pyridine: Another positional isomer available as a research chemical, used to probe the importance of the nitrogen position in the pyridine ring for receptor binding.[12][13][]
-
Substituted Derivatives: Extensive synthetic efforts have been made to modify the scaffold to create novel therapeutic agents. For example, 3-(pyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for antibacterial activity, demonstrating the scaffold's utility beyond nAChR modulation.[15]
Pharmacological Profile and Biological Significance
Nornicotine is not merely an inactive metabolite; it is a pharmacologically active compound with a distinct profile that contributes significantly to the effects of tobacco and holds potential for therapeutic development.[6] Its primary targets are neuronal nicotinic acetylcholine receptors (nAChRs).
Mechanism of Action: Interaction with nAChRs
nAChRs are pentameric ligand-gated ion channels that are crucial for synaptic transmission throughout the central and peripheral nervous systems.[16][17] They are composed of various combinations of α (α2-α10) and β (β2-β4) subunits, leading to a wide diversity of receptor subtypes with different pharmacological properties.[17][18]
Nornicotine, like nicotine, is an nAChR agonist.[1] However, it displays a different profile of affinity and efficacy across various nAChR subtypes.[5]
Receptor Subtype Selectivity
The key to understanding nornicotine's unique effects lies in its selectivity for specific nAChR subtypes.
-
α7 nAChRs: Nornicotine is a potent agonist at α7 receptors.[5][19] These receptors are highly expressed in brain regions associated with cognition and memory, such as the hippocampus and cortex. Their modulation is a key strategy in developing treatments for cognitive deficits in Alzheimer's disease and schizophrenia.[5]
-
α6-containing nAChRs: Nornicotine also strongly activates nAChRs containing the α6 subunit (e.g., α6β2*).[5][20] These receptors are prominently located on dopaminergic neurons in the brain's reward pathways (e.g., the ventral tegmental area and nucleus accumbens). Their activation leads to dopamine release, a critical event in reward and addiction.[18]
Table 2: Comparative Agonist Potency at Select nAChR Subtypes (Data synthesized from studies in Xenopus oocytes)
| nAChR Subtype | Nornicotine (EC₅₀) | Nicotine (EC₅₀) | Reference |
| α7 | ~17 µM | Less potent | [5][19] |
| α6/α3 chimera | ~4 µM | Less potent | [5] |
| α4β2 | ~1 µM | ~1 µM | [5] |
EC₅₀ (Half-maximal effective concentration) values indicate the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Lower values indicate higher potency.
This differential activity profile suggests that nornicotine's contribution to nicotine dependence may be mediated through its strong action on α6-containing receptors, while its potential therapeutic effects could be harnessed through its action on α7 receptors.[5]
Toxicology: The Link to Carcinogenesis
A critical aspect of nornicotine's biological significance is its role as a precursor to the potent, group 1 carcinogen N'-nitrosonornicotine (NNN) .[1][20] This conversion occurs via nitrosation during the curing, processing, and burning of tobacco.[4] NNN can also be formed endogenously in the human body from nornicotine.[20] This transformation is a major contributor to the cancer risk associated with tobacco use.
Caption: Dual biological roles of Nornicotine.
Key Experimental Methodologies
For researchers working with this scaffold, robust and reproducible protocols are essential. The following sections detail validated methods for the synthesis and functional evaluation of nornicotine.
Protocol 1: Synthesis of (R,S)-Nornicotine via Nicotine Demethylation
This protocol describes a common laboratory-scale synthesis of racemic nornicotine from nicotine. The choice of silver oxide is based on its effectiveness as a mild oxidizing agent for selective N-demethylation without disrupting the pyridine or pyrrolidine rings.[20]
Materials:
-
(S)-Nicotine
-
Silver (I) oxide (Ag₂O)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-nicotine (1.0 eq) in deionized water.
-
Addition of Reagent: Add silver (I) oxide (Ag₂O, ~2.0 eq) to the solution. The stoichiometry is increased to ensure complete reaction.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (100°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 12-24 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove silver salts.
-
Extraction: Transfer the aqueous filtrate to a separatory funnel. Extract the product with dichloromethane (3x volumes). The use of an organic solvent is necessary to isolate the less polar nornicotine from the aqueous phase.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate to remove residual water. Filter and concentrate the solvent under reduced pressure to yield (R,S)-nornicotine as an oil. The product is racemic because the reaction conditions can lead to racemization.
-
Purification: The crude product can be further purified by column chromatography if necessary.
Protocol 2: Functional Characterization using Two-Electrode Voltage Clamp (TEVC)
This protocol outlines the functional analysis of nornicotine's effect on a specific nAChR subtype (e.g., human α7) expressed in Xenopus laevis oocytes. Xenopus oocytes are a widely used and reliable expression system because they are large, robust, and efficiently translate injected cRNA into functional membrane-bound receptors with low endogenous channel activity.[5][19]
Methodology Workflow:
-
Oocyte Preparation: Harvest and defolliculate oocytes from a mature female Xenopus laevis frog.
-
cRNA Injection: Inject each oocyte with a precise amount of cRNA encoding the desired nAChR subunit(s) (e.g., human α7). Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
TEVC Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with KCl.
-
Recording: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply known concentrations of nornicotine (and other agonists like acetylcholine for comparison) to the oocyte via the perfusion system. The application evokes an inward current as the nAChR channels open.
-
Data Acquisition: Record the peak current response for each agonist concentration.
-
Analysis: Plot the normalized peak current against the agonist concentration. Fit the data to a Hill equation to determine key pharmacological parameters like EC₅₀ (potency) and Iₘₐₓ (efficacy).
Caption: Workflow for nAChR functional analysis using TEVC in Xenopus oocytes.
Conclusion
While the specific this compound isomer is of synthetic interest, the field of naturally occurring analogues is dominated by its potent and complex relative, nornicotine. This guide has established that nornicotine is not merely a nicotine metabolite but a distinct pharmacological entity. Its unique selectivity for α7 and α6-containing nAChR subtypes presents a dual profile: one of therapeutic potential for cognitive disorders and another that is deeply implicated in the mechanisms of nicotine addiction. However, its role as a direct precursor to the carcinogen NNN underscores the critical need for its continued study in the context of tobacco harm reduction. The methodologies presented herein provide a foundation for researchers to further probe the structure-activity relationships of this important scaffold, paving the way for the development of novel therapeutics and a deeper understanding of neuropharmacology.
References
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Dwoskin, L. P., & Crooks, P. A. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160-167. [Link]
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Wikipedia. (n.d.). Nornicotine. [Link]
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Dwoskin, L. P., et al. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European Journal of Pharmacology, 428(1), 69-79. [Link]
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Cai, J., et al. (2017). Biosynthesis and enantiomeric composition of the four main alkaloids in N. tabacum L. ResearchGate. [Link]
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Scholars@UK. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: Relevance to nicotine dependence and drug discovery. [Link]
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Picciotto, M. R., et al. (2008). Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice. Mount Sinai Scholars Portal. [Link]
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Marks, M. J., et al. (2009). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. PubMed Central. [Link]
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MDPI. (2023). Current Status and De Novo Synthesis of Anti-Tumor Alkaloids in Nicotiana. [Link]
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Marks, M. J., et al. (2006). The Road to Discovery of Neuronal Nicotinic Cholinergic Receptor Subtypes. PubMed Central. [Link]
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Shoji, T., & Hashimoto, T. (2023). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: Strategies to eliminate addictive alkaloids. ResearchGate. [Link]
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Bush, L., et al. (1999). Biosynthesis of nicotine and related compounds. OUCI. [Link]
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Ratsch, A., et al. (2017). Nicotine alkaloid levels, and nicotine to nornicotine conversion, in Australian Nicotiana species used as chewing tobacco. PubMed Central. [Link]
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Argent, T. H., et al. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Pyrrolidin-3-yl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the 3-(Pyrrolidin-3-yl)pyridine Scaffold in Medicinal Chemistry
The this compound scaffold is a privileged structural motif in modern drug discovery, recognized for its presence in a variety of biologically active compounds. Its unique three-dimensional architecture, combining a basic pyridine ring with a non-planar, sp³-rich pyrrolidine core, allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This scaffold is particularly prominent in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1] The pyrrolidine ring can be variously substituted to modulate potency, selectivity, and pharmacokinetic properties, making its versatile synthesis a critical aspect of medicinal chemistry programs.
One of the most notable drugs featuring a related core structure is Varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation.[2] The development of analogues and novel compounds based on the this compound framework continues to be an active area of research, aimed at discovering new therapeutics with improved efficacy and safety profiles.[3][4]
These application notes provide a detailed overview of the primary synthetic strategies for accessing this compound derivatives, offering both theoretical insights and practical, step-by-step protocols for key transformations.
Strategic Approaches to the Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be broadly categorized into two main approaches:
-
Construction of the Pyrrolidine Ring onto a Pyridine Precursor: This strategy involves starting with a functionalized pyridine and building the pyrrolidine ring through cyclization reactions.
-
Coupling of Pre-formed Pyrrolidine and Pyridine Moieties: This approach utilizes cross-coupling or nucleophilic substitution reactions to connect a suitable pyrrolidine derivative with a pyridine building block.
The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the need for stereochemical control.
Method 1: Synthesis via Reduction of a Pyrrole Precursor
A common and straightforward method to obtain the pyrrolidine ring is through the catalytic hydrogenation of a corresponding 3-(1H-pyrrol-3-yl)pyridine precursor. The aromatic pyrrole ring is susceptible to reduction under various catalytic conditions, providing a direct route to the saturated pyrrolidine.
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are highly effective catalysts for the hydrogenation of N-heterocycles.[5] The choice between them can influence reaction times and conditions. Rhodium-based catalysts have also been shown to be effective for the hydrogenation of pyridines.[6]
-
Solvent: Protic solvents like ethanol or methanol are typically used as they can stabilize the charged intermediates formed on the catalyst surface. Acetic acid is sometimes added to increase the rate of reaction by protonating the pyridine nitrogen.
-
Pressure and Temperature: Hydrogenation can often be achieved at moderate pressures (50 psi) and room temperature, making this a relatively mild and accessible method.
Workflow for Pyrrolidine Formation via Pyrrole Reduction
Caption: Workflow for the synthesis of this compound via reduction of a pyrrole precursor.
Method 2: Synthesis via Reductive Amination
Reductive amination is a powerful and versatile method for the formation of C-N bonds and can be employed to construct the pyrrolidine ring.[7][8] A common strategy involves the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by in situ reduction of the resulting imine/enamine intermediates. For the synthesis of N-substituted 3-(pyridin-3-yl)pyrrolidines, a key intermediate is a suitably protected 3-pyrrolidinone.
Key Intermediates and Reactions:
-
N-Boc-3-pyrrolidinone: This is a versatile intermediate that can be synthesized from N-Boc-3-hydroxypyrrolidine via oxidation, for example, using Dess-Martin periodinane.
-
Reductive Amination with Pyridin-3-amine: The reaction of N-Boc-3-pyrrolidinone with pyridin-3-amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) would yield the N-(pyridin-3-yl)pyrrolidin-3-amine derivative. Subsequent manipulation of the functional groups would be necessary to arrive at the target scaffold.
A more direct approach involves the reductive amination of a suitable aldehyde with an amine to form one of the C-N bonds of the pyrrolidine ring in a cyclization-reductive amination cascade.
Protocol: Synthesis of N-Boc-3-pyrrolidinone
-
Dissolution: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.4 M.
-
Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Oxidant: Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-pyrrolidinone as a colorless oil.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| N-Boc-3-hydroxypyrrolidine | 1.0 eq | Starting material |
| Dess-Martin periodinane | 1.2 eq | Oxidizing agent |
| Dichloromethane | ~0.4 M | Anhydrous solvent |
| Temperature | 0 °C to RT | Reaction control |
| Reaction Time | 2-4 hours | For complete conversion |
| Typical Yield | 75-85% | Expected product yield |
Method 3: Synthesis via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the formation of C-N bonds between an aryl halide (or triflate) and an amine. This method is particularly useful for coupling a pre-formed pyrrolidine ring with a pyridine moiety.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., Xantphos, BINAP) is crucial for the efficiency of the coupling reaction. Bulky, electron-rich ligands generally promote the reductive elimination step and improve catalytic turnover.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and generate the active nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the basic and organometallic intermediates.
Synthetic Pathway via Buchwald-Hartwig Amination
Caption: Synthesis of an N-(pyridin-3-yl)pyrrolidine derivative via Buchwald-Hartwig amination.
Key Transformation: N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the pyrrolidine nitrogen due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[2]
Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the N-Boc protected this compound derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Work-up: Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Extract the aqueous layer with DCM.
-
Final Steps: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product. Further purification by chromatography or crystallization may be necessary.
Protocol: N-Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the N-Boc protected substrate (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.
-
Addition of HCl/Dioxane: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate out of solution.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash with diethyl ether. If no precipitate forms, remove the solvent under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
-
Drying: Dry the resulting solid under vacuum to obtain the hydrochloride salt of the this compound derivative.
| Reagent/Parameter | TFA Method | HCl/Dioxane Method |
| Acid | Trifluoroacetic Acid | 4M HCl in Dioxane |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Temperature | 0 °C to RT | Room Temperature |
| Work-up | Basic wash | Precipitation/Filtration |
| Product Form | Free base (after work-up) | Hydrochloride salt |
Enantioselective Synthesis
For many pharmaceutical applications, control of the stereocenter at the 3-position of the pyrrolidine ring is crucial. Enantiomerically pure this compound derivatives are often synthesized from chiral starting materials.
-
(S)- or (R)-Proline and Hydroxyproline: These commercially available chiral building blocks are common starting points for the synthesis of enantiopure pyrrolidine derivatives. The carboxylic acid and hydroxyl groups provide handles for further chemical transformations while retaining the stereochemical integrity of the chiral center.
-
Asymmetric Catalysis: The development of asymmetric catalytic methods for the synthesis of pyrrolidines, such as enantioselective hydrogenation or cycloaddition reactions, offers a more efficient route to chiral products.[1]
Conclusion
The synthesis of this compound derivatives is a well-established yet evolving field, driven by the continued importance of this scaffold in drug discovery. The choice of synthetic route depends on factors such as the desired substitution pattern, stereochemistry, and scale of the synthesis. The methods outlined in these application notes, including the reduction of pyrrole precursors, reductive amination, and palladium-catalyzed cross-coupling reactions, provide a robust toolkit for researchers in medicinal chemistry. Careful consideration of the causality behind experimental choices and adherence to detailed protocols are essential for the successful synthesis of these valuable compounds.
References
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Kharitonov, D. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [Link]
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Smith, J. M., et al. (2022). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Retrieved from [Link]
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Alchemist-chem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Retrieved from [Link]
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Coe, J. W., et al. (2005). Discovery and development of varenicline for smoking cessation. Journal of Medicinal Chemistry.[2]
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Application Notes and Protocols: The Strategic Use of 3-(Pyrrolidin-3-yl)pyridine in Medicinal Chemistry
Introduction: Unveiling the Potential of the 3-(Pyrrolidin-3-yl)pyridine Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and potent biological activity is perpetual. The this compound moiety has emerged as a privileged structural motif, particularly in the development of therapeutics targeting the central nervous system (CNS). This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of compounds incorporating this versatile scaffold, with a particular focus on its role in modulating nicotinic acetylcholine receptors (nAChRs).
The unique architecture of this compound, which combines a basic pyrrolidine ring with an aromatic pyridine ring, confers several advantages in drug design. The pyrrolidine component introduces a three-dimensional character, crucial for specific interactions with protein targets, while the pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking.[1] Furthermore, the nitrogen atoms in both rings can be protonated at physiological pH, influencing solubility and membrane permeability.[1]
This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable, field-proven protocols for the synthesis and evaluation of this compound derivatives.
Core Applications in Drug Discovery: A Focus on Nicotinic Acetylcholine Receptors
The this compound scaffold is a cornerstone in the design of ligands for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels that play a critical role in various physiological processes, including cognitive function, reward, and addiction.[2] The structural resemblance of this scaffold to the endogenous neurotransmitter acetylcholine, as well as to the potent alkaloid nicotine, underpins its ability to interact with these receptors.
A prime example of the successful application of a related scaffold is Varenicline , a widely prescribed smoking cessation aid. Varenicline is a partial agonist of the α4β2 nAChR subtype.[3][4] Its mechanism of action involves a dual effect: it partially stimulates the receptor, which helps to alleviate nicotine withdrawal symptoms, and it competitively inhibits the binding of nicotine, thereby reducing the rewarding effects of smoking.[5][6]
The development of novel nAChR modulators based on the this compound core continues to be an active area of research for a range of therapeutic indications beyond smoking cessation, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Signaling Pathway of a this compound Analog at the α4β2 nAChR
The following diagram illustrates the signaling cascade initiated by the binding of a partial agonist, exemplified by the mechanism of Varenicline, to the α4β2 nicotinic acetylcholine receptor in the ventral tegmental area (VTA), a key region of the brain's reward system.
Caption: Varenicline's partial agonism at α4β2 nAChRs leads to moderate dopamine release, alleviating withdrawal while blocking nicotine's rewarding effects.
Structure-Activity Relationship (SAR) of this compound Analogs at nAChRs
Systematic modification of the this compound scaffold has yielded valuable insights into the structure-activity relationships governing binding affinity and functional activity at various nAChR subtypes. The following table summarizes key findings from the literature for a series of 3-(pyrrolidinyl)oxy-pyridine analogs, highlighting the impact of substitutions on the pyridine ring.
| Compound ID | R1 (Pyridine Position 2) | R2 (Pyridine Position 5) | α4β2 nAChR Kᵢ (nM) | α3β4 nAChR Kᵢ (nM) | α7 nAChR Kᵢ (nM) | Reference |
| 1 | H | H | 0.8 | 150 | >10,000 | [7] |
| 2 | CH₃ | H | 4.3 | 2,500 | >10,000 | [7] |
| 3 | Cl | H | 2.5 | 1,200 | >10,000 | [7] |
| 4 | H | 5-(Hex-1-ynyl) | 0.3 | 120 | >10,000 | [7] |
| 5 | CH₃ | 5-(Hex-1-ynyl) | 0.2 | 80 | >10,000 | [7] |
| (S)-9 | H | 5-(Hex-1-ynyl) | 0.15 | 60 | >10,000 | [7] |
| (S)-10 | CH₃ | 5-(Hex-1-ynyl) | 0.25 | 100 | >10,000 | [7] |
| 22 | CF₃ | H | >10,000 | >10,000 | >10,000 | [7] |
Data presented are for the (S)-enantiomer where specified.
Key SAR Insights:
-
Pyrrolidine Moiety: The (S)-enantiomer of the 2-(pyrrolidinyl)methoxy group is generally preferred for high affinity at α4β2 nAChRs.[7]
-
Pyridine Ring Substitution:
-
Small alkyl or halogen substitutions at the 2-position of the pyridine ring are generally well-tolerated and can maintain or slightly decrease affinity.[7]
-
The introduction of an electron-withdrawing trifluoromethyl group at the 2-position, as seen in compound 22 , dramatically reduces binding affinity, suggesting that both electronic and steric factors at this position are critical.[7]
-
Substitution at the 5-position with an aliphatic chain, such as a hexynyl group, significantly enhances binding affinity for α4β2 nAChRs.[7]
-
-
Subtype Selectivity: The 3-(pyrrolidinyl)oxy-pyridine scaffold generally exhibits high selectivity for the α4β2 subtype over the α3β4 and α7 subtypes.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key intermediate and for the in vitro and in vivo evaluation of this compound derivatives.
Protocol 1: Synthesis of N-Boc-3-pyrrolidinone - A Key Intermediate
This protocol describes the synthesis of N-Boc-3-pyrrolidinone, a versatile intermediate for the preparation of various 3-substituted pyrrolidine derivatives, including this compound analogs. The procedure involves the oxidation of commercially available (R)-(-)-N-Boc-3-pyrrolidinol using Dess-Martin periodinane (DMP).[8]
Materials:
-
(R)-(-)-N-Boc-3-pyrrolidinol
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a stirred solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous DCM (approximately 13 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere, add Dess-Martin periodinane (2.0 eq) portion-wise at 0 °C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for approximately 2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously until the two layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (2 x volume of the initial DCM).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 15:85) to afford N-Boc-3-pyrrolidinone as an oil.[8]
Protocol 2: In Vitro Evaluation of nAChR Activity via Calcium Flux Assay
This protocol outlines a fluorescent-based calcium flux assay to determine the functional activity (agonist or antagonist) of test compounds at nAChRs expressed in a suitable cell line (e.g., HEK293 cells stably expressing the desired nAChR subtype). The assay measures changes in intracellular calcium levels upon receptor activation.[9][10][11][12][13]
Materials:
-
HEK293 cells stably expressing the target nAChR subtype (e.g., α4β2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds and reference agonist (e.g., nicotine or acetylcholine)
-
Reference antagonist (e.g., mecamylamine)
-
Fluorescence plate reader with kinetic reading and automated injection capabilities (e.g., FlexStation)
Procedure:
-
Cell Plating: Seed the nAChR-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay:
-
Agonist Mode: Place the plate in the fluorescence plate reader. Record a baseline fluorescence for a few seconds, then inject the test compound at various concentrations and continue to record the fluorescence signal over time to measure the increase in intracellular calcium.
-
Antagonist Mode: Pre-incubate the cells with the test compound for a defined period (e.g., 10-20 minutes). Record a baseline fluorescence, then inject a known concentration of a reference agonist (e.g., EC₈₀ of nicotine) and measure the inhibition of the agonist-induced calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
For agonist mode, plot ΔF against the log of the compound concentration to determine the EC₅₀ value.
-
For antagonist mode, plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Protocol 3: In Vivo Evaluation of Nicotine-Modulating Effects in a Mouse Model
This protocol describes a two-bottle choice paradigm in mice to assess the ability of a test compound to modulate nicotine consumption, a measure of its potential as a smoking cessation aid.[14]
Materials:
-
C57BL/6J mice
-
Standard mouse housing and caging
-
Two drinking bottles per cage with sipper tubes
-
Nicotine solution (in drinking water)
-
Test compound solution (for administration, e.g., intraperitoneal injection)
-
Vehicle control solution
-
Scale for weighing mice and fluid consumption
Procedure:
-
Acclimation: House mice individually and acclimate them to the two-bottle setup with water in both bottles for several days.
-
Baseline Nicotine Intake: Replace one water bottle with a nicotine solution (e.g., 60 µg/mL). Measure daily fluid consumption from both bottles for at least one week to establish a baseline of nicotine intake and preference. The position of the bottles should be switched daily to avoid place preference.
-
Compound Administration:
-
Divide the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups at a predetermined time each day (e.g., 30 minutes before the dark cycle).
-
-
Measurement of Nicotine Intake: Continue to measure daily consumption from the nicotine and water bottles throughout the treatment period.
-
Data Analysis:
-
Calculate the daily nicotine intake (mg/kg) and preference (volume of nicotine solution consumed / total volume of fluid consumed).
-
Compare the nicotine intake and preference between the treatment and control groups using appropriate statistical analysis (e.g., t-test or ANOVA). A significant reduction in nicotine intake in the treatment group compared to the control group suggests that the test compound may have efficacy as a smoking cessation agent.
-
Experimental Workflow for the Development of Novel nAChR Modulators
The discovery and development of a novel nAChR modulator based on the this compound scaffold typically follows a multi-stage workflow, as depicted below.
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- 8. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
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3-(Pyrrolidin-3-yl)pyridine as a nicotinic acetylcholine receptor ligand
This data is illustrative. A compound acting as a partial agonist at one subtype can be an antagonist at another. [16]
Part 3: In Vivo Assessment — Behavioral Models
After in vitro characterization, the next logical step is to assess the compound's effects in a living system. Given the role of nAChRs in the central nervous system, behavioral assays in rodents are essential for evaluating potential therapeutic effects, such as on anxiety, depression, or cognition. [3][17]
Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Related Behavior
Principle: The EPM is a widely validated test for assessing anxiety-like behavior in rodents. [17][18]The test is based on the animal's natural aversion to open and elevated spaces versus its tendency to explore novel environments. Anxiolytic (anxiety-reducing) compounds typically increase the time spent and entries made into the open, more "threatening" arms of the maze.
Detailed Methodology:
-
Apparatus:
-
A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms. [17]
-
-
Animal Dosing:
-
Administer this compound (or vehicle control) to mice or rats via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Allow for a pre-treatment period (e.g., 30 minutes) for the compound to reach the central nervous system.
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a fixed period (e.g., 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use automated tracking software or manual scoring to measure key parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Interpretation: A statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.
-
Conclusion
The protocols outlined in this guide provide a systematic framework for the comprehensive pharmacological evaluation of this compound as a nicotinic acetylcholine receptor ligand. By progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can build a detailed profile of the compound's affinity, subtype selectivity, functional efficacy, and potential therapeutic effects. This multi-faceted approach is essential for advancing promising nAChR ligands through the drug discovery pipeline.
References
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Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit1.8. [Link]
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Grassl, F., & Methfessel, C. (1995). Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. Neuroscience Letters, 196(1-2), 73-76. [Link]
-
ResearchGate. (n.d.). Electrophysiological recordings depicting the kinetic diversity of the nAChR population in rat hippocampal interneurons. ResearchGate. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
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Giniatullin, R. A., et al. (2001). Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study. Molecular Pharmacology, 59(4), 696-705. [Link]
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Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 39(4), 817-825. [Link]
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Bjorndahl, T. C., et al. (2011). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. PLoS ONE, 6(8), e23218. [Link]
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Taly, A., et al. (2009). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 11(4), 323-336. [Link]
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Hernandez-Casner, C., et al. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Neurochemical Research, 40(10), 2098-2108. [Link]
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Govind, A. P., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 42(1), 130-143. [Link]
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Balboni, G., et al. (2000). Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. European Journal of Medicinal Chemistry, 35(11), 979-988. [Link]
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Franco-Moline, E. D., et al. (2021). Nicotinic receptor modulation of primary afferent excitability with selective regulation of Aδ-mediated spinal actions. Journal of Neurophysiology, 125(2), 528-542. [Link]
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De Amici, M., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813. [Link]
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Zhang, N., et al. (2018). Firing responses mediated via distinct nicotinic acetylcholine receptor subtypes in rat prepositus hypoglossi nuclei neurons. Journal of Neurophysiology, 119(4), 1339-1352. [Link]
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Lotfollahzadeh, S., et al. (2018). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 9(11), 2736-2745. [Link]
-
Alchemist-chem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Alchemist-chem. [Link]
-
Kuntal, K., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1629. [Link]
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Sharma, G., et al. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. Current Pharmaceutical Design, 24(16), 1786-1795. [Link]
-
Papke, R. L., et al. (2013). Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR. Pharmacology Research & Perspectives, 1(1), e00005. [Link]
-
ChemSynthesis. (n.d.). 3-pyrrolidin-2-yl-pyridine. ChemSynthesis. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
-
Gotti, C., et al. (2005). Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum. Journal of Neuroscience, 25(1), 216-225. [Link]
-
Kuntal, K., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. [Link]
-
Van der Ras, A. M., et al. (2007). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 104(45), 17837-17842. [Link]
-
Lasalde-Dominicci, J. A., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Biomolecules, 11(10), 1419. [Link]
-
ResearchGate. (n.d.). (PDF) Ligand Binding at the α4-α4 Agonist-Binding Site of the α4β2 nAChR Triggers Receptor Activation Through a Pre-Activated Conformational State. ResearchGate. [Link]
-
Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 933568. [Link]
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Wikipedia. (n.d.). Nicotine. Wikipedia. [Link]
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ResearchGate. (n.d.). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. ResearchGate. [Link]
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- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Alkylation of 3-(Pyrrolidin-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated 3-(Pyrrolidin-3-yl)pyridine Scaffolds
The this compound scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The secondary amine of the pyrrolidine ring offers a crucial handle for chemical modification, with N-alkylation being a primary strategy to modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of drug candidates. Introducing diverse alkyl substituents can influence receptor binding affinity, selectivity, metabolic stability, and cell permeability. This guide provides detailed experimental protocols for the N-alkylation of this compound, focusing on two robust and widely applicable methods: reductive amination and direct alkylation with alkyl halides.
Mechanistic Considerations: Choosing the Right N-Alkylation Strategy
The selection of an appropriate N-alkylation strategy is paramount and depends on the desired substituent, the scale of the reaction, and the presence of other functional groups in the starting materials.
Reductive Amination: This powerful one-pot reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method is highly favored for its efficiency, broad substrate scope, and control over mono-alkylation.[1][2][3]
Direct Alkylation with Alkyl Halides: This classical SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide. While straightforward, this method can be complicated by overalkylation, where the product tertiary amine, being more nucleophilic than the starting secondary amine, reacts further with the alkyl halide to form a quaternary ammonium salt.[4] Careful control of stoichiometry and reaction conditions is crucial to minimize this side reaction.
Protocol 1: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound using an aldehyde or ketone in the presence of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3). This reagent is particularly effective as it is selective for the reduction of the iminium ion over the carbonyl starting material and is compatible with a wide range of functional groups.[1][2][5]
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Detailed Experimental Procedure: Synthesis of N-Benzyl-3-(pyrrolidin-3-yl)pyridine
-
Reaction Setup:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL), add benzaldehyde (1.1 mmol, 1.1 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol, 1.5 equiv) portion-wise to the reaction mixture. Caution: The addition may be slightly exothermic.
-
Continue stirring the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Stir the biphasic mixture vigorously for 15-20 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzyl-3-(pyrrolidin-3-yl)pyridine.
-
Data Summary for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield | Reference |
| Benzaldehyde | NaBH(OAc)3 | DCM/DCE | >85% | [5] |
| Acetone | NaBH(OAc)3 | DCM/DCE | >80% | [1] |
| Cyclohexanone | NaBH(OAc)3 | DCM/DCE | >85% | [2] |
Protocol 2: Direct N-Alkylation with Alkyl Halides
This protocol describes the direct N-alkylation of this compound with an alkyl halide in the presence of a base. The choice of base and solvent is critical to promote the desired mono-alkylation and minimize the formation of the quaternary ammonium salt byproduct.[4]
Mechanism of Direct N-Alkylation
Sources
Application of 3-(Pyrrolidin-3-yl)pyridine in Asymmetric Synthesis: A Review of Current Findings
Senior Application Scientist Note:
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of established applications for 3-(Pyrrolidin-3-yl)pyridine as a primary catalyst or ligand in asymmetric synthesis. While the pyrrolidine and pyridine moieties are individually prevalent in a vast array of successful chiral catalysts and ligands, the specific constitutional isomer this compound does not appear to be a widely studied or utilized scaffold for enantioselective transformations.
The field of asymmetric organocatalysis is rich with derivatives of pyrrolidine, most notably those based on proline (pyrrolidine-2-carboxylic acid). These catalysts, which feature a substituent at the 2-position of the pyrrolidine ring, are exceptionally well-documented and have been successfully employed in a multitude of asymmetric reactions. Similarly, numerous chiral pyridine-based ligands have been developed for transition-metal-catalyzed enantioselective reactions.
However, the specific linkage at the 3-position of the pyrrolidine ring in this compound appears to place it outside the current paradigms of catalyst design for common asymmetric transformations.
Alternative Focus: Established Pyrrolidine-Based Organocatalysts
Given the user's interest in pyrrolidine-based systems, we can provide a detailed and actionable guide on a closely related and highly effective class of organocatalysts: proline and its derivatives . These catalysts are foundational to modern asymmetric synthesis and offer a wealth of established protocols and mechanistic understanding.
We can offer a comprehensive application note on a representative and powerful proline-derived organocatalyst, such as (S)-(-)-2-(Trifluoromethyl)pyrrolidine , which has demonstrated significant utility in asymmetric Michael and aldol reactions. This alternative guide would adhere to all the core requirements of the original request, including:
-
In-depth scientific and mechanistic explanations.
-
Detailed, step-by-step experimental protocols.
-
Data tables summarizing yields and enantioselectivities.
-
Graphviz diagrams illustrating reaction mechanisms and workflows.
-
Comprehensive citations and a full reference list.
We believe this alternative focus will provide more practical and valuable information for researchers, scientists, and drug development professionals working in the field of asymmetric synthesis. Please indicate if you would like to proceed with this revised topic.
Application Notes and Protocols: The 3-(Pyrrolidin-3-yl)pyridine Scaffold in the Development of CNS-Active Agents
Introduction: The Strategic Importance of the 3-(Pyrrolidin-3-yl)pyridine Scaffold in CNS Drug Discovery
The quest for novel, effective, and safe therapeutics for central nervous system (CNS) disorders remains one of the most significant challenges in modern medicine. Within the medicinal chemist's armamentarium, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable propensity for interacting with key biological targets in the brain. The this compound scaffold is a prominent example of such a pharmacophore. Its unique three-dimensional structure, combining the basic nitrogen of the pyrrolidine ring with the aromatic pyridine moiety, confers favorable physicochemical properties for CNS penetration and molecular recognition.[1][2]
This scaffold is a cornerstone in the design of ligands for nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels crucial for cognitive processes such as learning, memory, and attention.[3] Dysregulation of nAChR signaling is implicated in the pathophysiology of numerous neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[4][5] Consequently, molecules built upon the this compound core are of immense interest for the development of novel CNS-active agents.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the this compound scaffold. We will delve into its application in targeting specific CNS disorders, provide detailed, field-proven protocols for the synthesis of its derivatives, and outline robust in vitro and in vivo assays for the evaluation of their pharmacological activity.
Targeting CNS Disorders with this compound Derivatives
The versatility of the this compound scaffold allows for its chemical modification to achieve selectivity for different nAChR subtypes, which are differentially expressed in various brain regions and implicated in distinct physiological functions.[7]
Alzheimer's Disease: Enhancing Cholinergic Neurotransmission
A key pathological feature of Alzheimer's disease is the loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[8][9] The α7 and α4β2 nAChR subtypes are particularly abundant in brain regions critical for cognition, such as the hippocampus and cortex.[7] Derivatives of this compound have been designed as potent and selective agonists and positive allosteric modulators (PAMs) of these receptors, aiming to amplify the diminished cholinergic signaling.[10][11][12]
Signaling Pathway: nAChR Modulation in Alzheimer's Disease
Caption: Modulation of nAChRs by this compound derivatives.
Parkinson's Disease: Modulating Dopaminergic Pathways
While Parkinson's disease is primarily characterized by the degeneration of dopaminergic neurons, there is significant interplay between the cholinergic and dopaminergic systems.[13][14] nAChRs are present on dopaminergic neurons and modulate the release of dopamine.[15] Certain this compound derivatives are being investigated for their ability to fine-tune dopamine release, offering a potential therapeutic strategy to manage the motor and non-motor symptoms of Parkinson's disease.[16][17]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and its subsequent pharmacological evaluation.
Protocol 1: Synthesis of a Model this compound Derivative
This protocol describes a general method for the synthesis of N-substituted this compound derivatives, which can be adapted for the creation of a library of analogs for structure-activity relationship (SAR) studies.[18][19]
Workflow for Synthesis
Caption: Synthetic workflow for N-substituted this compound derivatives.
Materials:
-
3-[1-(Phenylmethyl)-3-pyrrolidinyl]pyridine
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrogen gas
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Debenzylation:
-
Dissolve 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add palladium on carbon (10 wt. %, ~0.1 eq by weight).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude this compound. This intermediate is often used in the next step without further purification.
-
-
Reductive Amination (Example of N-substitution):
-
Dissolve the crude this compound (1.0 eq) in dichloromethane.
-
Add the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to afford the desired N-substituted this compound derivative.
-
Protocol 2: In Vitro Evaluation - Radioligand Binding Assay for nAChR Affinity
This protocol determines the binding affinity of a test compound for a specific nAChR subtype by measuring its ability to displace a known radioligand.[20]
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., α4β2 or α7)
-
Radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)
-
Test compound (this compound derivative)
-
Non-specific binding control (e.g., nicotine or a high concentration of a known unlabeled ligand)
-
Binding buffer (specific composition depends on the receptor subtype)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes, and either the test compound, buffer for total binding, or the non-specific binding control.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
-
Incubation:
-
Incubate the plate at the appropriate temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Termination and Washing:
-
Terminate the binding by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Table 1: Representative Binding Affinity Data
| Compound | nAChR Subtype | Ki (nM) |
| Nicotine | α4β2 | 1.5 |
| Varenicline | α4β2 | 0.8 |
| Example Derivative | α4β2 | 5.2 |
| α-Bungarotoxin | α7 | 0.5 |
| PNU-282987 | α7 | 20 |
| Example Derivative | α7 | 85 |
Protocol 3: In Vitro Functional Assay - Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This assay measures the functional activity of a compound (agonist, antagonist, or modulator) at a specific nAChR subtype expressed in Xenopus oocytes.[21][22][23]
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the nAChR subunits of interest
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND96)
-
Acetylcholine (ACh)
-
Test compound
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with the cRNA encoding the desired nAChR subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
-
Compound Application and Data Acquisition:
-
Apply a known concentration of ACh to elicit a baseline current response.
-
To test for agonist activity, apply the test compound alone.
-
To test for antagonist activity, co-apply the test compound with ACh.
-
To test for PAM activity, co-apply the test compound with a sub-maximal concentration of ACh.
-
Record the current responses.
-
-
Data Analysis:
-
Measure the peak amplitude of the current responses.
-
For agonists, generate a concentration-response curve and determine the EC₅₀ (effective concentration to produce 50% of the maximal response).
-
For antagonists, determine the IC₅₀.
-
For PAMs, quantify the potentiation of the ACh-evoked current.
-
Protocol 4: In Vivo Behavioral Model - Novel Object Recognition (NOR) Task
The NOR task is used to assess cognition, particularly recognition memory, in rodents and is sensitive to the effects of cognitive-enhancing drugs.[24][25][26][27][28]
Materials:
-
Rodents (mice or rats)
-
Open-field arena
-
Two identical objects (familiar objects)
-
One novel object
-
Video recording and tracking software
Procedure:
-
Habituation:
-
Habituate the animals to the empty open-field arena for a set period over several days.
-
-
Familiarization Phase:
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a defined period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded.
-
-
Test Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Administer the test compound or vehicle at a predetermined time before the test phase.
-
Allow the animal to explore the objects for a defined period.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate a discrimination index (DI), typically as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one.
-
Compare the DI between the vehicle-treated and compound-treated groups to assess the cognitive-enhancing effects of the compound.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable starting point for the design of CNS-active agents, particularly those targeting nicotinic acetylcholine receptors. The protocols outlined in these application notes provide a solid foundation for the synthesis and pharmacological characterization of novel derivatives. Future research will likely focus on further refining the selectivity of these compounds for specific nAChR subtypes and exploring their potential in treating a wider range of CNS disorders. The integration of advanced computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of next-generation therapeutics based on this privileged scaffold.
References
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ResearchGate. (n.d.). The Development of Behavioral Tests to Assess the Effects of Cognitive Enhancers. Retrieved from [Link]
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Olton, D. S., & Wenk, L. (1990). The development of behavioral tests to assess the effects of cognitive enhancers. Pharmacopsychiatry, 23(Suppl 2), 65–69. [Link]
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Alchemist-chem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Retrieved from [Link]
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Nature Communications. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]
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Sarter, M., Hagan, J., & Dudchenko, P. (1992). Behavioral screening for cognition enhancers: from indiscriminate to valid testing: part I. Psychopharmacology, 107(2-3), 144–155. [Link]
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De Amici, M., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813. [Link]
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Abdrakhmanova, G., et al. (2010). In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. PLoS ONE, 5(9), e12516. [Link]
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Behavioral and Functional Neuroscience Laboratory. (n.d.). Behavioral Models. Retrieved from [Link]
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ResearchGate. (n.d.). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]
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PNAS. (2010). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Retrieved from [Link]
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Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4583. [Link]
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Crooks, P. A., & Bardo, M. T. (2021). Pyridine alkaloids with activity in the central nervous system. RSC Medicinal Chemistry, 12(5), 684–703. [Link]
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Journal of Parkinson's Disease and Movement Disorders. (2021). Treatment of Parkinson's disease with piribedil: Suggestions for clinical practices. Retrieved from [Link]
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Shutske, G. M., et al. (1989). Substituted (pyrroloamino)pyridines: potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 32(8), 1805–1813. [Link]
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Broad, L. M., et al. (2009). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Journal of Pharmacology and Experimental Therapeutics, 328(2), 357–368. [Link]
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PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]
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Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247621. [Link]
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Wallace, T. L., & Callahan, P. M. (2018). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. ACS Chemical Neuroscience, 9(10), 2436–2453. [Link]
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Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents. Retrieved from [Link]
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Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]
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Hamouda, A. K., et al. (2020). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. Frontiers in Pharmacology, 11, 104. [Link]
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G-Estevez, J., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1270. [Link]
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MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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Wikipedia. (n.d.). Nicotine. Retrieved from [Link]
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MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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International Journal of Molecular Sciences. (2025). Recent Advances in Drug Development for Alzheimer's Disease: A Comprehensive Review. Retrieved from [Link]
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PubMed. (1981). [Heterocyclic systems. III. Synthesis and CNS activity of derivatives of pyrrole(2,1-c) (1,4)benzodiazocine]. Retrieved from [Link]
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MDPI. (2022). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Retrieved from [Link]
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Frontiers in Aging Neuroscience. (2016). Drug Development in Alzheimer's Disease: The Contribution of PET and SPECT. Retrieved from [Link]
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Frontiers in Pharmacology. (2021). Promising drug targets and associated therapeutic interventions in Parkinson's disease. Retrieved from [Link]
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ResearchGate. (n.d.). Drug development and Alzheimer's disease. Retrieved from [Link]
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ACS Publications. (2000). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Retrieved from [Link]
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PubMed. (1995). Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. Retrieved from [Link]
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MDPI. (2020). Systematic Review on Parkinson's Disease Medications, Emphasizing on Three Recently Approved Drugs to Control Parkinson's Symptoms. Retrieved from [Link]
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Ji, W., & Ha, I. (2010). Drug development for Alzheimer's disease: recent progress. Experimental Neurobiology, 19(3), 120–131. [Link]
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PubMed. (2001). Clinical pharmacokinetic and pharmacodynamic properties of drugs used in the treatment of Parkinson's disease. Retrieved from [Link]
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Use of 3-(Pyrrolidin-3-yl)pyridine in radioligand binding assays
Application Note & Protocol
Topic: Characterization of 3-(Pyrrolidin-3-yl)pyridine (Compound X) using Radioligand Binding Assays for Neuronal Nicotinic Acetylcholine Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction to this compound and its Putative Target
This compound, hereafter referred to as Compound X, is a novel small molecule with structural similarities to known ligands of nicotinic acetylcholine receptors (nAChRs). The core structure, featuring a pyridine ring linked to a pyrrolidine moiety, is a well-established pharmacophore for nAChR interaction[1][2][3]. Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems[4][5]. Dysregulation of nAChR activity is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for therapeutic drug discovery[6].
Given its structure, Compound X is hypothesized to bind to nAChRs, potentially acting as an agonist, antagonist, or allosteric modulator. The initial and most crucial step in characterizing this interaction is to determine its binding affinity and selectivity for various nAChR subtypes. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness[7][8].
This document provides a detailed protocol for a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of Compound X for the high-affinity α4β2 nAChR subtype, the most abundant nAChR subtype in the brain and a primary target for nicotine's effects[5][6][9].
Principle of the Competitive Radioligand Binding Assay
A competitive binding assay measures the ability of an unlabeled test compound (Compound X) to compete with a radiolabeled ligand (the "hot" ligand) for binding to a specific receptor[4][7]. In this protocol, we will use a constant concentration of a high-affinity radioligand for the α4β2 nAChR, such as [³H]-Epibatidine, and varying concentrations of the unlabeled Compound X. By measuring the decrease in radioactivity bound to the receptor as the concentration of Compound X increases, we can determine the concentration of Compound X that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then used to calculate the inhibition constant (Kᵢ), which reflects the affinity of Compound X for the receptor.
The relationship between IC₅₀ and Kᵢ is described by the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
where:
-
[L] is the concentration of the radioligand.
-
Kₐ is the dissociation constant of the radioligand for the receptor.
Visualization of Key Concepts
nAChR Signaling Pathway
Activation of nAChRs by an agonist leads to a conformational change, opening an intrinsic ion channel permeable to cations like Na⁺ and Ca²⁺. This influx of positive ions depolarizes the cell membrane, triggering downstream cellular responses[4].
Caption: Agonist binding to nAChRs initiates channel opening and downstream signaling.
Detailed Protocol: Competitive Radioligand Binding Assay
I. Materials and Reagents
-
Receptor Source: Commercially available cell membranes from a stable cell line expressing human α4β2 nAChR (e.g., HEK-293 or CHO cells). Alternatively, rat or mouse brain homogenates (e.g., cortical or thalamic regions) can be used.
-
Radioligand: [³H]-Epibatidine (Specific Activity: 40-60 Ci/mmol).
-
Test Compound: this compound (Compound X).
-
Non-specific Binding Control: A high concentration of a known, unlabeled nAChR ligand, such as Nicotine (10 µM) or Cytisine (1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well microplates .
II. Experimental Workflow
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Application Notes and Protocols for the Investigation of 3-(Pyrrolidin-3-yl)pyridine in In Vitro and In Vivo Experimental Models
Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental investigation of 3-(Pyrrolidin-3-yl)pyridine. The pyridine and pyrrolidine moieties are common pharmacophores in ligands targeting nicotinic acetylcholine receptors (nAChRs). Consequently, the following application notes and protocols are structured around the hypothesis that this compound is a novel modulator of nAChRs. This framework will enable a thorough characterization of its potential therapeutic effects.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyridine ring linked to a pyrrolidine ring.[1][2] The pyrrolidine ring is a versatile scaffold in drug discovery due to its ability to explore pharmacophore space three-dimensionally.[3] Pyridine-containing compounds are known to interact with a variety of biological targets, with a significant number of them acting as modulators of nicotinic acetylcholine receptors (nAChRs).[4][5] nAChRs are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems, making them attractive targets for therapeutic intervention in neurological and psychiatric disorders.[6][7]
The investigation of novel compounds like this compound as potential nAChR modulators requires a multi-faceted approach, beginning with in vitro characterization of its interaction with specific nAChR subtypes and progressing to in vivo studies to assess its effects on complex physiological functions.
Part 1: In Vitro Characterization of this compound
The initial phase of investigation focuses on determining the affinity and functional activity of this compound at various nAChR subtypes. This is crucial for understanding its mechanism of action and selectivity profile.
Application Note: Target Engagement and Functional Activity
The primary objective of in vitro studies is to ascertain whether this compound binds to and modulates the function of nAChRs. Key questions to be addressed include:
-
Does the compound bind to specific nAChR subtypes (e.g., α4β2, α7)?
-
Does it act as an agonist, antagonist, or allosteric modulator?
-
What is its potency (EC₅₀ or IC₅₀) and efficacy at the target receptor(s)?
To answer these questions, a combination of binding assays and functional assays is recommended.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro characterization of this compound.
Protocol 1: Radioligand Binding Assay for nAChR Subtypes
This protocol determines the binding affinity of this compound to specific nAChR subtypes expressed in a stable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
This compound stock solution.
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).
-
Scintillation vials and cocktail.
-
Filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
| Parameter | Description |
| IC₅₀ | The concentration of this compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant, representing the affinity of this compound for the receptor. |
Protocol 2: Patch-Clamp Electrophysiology for Functional Characterization
This protocol directly measures the effect of this compound on the ion channel function of nAChRs.[8][9][10][11]
Materials:
-
Cells expressing the nAChR subtype of interest.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External and internal pipette solutions.
-
Agonist solution (e.g., acetylcholine).
-
This compound solutions at various concentrations.
-
Rapid solution exchange system.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull patch pipettes to a resistance of 3-5 MΩ.
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply the agonist for a short duration to evoke a baseline current.
-
Pre-apply this compound for 1-2 minutes, followed by co-application with the agonist.
-
-
Data Acquisition and Analysis:
-
Record the agonist-evoked currents in the absence and presence of this compound.
-
To determine if the compound is an agonist , apply it alone and measure any evoked current.
-
To determine if it is an antagonist , measure the reduction in the agonist-evoked current.
-
To investigate allosteric modulation , assess changes in the agonist's potency or efficacy.[12][13][14][15]
-
Construct concentration-response curves to determine EC₅₀ or IC₅₀ values.
-
| Parameter | Description |
| EC₅₀ | The concentration of an agonist that produces 50% of the maximal response. |
| IC₅₀ | The concentration of an antagonist that inhibits 50% of the agonist-induced response. |
| Efficacy | The maximal response produced by the compound. |
Protocol 3: High-Throughput Calcium Imaging Assay
This protocol provides a higher-throughput method to assess the functional activity of this compound by measuring changes in intracellular calcium concentration upon nAChR activation.[16][17][18][19][20]
Materials:
-
Cells expressing the nAChR subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS).
-
Agonist solution.
-
This compound solutions.
-
Fluorescence imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate.
-
Dye Loading: Incubate cells with the calcium-sensitive dye.
-
Compound Addition: Add this compound to the wells.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and add the agonist to stimulate the receptors. Measure the change in fluorescence intensity over time.
-
Data Analysis: Analyze the fluorescence data to determine the effect of this compound on the agonist-induced calcium influx.
Part 2: In Vivo Evaluation of this compound
Following in vitro characterization, in vivo studies are essential to evaluate the pharmacokinetic properties, safety, and efficacy of this compound in a whole-organism context. Rodent models are commonly used for this purpose.[21][22][23]
Application Note: Assessing Pharmacokinetics and Cognitive Effects
The primary goals of in vivo studies are to:
-
Determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the compound.[24][25]
-
Evaluate its safety and tolerability.
-
Assess its efficacy in relevant behavioral models, particularly those related to cognitive function, which is a key area for nAChR modulators.[7][26]
Signaling Pathway Implicated in nAChR-Mediated Cognitive Enhancement
Caption: Simplified signaling pathway of nAChR-mediated cognitive enhancement.
Protocol 4: Pharmacokinetic Study in Rodents
This protocol outlines a basic pharmacokinetic study in rats or mice.
Materials:
-
Male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
This compound formulation for administration (e.g., oral gavage, intravenous injection).
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes).
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS).
Procedure:
-
Dosing: Administer a single dose of this compound to the animals.
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound.
-
Data Analysis: Calculate key pharmacokinetic parameters.
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve. |
| t₁/₂ | Elimination half-life. |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation. |
Protocol 5: Novel Object Recognition (NOR) Task for Assessing Learning and Memory
The NOR task is a widely used behavioral assay to assess recognition memory in rodents.[27][28]
Materials:
-
Rodents.
-
Open-field arena.
-
Two sets of identical objects.
-
One novel object.
-
Video tracking software.
Procedure:
-
Habituation: Acclimate the animals to the empty arena for several days.
-
Training (Sample Phase): Place the animal in the arena with two identical objects and allow it to explore for a set period.
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing (Test Phase): Place the animal back in the arena, which now contains one familiar object from the training phase and one novel object.
-
Data Analysis:
-
Record the time spent exploring each object.
-
Calculate the discrimination index (DI): (Time with novel object - Time with familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Protocol 6: Attentional Set-Shifting Task (AST) for Cognitive Flexibility
The AST is a more complex behavioral task that assesses executive function and cognitive flexibility, which are highly relevant to nAChR function.[29]
Materials:
-
Rodents.
-
Specialized testing apparatus with digging pots.
-
Different digging media and odors to serve as cues.
-
Food rewards.
Procedure:
-
Pre-training: Train the animals to dig in the pots to find a food reward.
-
Simple Discrimination: The animal learns to associate the reward with one of two cues (e.g., a specific digging medium).
-
Compound Discrimination: An irrelevant cue dimension is introduced (e.g., an odor).
-
Intra-dimensional Shift (IDS): The relevant cue within the same dimension is changed.
-
Extra-dimensional Shift (EDS): The previously irrelevant cue dimension now becomes relevant.
-
Data Analysis:
-
Measure the number of trials required to reach a set criterion of correct choices for each stage.
-
An increase in trials to criterion at the EDS stage compared to the IDS stage reflects cognitive flexibility.
-
Part 3: Data Interpretation and Troubleshooting
Data Presentation Summary
| Assay | Key Parameters | Expected Outcome for an nAChR Modulator |
| Radioligand Binding | Ki | Low nanomolar to micromolar affinity for specific nAChR subtypes. |
| Patch-Clamp | EC₅₀/IC₅₀, Efficacy | Demonstrable agonist, antagonist, or allosteric modulatory activity. |
| Calcium Imaging | EC₅₀/IC₅₀ | Concentration-dependent modulation of agonist-induced calcium influx. |
| Pharmacokinetics | Cmax, t₁/₂, Bioavailability | Favorable profile for CNS penetration and duration of action. |
| Novel Object Recognition | Discrimination Index | Improvement in recognition memory (increased DI). |
| Attentional Set-Shifting | Trials to Criterion (EDS) | Improvement in cognitive flexibility (reduced trials to criterion at the EDS stage). |
Troubleshooting Common Issues:
-
In vitro assays: High variability can be due to inconsistent cell passage numbers or health. Ensure consistent cell culture practices.[30][31][32][33][34]
-
In vivo studies: Stress can significantly impact behavioral outcomes. Ensure proper handling and habituation of the animals.[29]
-
Compound solubility: Poor solubility can lead to inaccurate dosing and unreliable results. Optimize the formulation of this compound for each application.
Conclusion
The systematic application of these in vitro and in vivo protocols will provide a comprehensive understanding of the pharmacological profile of this compound. By elucidating its interaction with nAChRs and its effects on cognitive function, these studies will be instrumental in evaluating its potential as a novel therapeutic agent for neurological and psychiatric disorders.
References
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Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. PubMed. [Link]
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Nicotinic acetylcholine receptor knockout mice as animal models for studying receptor function. PubMed. [Link]
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FLIPR™ Assays for GPCR and Ion Channel Targets. PubMed. [Link]
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Calcium Assays | Calcium Indicators. ION Biosciences. [Link]
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FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. [Link]
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Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience. [Link]
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Nicotinic acetylcholine receptors at the single‐channel level. PMC - NIH. [Link]
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A comprehensive analysis on cognitive stimulation protocols and their effects on cognitive functions in animal models. PubMed. [Link]
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SH-SY5Y Cell Culture and Editing Protocols. Cyagen. [Link]
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Calcium Indicators | Calcium Assays. ION Biosciences. [Link]
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New behavioral protocols to extend our knowledge of rodent object recognition memory. SpringerLink. [Link]
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Insights into the Neurobiology of the Nicotinic Cholinergic System and Nicotine Addiction from Mice Expressing Nicotinic Receptors Harboring Gain-of-Function Mutations. PubMed Central. [Link]
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The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice. JoVE. [Link]
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Gαq GPCR assays. ION Biosciences. [Link]
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Explore NnAChR ion channel research with Automated Patch Clamp. Sophion Bioscience. [Link]
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Cognition, Learning, and Memory Tests in Rodents. Charles River Laboratories. [Link]
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SH-SY5Y culturing. Protocols.io. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. NCBI. [Link]
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DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Moodle@Units. [Link]
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Distribution and Pharmacology of α6-Containing Nicotinic Acetylcholine Receptors Analyzed with Mutant Mice. Journal of Neuroscience. [Link]
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How to Successfully Culture SH-SY5Y Cells: Key Details to Consider. Procell. [Link]
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Nicotine. Wikipedia. [Link]
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In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. PMC - PubMed Central. [Link]
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Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. PNAS. [Link]
-
3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Alchemist-chem. [Link]
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Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. PMC - PubMed Central. [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]
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Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. PMC - PubMed Central. [Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]
-
3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. Molbase. [Link]
-
Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. DOI. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. [Link]
-
Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Pyrrolidin-3-yl)pyridine and its Derivatives
Welcome to the technical support guide for navigating the complex purification challenges associated with 3-(Pyrrolidin-3-yl)pyridine and its structurally related analogs. This document is designed for researchers, medicinal chemists, and process development professionals who encounter difficulties in isolating these valuable building blocks in high purity. The unique physicochemical properties of this scaffold—namely its dual basic centers, high polarity, and chirality—often render standard purification protocols ineffective.
This guide provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and a robust framework for rational decision-making during the purification process.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental issues that researchers typically face, providing a foundational understanding of the molecule's behavior.
Q1: Why does my this compound derivative show severe peak tailing and give low recovery during silica gel column chromatography?
A1: This is the most common issue and stems from the molecule's basicity. The structure contains two basic nitrogen atoms: the pyrrolidine nitrogen (a secondary amine, pKa ~10-11) and the pyridine nitrogen (pKa ~5-6). These basic centers interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This acid-base interaction leads to:
-
Irreversible Adsorption: A portion of your compound can become permanently stuck to the column, resulting in low recovery.[1]
-
Non-ideal Elution (Tailing): The compound undergoes a series of adsorption-desorption events with the active sites on the silica, causing the peak to broaden and tail significantly.[1]
Q2: I've removed all solvent, but my final product is a persistent oil or gum. How can I solidify it?
A2: this compound and its simple derivatives are often isolated as oils or low-melting solids.[2] This can be due to several factors:
-
Impurities: Residual solvents or synthetic byproducts can inhibit the formation of a stable crystal lattice.
-
Conformational Flexibility: The non-planar pyrrolidine ring introduces a degree of flexibility that can make packing into an ordered crystal structure energetically unfavorable.
-
Racemic Mixture: If you are working with a racemic mixture, it may form a "racemic conglomerate" which can be more difficult to crystallize than the individual enantiomers.
The most effective strategy to overcome this is to convert the basic free-base into a salt. Salts, such as the hydrochloride or tartrate, are generally well-ordered, crystalline solids with higher melting points and reduced solubility, making them much easier to isolate and handle.[3][4]
Q3: How does the pH of my aqueous workup drastically affect my yield and purification?
A3: The pH of the aqueous phase during a liquid-liquid extraction is critical because it controls the protonation state, and therefore the solubility, of your compound.
-
Acidic Conditions (pH < 2): Both the pyrrolidine and pyridine nitrogens will be protonated, forming a dicationic species. This species is highly water-soluble, and your compound will partition almost exclusively into the aqueous layer. This is useful for washing away non-basic organic impurities.[5]
-
Neutral to Mildly Basic Conditions (pH 7-9): The more basic pyrrolidine nitrogen will likely be protonated, while the pyridine nitrogen is neutral. The resulting monocationic species may still have significant water solubility.
-
Strongly Basic Conditions (pH > 11): Both nitrogen atoms will be deprotonated, yielding the neutral free-base. In this state, the compound is at its most non-polar and will preferentially partition into an organic solvent like dichloromethane (DCM) or ethyl acetate. To ensure complete extraction from an aqueous layer, basifying to pH 12 or higher with NaOH is often necessary.
Q4: My compound is chiral. What are the primary methods for separating the enantiomers?
A4: Separating the enantiomers of this compound derivatives requires specialized techniques, as standard methods are ineffective. The two main industrial approaches are:
-
Chiral Chromatography: This involves using a High-Performance Liquid Chromatography (HPLC) system equipped with a Chiral Stationary Phase (CSP).[6] CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times and thus separation. Polysaccharide-based and macrocyclic glycopeptide selectors are common choices.[6][7]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic base with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid, D-(-)-mandelic acid). This forms a pair of diastereomeric salts which have different physical properties, including solubility. By carefully selecting the solvent system, one diastereomer can be selectively crystallized and isolated.
Section 2: Troubleshooting Guide: Chromatographic Purification
Issue 1: Severe Peak Tailing and Low Recovery on Silica Gel
-
Symptoms: On a TLC plate, the spot streaks heavily from the baseline. In column chromatography, the product elutes over a large volume with a broad, asymmetrical peak, and the final yield is significantly lower than expected.
-
Root Cause Analysis:
Figure 1. Root cause of chromatographic issues for basic compounds on silica gel.
-
Solutions:
Method A: Using an Amine-Modified Mobile Phase (Primary Recommendation) This is the most common and effective solution. Adding a small amount of a volatile base, like triethylamine (TEA) or ammonia, to the mobile phase neutralizes the acidic sites on the silica.
Protocol 1: Column Chromatography with a TEA-Modified Eluent
-
Prepare the Slurry: Pack the silica gel column using your starting eluent (e.g., 98:2 DCM/Methanol).
-
Prepare the Eluent: Prepare your mobile phase system (e.g., Dichloromethane/Methanol). Before use, add 0.5% to 1.0% (v/v) of triethylamine (TEA). For example, for 1 L of eluent, add 5-10 mL of TEA.
-
Equilibrate the Column: Flush the packed column with at least 3-5 column volumes of the TEA-modified eluent to ensure all active sites are passivated before loading your sample.
-
Load and Elute: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column. Elute as normal, collecting fractions.
-
Post-Purification: After combining the pure fractions, the TEA can be removed under reduced pressure, as it is volatile. For stubborn traces, co-evaporation with a solvent like toluene can be effective.[5]
Method B: Switching to an Alternative Stationary Phase If amine additives are not desired or ineffective, changing the stationary phase is the next logical step.
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative. Use Brockmann Grade II or III for best results.
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, separation is based on hydrophobicity. This is highly effective for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile, often with a modifier like formic acid or ammonium acetate to improve peak shape.[8]
-
Section 3: Troubleshooting Guide: Solidification and Crystallization
Issue 2: Product is a Persistent Oil and Fails to Crystallize
-
Symptoms: After complete solvent removal, the product remains a viscous liquid or waxy solid, making it difficult to handle, weigh, and assess for purity.
-
Workflow for Obtaining a Solid Product:
Figure 2. Decision workflow for solidifying an oily product.
-
Solutions:
Protocol 2: Purification via Dihydrochloride Salt Formation This protocol leverages the two basic centers to form a stable, crystalline dihydrochloride salt.
-
Dissolution: Dissolve the purified free-base oil (1.0 equivalent) in a minimal amount of a suitable solvent. Anhydrous ethanol, methanol, or isopropanol are good starting points.
-
Acid Addition: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether, or concentrated aqueous HCl if using a protic solvent). Add 2.0 to 2.1 equivalents of HCl to ensure protonation of both nitrogen atoms.
-
Precipitation/Crystallization: Stir the mixture at room temperature. The salt will often precipitate immediately. If not, crystal formation can be induced by:
-
Cooling the solution in an ice bath.
-
Scratching the inside of the flask with a glass rod.[4]
-
Adding a small amount of an anti-solvent (e.g., diethyl ether or heptane) until the solution becomes turbid.
-
-
Isolation: Allow the solid to fully precipitate (stirring for 1-2 hours at 0°C is recommended). Collect the crystalline solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether or acetone to remove residual solvent and any excess acid. Dry the solid under high vacuum.
-
Section 4: Special Case: Chiral Purification
Issue 3: Resolution of Enantiomers is Required
-
Symptoms: The product is a 1:1 mixture of R and S enantiomers, and the downstream application requires a single enantiomer.
-
Solutions:
Method A: Chiral HPLC (Analytical or Preparative) This is the most direct method for separating enantiomers. Success is highly dependent on screening different Chiral Stationary Phases (CSPs).
Protocol 3: General Method for Chiral HPLC Screening
-
Column Selection: Screen a set of commercially available chiral columns. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are an excellent starting point for this class of compounds.[6]
-
Mobile Phase Screening:
-
Normal Phase: Heptane/Ethanol or Heptane/Isopropanol mixtures. Often a basic additive (e.g., 0.1% diethylamine) is required to prevent peak tailing.
-
Polar Organic Mode: Acetonitrile or Methanol, often with an acidic or basic additive.
-
Reversed Phase: Water/Acetonitrile or Water/Methanol, typically with a buffer (e.g., ammonium bicarbonate).
-
-
Optimization: Once baseline separation is observed, optimize the mobile phase composition and flow rate to maximize resolution (Rs) and minimize run time.
-
Scale-Up: Once an analytical method is established, it can be scaled to a larger-diameter preparative column to isolate multi-gram quantities of each enantiomer.
Method B: Diastereomeric Salt Crystallization This method is often more scalable and cost-effective for large quantities but requires more empirical optimization.
Protocol 4: Diastereomeric Salt Resolution with L-Tartaric Acid
-
Dissolution: Dissolve the racemic free-base (1.0 equivalent) in a hot solvent, such as ethanol or an ethanol/water mixture.
-
Resolving Agent Addition: In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same hot solvent. Note: Using 0.5 equivalents ensures that only one enantiomer of the base can crystallize with the resolving agent.
-
Mixing and Cooling: Add the resolving agent solution to the free-base solution. Cover the flask and allow it to cool slowly to room temperature, then cool further in an ice bath.
-
Isolation: Collect the resulting crystals by filtration. This solid is one diastereomeric salt (e.g., the (R)-base-(L)-tartrate).
-
Liberation of Free Base: Dissolve the isolated salt in water, basify to pH > 12 with NaOH, and extract the now enantiomerically enriched free-base with an organic solvent (e.g., DCM).
-
Purity Check: Determine the enantiomeric excess (ee) of the isolated product using the analytical chiral HPLC method developed previously. Further recrystallizations may be needed to achieve >99% ee.
-
Section 5: Purity Assessment
An accurate assessment of purity is critical. Due to the compound's properties, a multi-technique approach is recommended.
| Technique | Purpose | Typical Conditions & Considerations |
| RP-HPLC-MS | Purity Assessment & Impurity Profiling | Column: C18.[8] Mobile Phase: Water/Acetonitrile gradient with 0.1% formic acid. The acid ensures sharp peaks by keeping the basic nitrogens protonated.[8] Detection: UV (e.g., 254 nm) and Mass Spectrometry (to identify impurities). |
| ¹H and ¹³C NMR | Structural Confirmation & Purity | Solvent: D₂O (for salts) or CDCl₃ (for free-base). Notes: In D₂O, the N-H protons will exchange and may not be visible. In CDCl₃, peaks may be broad due to nitrogen quadrupolar effects. Adding a drop of D₂O can sharpen N-H adjacent peaks. |
| Chiral HPLC | Enantiomeric Purity (ee%) | As described in Protocol 3. Essential for stereochemically defined products.[6][7] |
| Karl Fischer Titration | Water Content | Important for hygroscopic compounds, especially salts, to obtain an accurate measure of active substance content. |
References
- Benchchem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Benchchem. (2025). Overcoming challenges in the purification of pyridine compounds.
- J-STAGE. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic.
- ChemicalBook. (n.d.). 3-Pyrrolidin-3-ylpyridine synthesis.
- ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?.
- Alchemist-chem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China.
- Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.
- Google Patents. (n.d.). CN1024791C - Process for preparing pyrrolidine derivatives and their salts.
- Benchchem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
- BLDpharm. (n.d.). 287966-92-1|(S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride.
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- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(Pyrrolidin-3-yl)pyridine
Welcome to the technical support center for the synthesis of 3-(Pyrrolidin-3-yl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic building block. The pyrrolidine moiety is a privileged structure in medicinal chemistry, found in over 20 FDA-approved drugs, making efficient access to its derivatives critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
General Synthetic Strategy Overview
The synthesis of this compound typically proceeds via a two-stage strategy involving the coupling of protected pyrrolidine and pyridine precursors, followed by a deprotection step. The most common approach utilizes a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen due to its stability and relatively mild removal conditions.[3]
Caption: High-level overview of the two-stage synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield in the Coupling Reaction
Question: My coupling reaction to form N-Boc-3-(pyridin-3-yl)pyrrolidine is failing or giving very low yields. What are the common causes and how can I fix it?
Answer: Low yields in the coupling step often point to issues with reaction conditions, reagent quality, or the chosen synthetic route. Several coupling strategies exist, each with its own set of critical parameters.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Hydroarylation):
-
Causality: These reactions are highly sensitive to the catalyst's oxidation state, ligand choice, and the presence of oxygen or water. The catalyst can be poisoned by impurities, and the reaction may not reach the required activation energy if conditions are not optimal.[4][5]
-
Solutions:
-
Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
-
Ligand Screening: The choice of phosphine ligand is critical. If a standard ligand like P(o-Tol)₃ is failing, consider screening others (e.g., Buchwald or Josiphos-type ligands) that may offer better stability and reactivity for your specific substrates.[4]
-
Reagent Purity: Use freshly distilled solvents and high-purity starting materials. Boronic acids, in particular, can degrade upon storage.[5]
-
Temperature Control: Ensure the reaction is heated to the optimal temperature as determined by literature or screening experiments.
-
-
-
Nucleophilic Substitution:
-
Causality: This route typically involves reacting a pyrrolidine-based nucleophile with an electrophilic pyridine derivative (e.g., a halopyridine). The reaction's success depends on the nucleophilicity of the pyrrolidine species and the leaving group ability on the pyridine ring.[6]
-
Solutions:
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to enhance the reactivity of the nucleophile.
-
Base Selection: Employ a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the pyrrolidine nucleophile.
-
Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. Many nucleophilic aromatic substitutions require elevated temperatures to proceed at a reasonable rate.
-
-
Issue 2: Incomplete Deprotection of the Boc Group
Question: I'm seeing both my desired product and the Boc-protected starting material on my TLC/LC-MS after the deprotection step. How can I drive the reaction to completion?
Answer: Incomplete deprotection is a common issue, typically caused by insufficient acid strength or concentration. The acid-catalyzed removal of a Boc group is an equilibrium-driven process that requires a strong acid to proceed efficiently.[3][7]
-
Causality: The mechanism begins with the protonation of the carbamate oxygen. This is the rate-limiting step. If the acid is too weak or too dilute, this protonation is not favored, and the reaction stalls. The subsequent fragmentation into the free amine, CO₂, and the stable tert-butyl cation cannot occur.[3]
-
Solutions & Recommended Protocol:
-
Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in 1,4-dioxane or diethyl ether are the reagents of choice for reliable Boc deprotection.[3]
-
Stoichiometry: Do not use a catalytic amount of acid. A significant excess is typically required. For TFA, using it as a co-solvent (e.g., 25-50% v/v in DCM) is common. For HCl solutions, using 3-5 equivalents is a good starting point.
-
Reaction Monitoring: Always monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed. Reaction times can vary from 30 minutes to several hours.[3]
-
Standard Protocol: TFA-Mediated Boc Deprotection
-
Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, or 25-50% of total volume).
-
Allow the reaction to warm to room temperature and stir, monitoring by TLC/LC-MS every 30 minutes.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The product will be the TFA salt.
-
To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH, K₂CO₃) to pH >10, and extract with an organic solvent (e.g., DCM, Ethyl Acetate).
Issue 3: Formation of a Major Byproduct with +56 m/z
Question: During my acidic Boc deprotection, I'm observing a significant byproduct with a mass 56 units higher than my product. What is this and how can I prevent it?
Answer: This byproduct is almost certainly the result of N-alkylation by the tert-butyl cation generated during the deprotection. The tert-butyl cation is a potent electrophile that can be trapped by nucleophiles in the reaction mixture.[7][8]
-
Causality & Mechanism: The two nitrogen atoms in this compound (the pyrrolidine and the pyridine) are both nucleophilic and can attack the tert-butyl cation. This side reaction is particularly problematic with electron-rich aromatic systems or when the desired product is the most nucleophilic species present after deprotection.[7]
Caption: Mechanism of t-butyl byproduct formation and scavenger solution.
-
Solution: Use a Cation Scavenger: The most effective way to prevent this side reaction is to introduce a "scavenger" into the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your product.
-
Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are excellent choices.
-
Implementation: Add 3-5 equivalents of the scavenger to the reaction mixture before adding the acid. The scavenger will preferentially trap the tert-butyl cation, preventing it from alkylating your product.
-
Issue 4: Difficulty with Product Purification
Question: My final product, this compound, is a polar oil and is difficult to purify by column chromatography. What are my options?
Answer: Purifying polar amines can be challenging due to their physical properties (high water solubility, streaking on silica gel). A combination of techniques is often most effective.
-
Causality: The two basic nitrogen atoms make the molecule highly polar and prone to strong interactions with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing peaks.
-
Purification Strategies:
-
Modified Column Chromatography:
-
Basic Modifier: Add a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., DCM/Methanol). This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is often very effective for purifying polar amines.
-
-
Acid-Base Extraction:
-
This is a powerful technique for separating basic compounds from neutral or acidic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer to pH >10 with a strong base (e.g., 6M NaOH).
-
Extract the liberated free base back into an organic solvent (e.g., DCM).
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to yield the purified product.
-
-
-
Distillation: The boiling point of this compound is approximately 270-275 °C.[6] If your product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be a viable, scalable purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes and their pros and cons?
A1: The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
| Synthetic Route | Pros | Cons | Key Reference(s) |
| Pd-Catalyzed Hydroarylation | Direct C-H activation; can be highly efficient. | Requires specialized ligands and catalysts; sensitive to air and moisture. | [4] |
| Nucleophilic Aromatic Substitution | Uses readily available starting materials; conceptually simple. | May require harsh conditions (high temp); limited by leaving group ability. | [6] |
| Pyridine Ring Contraction | Novel and elegant approach from abundant pyridines. | Photochemical setup may not be standard; substrate scope can be limited. | [9][10] |
| Cyclization of Acyclic Precursors | Allows for high stereochemical control. | Often involves more synthetic steps (longer route). | [11] |
Q2: Why is the Boc group so commonly used for the pyrrolidine nitrogen?
A2: The tert-butyloxycarbonyl (Boc) group is favored for several reasons:
-
Stability: It is stable to a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments, allowing for extensive modification of other parts of the molecule.[3]
-
Orthogonality: Its removal condition (strong acid) is distinct from many other common protecting groups (e.g., Cbz, Fmoc), which is crucial in multi-step synthesis.
-
Mild Removal: While it requires strong acid, the deprotection can be performed at low temperatures (0 °C to RT), which is compatible with many sensitive functional groups.[12]
-
Improved Handling: The Boc group increases the lipophilicity of the molecule, often making intermediates easier to handle, purify by chromatography, and characterize.[7]
Q3: Are there alternatives to Boc protection?
A3: Yes, other nitrogen protecting groups can be used, depending on the overall synthetic strategy.
-
Carbobenzyloxy (Cbz): Stable to acidic conditions but is readily removed by catalytic hydrogenation. This is useful if your synthesis requires an acidic step but avoids hydrogenation.
-
Benzyl (Bn): Similar to Cbz, it is removed by hydrogenation. A key advantage is its stability to both acidic and basic conditions. The debenzylation of a 3-(1-benzylpyrrolidin-3-yl)pyridine has been reported with a yield of 69%.[13]
-
Acyl Groups (e.g., Acetyl): Very stable but require harsh conditions (strong acid or base hydrolysis) for removal, which may not be compatible with the rest of the molecule.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The spectra should show characteristic signals for both the pyridine and pyrrolidine rings.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Liquid Chromatography (LC-MS): An excellent tool for assessing purity and confirming the molecular weight of the main peak.
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor reaction progress and assess the purity of column fractions.
References
-
Nature Communications. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Pyrrolidine synthesis via ring contraction of pyridines. PMC. Retrieved from [Link]
-
Alchemist-chem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
PubMed. (2016). Route to Highly Substituted Pyridines. J Org Chem. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US5395940A - Synthesis of pyridine and 3-alkylpyridine.
-
Northumbria University Research Portal. (n.d.). Development of novel routes to pyridines. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of pyrrolidine. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]
- Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
-
PubChem. (n.d.). This compound (C9H12N2). Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 10. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Pyrrolidin-3-ylpyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating the Stability of 3-(Pyrrolidin-3-yl)pyridine
An in-depth technical guide from the office of the Senior Application Scientist.
Introduction
Welcome to the technical support center for 3-(Pyrrolidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic compound. This compound, with its pyridine and pyrrolidine moieties, is a valuable building block in medicinal chemistry and materials science.[1][2] However, its chemical structure also presents specific stability challenges. Understanding the potential degradation pathways and implementing proper handling protocols are critical for ensuring experimental reproducibility, maintaining sample integrity, and accelerating research timelines.
This document provides in-depth, experience-driven guidance in a question-and-answer format. We will explore common stability issues, troubleshoot experimental anomalies, and provide validated protocols to mitigate degradation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: Based on its chemical properties, this compound is susceptible to degradation from atmospheric oxygen, moisture, and light.[3] The pyrrolidine nitrogen, being a secondary amine, is particularly prone to oxidation.[1] Therefore, stringent storage conditions are paramount.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Slows down the kinetics of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is air-sensitive.[3] An inert atmosphere prevents oxidation of the pyrrolidine and pyridine nitrogens. |
| Container | Tightly sealed, amber glass vial | Prevents exposure to moisture (hygroscopic) and light (light-sensitive).[3][4] |
| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and safety.[5][6] |
Q2: My previously colorless or pale-orange oil solution of this compound has turned dark brown. What is the likely cause?
A2: A color change to dark brown is a strong indicator of oxidative degradation. This is a common issue for compounds containing amine functionalities, especially when exposed to air over time.[3] The formation of oxidized oligomers or polymers is often responsible for the intense coloration. This suggests a breach in the inert storage atmosphere or repeated opening of the container without proper inert gas backfilling.
Q3: Is this compound stable in common HPLC solvents like acetonitrile and methanol?
A3: Generally, this compound exhibits good short-term stability in common organic solvents like acetonitrile and methanol for analytical purposes.[1] However, for long-term storage of solutions, it is crucial to use high-purity, anhydrous solvents and to store the solutions under the same inert, refrigerated, and light-protected conditions as the neat compound. Degradation can still occur in solution, sometimes accelerated by trace impurities in the solvent.
Q4: What are the primary safety precautions I should take when handling this compound?
A4: According to its Safety Data Sheet (SDS), this compound is classified as toxic if swallowed and can cause severe skin burns and eye damage.[3][7] Always handle this compound inside a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat.[5] Ensure an emergency eyewash station and safety shower are accessible.
Part 2: Troubleshooting Experimental & Analytical Issues
This section provides a deeper dive into specific problems that may arise during experimentation and offers logical troubleshooting steps.
Q5: I am performing an HPLC analysis and observe a new, more polar peak appearing over time in my sample solution. What could this be?
A5: The appearance of a new, more polar peak (i.e., having a shorter retention time on a reverse-phase column) strongly suggests the formation of an N-oxide degradation product. The oxidation of either the pyrrolidine or the pyridine nitrogen introduces a highly polar N-oxide functional group.[8] The pyrrolidine nitrogen is generally more susceptible to oxidation than the more electron-deficient pyridine nitrogen.
Troubleshooting Workflow: Unexpected HPLC Peak
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
Q6: My reaction yield is consistently lower than expected. Could the stability of this compound be the issue?
A6: Absolutely. If your reaction is run at elevated temperatures, under non-inert conditions, or for extended periods, degradation of the starting material can significantly impact the yield.
Troubleshooting Steps:
-
Re-analyze Starting Material: Before starting your reaction, run a purity check (e.g., by qNMR or HPLC with a fresh standard) on your this compound to ensure its integrity.
-
Ensure Inert Reaction Conditions: If your reaction chemistry allows, ensure the reaction is set up and run under a nitrogen or argon atmosphere, especially if heating is required.
-
Monitor Reaction for Degradation: Take aliquots during the reaction and analyze not only for product formation but also for the disappearance of starting material and the appearance of new, unidentified peaks. This can help you distinguish between slow reaction kinetics and starting material degradation.
Part 3: In-Depth Degradation Pathways
Understanding the likely chemical transformations that this compound can undergo is key to preventing them. The primary pathways are oxidation, photolysis, and, to a lesser extent, thermal and pH-driven degradation.[9][10][11]
Pathway 1: Oxidative Degradation
This is the most probable degradation pathway due to the presence of two nitrogen atoms, particularly the secondary amine in the pyrrolidine ring.[1][3] Exposure to atmospheric oxygen, potentially catalyzed by trace metal ions, can lead to the formation of N-oxides.
Hypothesized Oxidative Degradation of this compound
Caption: The primary oxidative degradation pathway involves N-oxidation.
Pathway 2: Photolytic Degradation
The pyridine ring is an aromatic heterocycle that can absorb UV radiation, making the molecule susceptible to photodegradation.[12] The SDS explicitly notes that the compound is "light sensitive".[3] This process can be complex, potentially leading to ring opening or the formation of polymeric species.
Pathway 3: Hydrolytic & Thermal Degradation
-
Hydrolysis: The molecule lacks readily hydrolyzable functional groups like esters or amides. Therefore, it is expected to be relatively stable towards hydrolysis under neutral pH conditions. However, under forced acidic or alkaline conditions, as per ICH guidelines, degradation could be induced.[10][12]
-
Thermal Stress: High temperatures can provide the energy needed to initiate decomposition, potentially through radical mechanisms or ring cleavage.[13][14] Studies of related pyridine-containing polymers show thermal decomposition beginning at very high temperatures, but small molecules can be more sensitive.[13]
Part 4: Recommended Experimental Protocols
Adherence to standardized protocols is essential for reliable results.
Protocol 1: Standard Handling & Aliquoting Procedure
This protocol minimizes exposure to air, moisture, and light.
-
Preparation: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Inert Atmosphere: Place the container, along with necessary vials and pipettes, into a glove box or glove bag with a positive pressure of nitrogen or argon.
-
Aliquoting: Open the main container and quickly aliquot the desired amounts into smaller, amber glass vials suitable for single or short-term use.
-
Sealing & Storage: Tightly seal the new vials with PTFE-lined caps. Backfill the main container with inert gas before re-sealing.
-
Final Storage: Place all containers back into refrigerated (2-8°C) storage.
Protocol 2: Forced Degradation (Stress Testing) Protocol
This protocol is based on ICH Guideline Q1A(R2) and is designed to identify potential degradation products and pathways.[11] A stock solution of 1 mg/mL is typically used.[10]
| Stress Condition | Protocol Details | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C for 24-48 hours. | To test stability in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH, 60°C for 24-48 hours. | To test stability in a basic environment.[9] |
| Oxidation | 3% H₂O₂, Room Temp for 24 hours. | To intentionally generate oxidative degradants.[15] |
| Thermal | Solid state, 70°C for 48 hours. | To assess the impact of heat on the solid compound.[15] |
| Photostability | Expose solid & solution to light providing overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter.[16] Use a dark control. | To identify photolytic degradation products.[16][17] |
Analysis: After exposure, neutralize the acid and base samples. Analyze all stressed samples, along with a control sample, by a stability-indicating HPLC method (e.g., HPLC-UV/DAD-MS) to separate and identify any degradants formed.
References
-
ResearchGate. (n.d.). Results of forced degradation studies. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. [Link]
-
PubChem. (n.d.). 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
SciSpace. (2016). Forced Degradation Studies. [Link]
-
ResearchGate. (n.d.). Various pyrrolidine pathways of nicotine degradation. [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
-
PubChemLite. (n.d.). This compound (C9H12N2). [Link]
-
Alchemist-chem. (n.d.). 3-(pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide. [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS for detecting pyridine. [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ZaiQi Bio-Tech. (n.d.). 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. [Link]
-
ResearchGate. (n.d.). A variant of pyridine and pyrrolidine pathway of nicotine degradation. [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
ChemSynthesis. (n.d.). 3-pyrrolidin-2-yl-pyridine. [Link]
-
PubChem. (n.d.). 2-(Pyrrolidin-3-yl)pyridine. [Link]
-
Future Science. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
BioKB. (2017). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. [Link]
-
ResearchGate. (n.d.). The pyridine pathway, VPP pathway, and pyrrolidine pathway of nicotine degradation in bacteria. [Link]
-
ResearchGate. (n.d.). Preparation and thermal decomposition kinetics research of pyridine-containing polyimide. [Link]
-
ResearchGate. (n.d.). The thermal decomposition of azidopyridines. [Link]
-
PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use. [Link]
Sources
- 1. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. 2-(Pyrrolidin-3-yl)pyridine | C9H12N2 | CID 5013938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | C10H14N2O | CID 409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 12. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmatutor.org [pharmatutor.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-(Pyrrolidin-3-yl)pyridine Functionalization
Welcome to the technical support center for the functionalization of 3-(pyrrolidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.
General Considerations for Functionalization
The this compound core presents a unique set of challenges and opportunities. It contains two distinct nitrogen atoms with different nucleophilic and electronic properties: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the pyrrolidine ring. Selective functionalization of the pyrrolidine nitrogen is often the primary objective and is the focus of this guide.
Diagram: Key Reactive Sites
Technical Support Center: Overcoming Poor Solubility of 3-(Pyrrolidin-3-yl)pyridine in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 3-(Pyrrolidin-3-yl)pyridine in various experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible results.
Introduction: Understanding the Solubility Challenge
This compound is a heterocyclic compound featuring both a pyridine ring and a pyrrolidine ring.[1][2] This structure confers specific physicochemical properties that can lead to solubility issues in aqueous buffers commonly used in biological and chemical assays. The pyridine moiety provides a basic nitrogen (pKa of pyridine is ~5.2), while the pyrrolidine ring also contains a basic secondary amine (pKa of pyrrolidine is ~11.3). The overall basicity of the molecule makes its solubility highly dependent on pH.[3] At physiological pH (~7.4), a significant portion of the molecules may be in their less soluble free base form, leading to precipitation and unreliable assay data.[4]
Poor solubility is a pervasive issue in drug discovery, often leading to underestimated compound activity, high data variability, and misleading structure-activity relationships (SAR).[5] This guide will walk you through a systematic approach to diagnose and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic stock solution (like DMSO) is introduced into an aqueous environment where its thermodynamic solubility is much lower.[6] Your DMSO stock may be a stable, supersaturated solution that becomes unstable upon dilution.[7]
Initial Troubleshooting Steps:
-
Visually Inspect Your DMSO Stock: Ensure there is no precipitate in your stock solution before dilution.
-
Verify Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 1%, and ideally below 0.5%, to minimize solvent effects and reduce the risk of precipitation.[6]
-
Lower the Final Compound Concentration: Test if the precipitation persists at lower final concentrations of your compound. This can help you determine its kinetic solubility limit under your specific assay conditions.[6]
-
Modify the Dilution Method: Instead of a single, large dilution step, try serial dilutions in the assay buffer. Additionally, increasing mixing energy by vortexing or sonicating during dilution can sometimes help.[5]
Systematic Troubleshooting Workflow
If initial troubleshooting fails, a more systematic approach is required. The following workflow will guide you through selecting an appropriate solubilization strategy based on the specific requirements of your assay.
Caption: Decision tree for selecting a solubilization method.
In-Depth Solubilization Strategies
Strategy A: pH Modification
Scientific Rationale: this compound is a basic compound. Its solubility in aqueous media is highly pH-dependent.[4] By lowering the pH of the buffer, the basic nitrogen atoms on the pyridine and pyrrolidine rings become protonated, forming more soluble cationic species.[8] A general rule of thumb is to adjust the pH of the solution to be at least 2 units away from the compound's pKa to ensure sufficient ionization and solubility.[9]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare buffers (e.g., citrate, phosphate) with pH values ranging from 4.0 to 8.0.
-
Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Separate solid: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Expected Outcome & Data Interpretation:
| Buffer pH | Expected Solubility | Rationale |
| 4.0 | High | Both nitrogen atoms are likely protonated. |
| 5.0 | High | The more basic pyrrolidine nitrogen is protonated. |
| 6.0 | Moderate | A significant fraction of molecules are protonated. |
| 7.4 | Low | A larger proportion is in the less soluble free base form.[10] |
| 8.0 | Very Low | Primarily in the free base form. |
Caution: Ensure that the altered pH does not affect the stability of your compound or the performance of your biological assay (e.g., enzyme activity, cell viability).[11]
Strategy B: Use of Co-solvents
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[12] This can enhance the solubility of hydrophobic or poorly soluble compounds.[13]
Common Co-solvents for in vitro Assays:
-
Polyethylene Glycols (PEGs), particularly PEG 400
-
Ethanol
-
Propylene Glycol
Experimental Protocol: Co-solvent Solubility Screening
-
Prepare co-solvent mixtures: Create a series of your primary assay buffer containing increasing percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% PEG 400).
-
Add compound stock: Add a small, fixed volume of your high-concentration DMSO stock of this compound to each co-solvent mixture to achieve the desired final concentration.
-
Observe for precipitation: Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1-2 hours) at the assay temperature.
Data Interpretation:
| Co-solvent % | Observation | Interpretation |
| 0% | Heavy Precipitate | Baseline insolubility. |
| 1% | Moderate Precipitate | Minor improvement. |
| 2% | Light Precipitate | Significant improvement. |
| 5% | No Precipitate | Potentially suitable concentration. |
| 10% | No Precipitate | Higher concentrations may be effective but risk assay interference. |
Caution: High concentrations of co-solvents can disrupt protein structures or cell membranes, leading to artifacts in your assay results. Always run a vehicle control with the highest concentration of the co-solvent used to check for any background effects.
Strategy C: Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the guest molecule and increasing its apparent solubility in water.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[16]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare cyclodextrin solutions: Make a range of HP-β-CD concentrations (e.g., 1, 5, 10, 20 mM) in your assay buffer.
-
Add compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate and separate: Follow steps 3 and 4 from the pH-dependent solubility protocol.
-
Quantify: Determine the compound's solubility at each cyclodextrin concentration.
Data Interpretation: A phase-solubility diagram (plotting compound solubility vs. cyclodextrin concentration) can determine the stoichiometry and stability of the inclusion complex. A linear increase in solubility typically indicates the formation of a 1:1 complex.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Strategy D: Salt Forms
Scientific Rationale: For compounds with ionizable groups, forming a salt is a highly effective way to increase aqueous solubility and dissolution rate.[17] Since this compound is basic, it can be converted into various salt forms (e.g., hydrochloride, sulfate, tartrate) by reacting it with a suitable acid.[18] These salt forms are generally more crystalline and have higher aqueous solubility than the free base.[9] If you are not synthesizing the compound yourself, check with your supplier if different salt forms are available.[19][20]
Considerations for Using Salt Forms:
-
Hygroscopicity: Some salt forms can be hygroscopic (absorb moisture from the air), which can affect accurate weighing and stability.
-
Stability: The chosen salt form should be chemically stable under your storage and assay conditions.
-
Counter-ion effects: Ensure the counter-ion (e.g., chloride, sulfate) does not interfere with your assay.
Summary and Recommendations
When encountering solubility issues with this compound, a systematic approach is key.
-
Start Simple: First, optimize your dilution protocol and verify your final DMSO and compound concentrations.
-
Exploit Basicity: Given the compound's basic nature, pH modification is the most direct and often most effective strategy, provided your assay can tolerate a lower pH.
-
Formulation Aids: If pH adjustment is not an option, explore the use of co-solvents or cyclodextrins. Start with low concentrations and always include vehicle controls.
-
Consider Salt Forms: For long-term use and development, investigating a more soluble salt form of the compound is a robust strategy.
By methodically applying these troubleshooting guides and understanding the underlying scientific principles, you can overcome the solubility challenges of this compound and generate high-quality, reliable data in your research.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Study on complex formation of biologically active pyridine derivatives with cyclodextrins by capillary electrophoresis. (2007). PubMed. [Link]
-
Monomodification of cyclodextrins with pyridine derivatives. Inclusion dependent mechanism. ResearchGate. [Link]
-
3-(Pyrrolidin-2-yl)pyridine. PubChem. [Link]
-
Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma. [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Particle Sciences. [Link]
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3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Alchemist-chem. [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Institutes of Health (NIH). [Link]
-
3-pyrrolidin-2-yl-pyridine. ChemSynthesis. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). National Institutes of Health (NIH). [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
Cyclodextrin. Wikipedia. [Link]
-
4-(Pyrrolidin-3-yl)pyridine. PubChem. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]
-
Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. (2021). Journal of Drug Delivery and Therapeutics. [Link]
-
3-(Pyrrolidin-3-ylmethyl)pyridine hydrochloride. Chemsrc. [Link]
-
3-(pyrrolidin-2-yl)pyridine. ZaiQi Bio-Tech. [Link]
-
Buffer Solutions: Definition and Importance. Solubility of Things. [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. [Link]
-
Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (2025). National Institutes of Health (NIH). [Link]
-
Nicotine. Wikipedia. [Link]
-
The enhanced pH-dependent solubility behavior of three novel lamotrigine-acid salts. ScienceDirect. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH). [Link]
-
3-(1-Methylpyrrolidin-2-yl)pyridine. PubChem. [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Institutes of Health (NIH). [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
3-(1-METHYLPYRROLIDIN-2-YL)PYRIDINE. Matrix Fine Chemicals. [Link]
-
3-(pyrrolidin-2-yl)pyridine (C9H12N2). PubChemLite. [Link]
-
pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]
-
This compound hydrochloride. Alchem Pharmtech. [Link]
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Troubleshooting chiral separation of 3-(Pyrrolidin-3-yl)pyridine enantiomers
Welcome to the dedicated technical support center for the chiral separation of 3-(pyrrolidin-3-yl)pyridine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize enantioselective analysis and purification. The basic nature of this compound, stemming from its two nitrogen atoms, presents specific chromatographic challenges that require careful consideration of the stationary phase, mobile phase, and additives.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound particularly challenging?
The primary challenge arises from the compound's chemical properties. This compound is a basic compound containing two nitrogen atoms: one in the pyridine ring and a secondary amine in the pyrrolidine ring[1]. On standard silica-based chiral stationary phases (CSPs), these basic functional groups can interact strongly with residual acidic silanol groups on the silica surface. This secondary interaction mechanism often leads to significant peak tailing, poor peak efficiency, and potentially compromises the chiral recognition, making separation difficult.
Q2: What is the most effective chromatographic technique and stationary phase type for this separation?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for separating non-volatile chiral compounds like this one[2][3][4]. Due to its speed and efficiency, SFC is often preferred in pharmaceutical settings[5][6].
The most successful and widely applicable CSPs for a broad range of chiral compounds are polysaccharide derivatives, such as those based on amylose and cellulose carbamate or ester derivatives[7][8][9]. Starting your method development by screening a set of complementary polysaccharide-based columns is a highly recommended strategy[5][10]. Immobilized polysaccharide CSPs are particularly advantageous as they offer enhanced durability and compatibility with a wider range of solvents[11].
Q3: Why is a mobile phase additive necessary for analyzing this compound?
For basic analytes like this compound, a basic additive in the mobile phase is crucial. Additives like diethylamine (DEA) or ethylenediamine (EDA) act as competing bases that saturate the active silanol sites on the stationary phase[12]. This minimizes undesirable analyte-silanol interactions, resulting in vastly improved peak symmetry and efficiency, which is essential for achieving baseline resolution[12]. Without an additive, severe peak tailing is almost certain.
Troubleshooting & Optimization Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem: I see only one broad peak or two completely overlapping peaks (co-elution). What are the first steps?
Co-elution indicates a lack of enantioselectivity under the current conditions. The choice of CSP and mobile phase is critical for achieving separation[13][14].
-
Step 1: Verify Your Chiral Stationary Phase (CSP) Choice. Not all CSPs will resolve all enantiomers. A screening approach is the most effective way to find a suitable phase. A recommended starting set includes four complementary polysaccharide-based columns:
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Amylose tris(3-chloro-5-methylphenylcarbamate)
-
Cellulose tris(4-chloro-3-methylphenylcarbamate)
-
-
Step 2: Change the Mobile Phase Modifier. The nature of the alcohol modifier in normal phase (NP) or SFC significantly influences chiral recognition.
-
If you are using Isopropanol (IPA), switch to Ethanol (EtOH), or vice-versa. These alcohols have different hydrogen bonding capabilities and can alter the way the enantiomers interact with the CSP.
-
In SFC, systematically screen different alcohol modifiers (Methanol, Ethanol, Isopropanol) as they can produce vastly different results[4].
-
-
Step 3: Confirm Additive Presence. Ensure that a basic additive (e.g., 0.2% DEA) is present in your mobile phase. Its absence is a common reason for both poor peak shape and lack of separation for basic compounds.
Problem: My peaks are separated, but the resolution (Rs) is less than 1.5. How can I improve it?
Poor resolution means the peaks are not sufficiently separated for accurate quantification. Fine-tuning the chromatographic parameters can often resolve this issue.
-
Step 1: Optimize the Modifier Percentage. Systematically adjust the concentration of the alcohol in your mobile phase. In normal phase, vary the alcohol percentage in small increments (e.g., from 10% to 20% to 15%). There is often a "sweet spot" where resolution is maximal.
-
Step 2: Reduce the Flow Rate. Decreasing the flow rate gives the enantiomers more time to interact with the stationary phase, which generally leads to better resolution[13]. Try reducing the flow rate by 20-30% (e.g., from 1.0 mL/min to 0.7 mL/min). This will increase the run time but is a reliable way to improve separation.
-
Step 3: Adjust the Column Temperature. Temperature can have a complex and unpredictable effect on chiral separations[5].
-
Lower temperatures often improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
Conversely, sometimes higher temperatures can improve kinetics and efficiency.
-
Experiment with temperatures between 15°C and 40°C in 5°C increments to find the optimum.
-
-
Step 4: Try a Different Alkane. In normal phase, switching the non-polar component (e.g., from n-hexane to n-heptane) can sometimes subtly alter selectivity and improve resolution.
Caption: A troubleshooting workflow for improving poor peak resolution.
Problem: My peaks show significant tailing. What is the cause and how do I fix it?
Peak tailing is the most common issue for basic analytes and is typically caused by secondary interactions with the stationary phase support[12][15].
-
Step 1: Increase Basic Additive Concentration. If you are already using a basic additive like DEA, the concentration may be too low to fully passivate all active sites. Incrementally increase the concentration from 0.1% up to 0.4% (v/v) in the mobile phase.
-
Step 2: Ensure Proper Column Equilibration. The additive needs time to condition the stationary phase. Ensure you have flushed the column with at least 20-30 column volumes of the new mobile phase before injecting your sample. Inadequate equilibration can lead to inconsistent results and persistent tailing[12].
-
Step 3: Reduce Sample Concentration/Volume. Injecting too much sample can overload the column, leading to peak distortion, including tailing and fronting[13]. Prepare a dilution series of your sample (e.g., 1.0, 0.5, 0.1 mg/mL) and inject the lowest concentration first to see if peak shape improves.
-
Step 4: Check Sample Solvent. The sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion upon injection[11].
Caption: A troubleshooting workflow for addressing poor peak shape.
Starting Point Methodologies & Protocols
While every separation requires optimization, the following tables provide robust starting points for your method development.
Table 1: Recommended Starting Conditions for HPLC & SFC Screening
| Parameter | HPLC (Normal Phase) | SFC (Supercritical Fluid) |
| Columns | Amylose/Cellulose-based CSPs (e.g., Chiralpak IA/IB/IC/ID) | Amylose/Cellulose-based CSPs (e.g., Chiralpak IA/IB/IC/ID) |
| Mobile Phase A | n-Hexane or n-Heptane | Supercritical CO₂ |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Methanol (MeOH) or Ethanol (EtOH) |
| Gradient/Isocratic | Isocratic: 80:20 (A:B) | Isocratic: 70:30 (A:B) |
| Basic Additive | 0.2% (v/v) Diethylamine (DEA) in alcohol portion | 0.2% (v/v) Diethylamine (DEA) in alcohol portion |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25°C | 35°C |
| Backpressure (SFC) | N/A | 150 bar |
| Detection | UV at 254 nm or 260 nm | UV at 254 nm or 260 nm |
Experimental Protocol: HPLC-UV Screening for Chiral Separation
This protocol outlines a systematic approach to screen for the separation of this compound enantiomers.
-
System Preparation:
-
Ensure the HPLC system is clean and has been flushed to be compatible with normal phase solvents. Traces of water or buffers from reversed-phase analysis can severely impact chiral separations in normal phase[12].
-
Prepare the mobile phase. For a 1L mobile phase of Hexane/IPA (80:20) with 0.2% DEA: Mix 800 mL of HPLC-grade n-Hexane with 200 mL of HPLC-grade Isopropanol. Add 0.4 mL of DEA to the 200 mL of IPA before mixing with the hexane for better homogeneity. Sonicate for 10 minutes.
-
-
Column Installation and Equilibration:
-
Install the first chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).
-
Equilibrate the column with the prepared mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes (approx. 30 column volumes) or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of racemic this compound by dissolving the analyte in the mobile phase.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Run:
-
Set the column oven temperature to 25°C.
-
Set the UV detector wavelength to 260 nm.
-
Inject 5-10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow both enantiomers to elute.
-
-
Evaluation and Next Steps:
-
Assess the chromatogram for separation (two peaks) and peak shape.
-
If no separation is observed, switch to the next column in your screening set (e.g., a cellulose-based column) and repeat steps 2-4.
-
If partial separation is observed (Rs < 1.5), proceed with the optimization steps outlined in the troubleshooting guide above.
-
References
- Benchchem. (n.d.). Troubleshooting poor resolution in chiral chromatography of alkanes.
- Benchchem. (n.d.). Troubleshooting poor peak resolution in chiral separation of HETE enantiomers.
- Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- PubMed. (2024). Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives.
- Chrom Tech, Inc. (2024). Understanding Chiral Chromatography: A Comprehensive Guide.
- Chromatography Today. (2020). Trouble with chiral separations.
-
Taylor & Francis Online. (2022). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[11][15][16]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Retrieved January 3, 2026, from
- ResearchGate. (2014). How can I improve my chiral column resolution?
- Alchemist-chem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China.
- IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
- ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- ResearchGate. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
- LCGC International. (2014). Current Trends in Chiral Chromatography.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Element Lab Solutions. (n.d.). HPLC Chiral Columns.
- IJPPR. (2020). Chiral High Performance Liquid Chromatography: Review.
- ResearchGate. (2018). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
- CymitQuimica. (n.d.). 3-(Pyrrolidin-2-yl)pyridine.
- ResearchGate. (2019). SFC for chiral separations in bioanalysis.
- PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine.
- NIH. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- PubMed. (2019). SFC for chiral separations in bioanalysis.
- Wikipedia. (n.d.). Pyrrolidine.
Sources
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- 5. fagg-afmps.be [fagg-afmps.be]
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- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
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- 16. Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hygroscopicity of 3-(Pyrrolidin-3-yl)pyridine Salts
Welcome to the technical support center for managing the hygroscopicity of 3-(Pyrrolidin-3-yl)pyridine salts. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and questions encountered during the handling, formulation, and storage of these active pharmaceutical ingredients (APIs). Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity, and why is it a critical concern for this compound salts?
Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment at a given temperature and relative humidity (RH).[1][2] For an API like a this compound salt, this is a critical quality attribute that must be carefully managed. Uncontrolled moisture uptake can lead to a cascade of undesirable physical and chemical changes.[3][4] These include:
-
Physical Instability: Changes in crystal structure, deliquescence (dissolving in absorbed water), caking, and altered flow properties, which can severely hinder manufacturing processes like powder filling and tableting.[5]
-
Chemical Degradation: The presence of water can facilitate hydrolytic degradation, potentially reducing the potency of the API and generating impurities.[6][7]
-
Dosage Form Performance: Alterations in moisture content can affect the dissolution rate and, consequently, the bioavailability of the final drug product.[8]
Q2: How does forming a salt of this compound affect its hygroscopicity?
The free base of this compound is a basic compound.[9] Salt formation is a common strategy to improve properties like solubility and stability.[10][11] However, the choice of the counterion has a profound impact on the resulting salt's hygroscopicity.[12]
Generally, salts are more polar than their corresponding free bases, which can increase their affinity for water. For instance, salts formed with strong mineral acids (e.g., hydrochloride) tend to be more polar and are often more hygroscopic.[6] In contrast, salts of certain larger, less polar organic acids may exhibit lower hygroscopicity. The goal of a salt screening process is to find a counterion that provides the optimal balance of desired properties, including low hygroscopicity.[13]
Q3: What are the primary analytical techniques for characterizing the hygroscopicity of my API salt?
Two principal techniques are considered the gold standard for evaluating moisture interactions with pharmaceutical solids:
-
Dynamic Vapor Sorption (DVS): This gravimetric technique is the most direct way to assess hygroscopicity.[14][15] It measures the change in mass of a sample as it is exposed to a controlled, stepwise ramp of relative humidity at a constant temperature.[16][17] The resulting sorption/desorption isotherm provides critical information on the moisture uptake capacity, the critical relative humidity (the RH at which significant water uptake begins), and whether physical changes like hydrate formation occur.[18]
-
Karl Fischer Titration (KFT): This is a highly specific and accurate method for quantifying the total water content (both bound and unbound) within a sample.[19][20][21] It is not a measure of hygroscopicity itself but is essential for determining the initial water content of a batch and for quality control to ensure specifications are met.[22] KFT can be performed using either volumetric or coulometric methods, depending on the expected moisture level.[19]
Q4: At what stage in drug development should I be concerned about hygroscopicity?
Hygroscopicity assessment should begin as early as possible, ideally during the pre-formulation and salt selection stage.[18][23] Early characterization allows for the selection of a salt form with more desirable physical properties, which can prevent significant delays and resource expenditure later in development.[3][5] If a hygroscopic salt form is chosen for other compelling reasons (e.g., superior solubility or bioavailability), early identification allows the formulation and process development teams to design appropriate control strategies from the outset.
Troubleshooting Guide
This section addresses specific experimental problems. Follow the logical flow to diagnose and resolve common issues related to the hygroscopicity of this compound salts.
Problem 1: My API powder is clumping together and has poor flowability.
-
Potential Cause: The material has absorbed moisture from the environment, leading to the formation of liquid bridges between particles and subsequent agglomeration or "caking." This is a classic sign that the ambient storage or handling humidity is above the critical relative humidity of your salt.
-
Troubleshooting Steps:
-
Quantify Water Content: Immediately determine the water content of the affected batch using Karl Fischer titration to confirm moisture uptake.
-
Characterize Hygroscopicity: If not already done, perform DVS analysis to determine the critical relative humidity (CRH) of the salt.[16] This will tell you the maximum humidity the material can tolerate before significant water sorption occurs.
-
Implement Environmental Controls: Ensure all future handling, weighing, and processing steps are performed in an environment with controlled relative humidity, well below the determined CRH.[5]
-
Improve Storage: Store the API in hermetically sealed containers with desiccants. For highly sensitive materials, storage in a glove box or dry nitrogen environment may be necessary.
-
Formulation Strategy: During formulation, consider incorporating excipients like glidants (e.g., colloidal silicon dioxide) or anti-adherents to improve powder flow.
-
Problem 2: I'm observing the appearance of new peaks or degradation products in my stability HPLC analysis.
-
Potential Cause: The API may be susceptible to hydrolysis, and the absorbed moisture is acting as a reactant, causing chemical degradation.
-
Troubleshooting Steps:
-
Confirm Correlation with Moisture: Analyze the water content of the degraded samples using Karl Fischer titration. A positive correlation between higher water content and increased degradation suggests hydrolysis.
-
Forced Degradation Study: Conduct a forced degradation study where the API is stressed under high humidity (e.g., 40°C / 75% RH) as per ICH guidelines to confirm its sensitivity to moisture.[24]
-
Evaluate Mitigation Strategies:
-
Formulation Barrier: Develop a formulation that protects the API from ambient moisture. Film coating of tablets is a very effective method.[7][8]
-
Packaging: Use high-barrier packaging, such as aluminum foil blisters, to protect the final dosage form.[8]
-
Re-evaluate Salt Form: If degradation is severe and difficult to control, it may be necessary to revisit salt selection to identify a less hygroscopic and more stable alternative.[13]
-
Co-crystallization: Explore the formation of co-crystals, which can sometimes offer improved stability against moisture without compromising solubility in the same way a different salt might.[13]
-
-
Problem 3: The DVS isotherm for my salt shows a large, irreversible hysteresis loop.
-
Potential Cause: This behavior is often indicative of a moisture-induced and irreversible phase change. The material may be converting from an anhydrous crystalline form to a stable hydrate, or an amorphous solid could be crystallizing.
-
Troubleshooting Steps:
-
Structural Analysis: Use Powder X-ray Diffraction (PXRD) to analyze the solid form of the sample before and after the DVS experiment. A change in the diffraction pattern will confirm a solid-state transformation.
-
Identify the New Form: Characterize the new solid form. If it is a hydrate, determine its stoichiometry (the ratio of water to API molecules).
-
Assess the Impact: The formation of a hydrate is a critical event. Hydrates typically have lower aqueous solubility and dissolution rates compared to their anhydrous counterparts, which can negatively impact bioavailability.[16][17]
-
Determine Control Strategy:
-
If the anhydrous form is desired, all manufacturing and storage must be conducted under humidity conditions strictly below the transformation RH identified by DVS.
-
Alternatively, it may be more practical to develop the stable hydrate form itself, as it will be less sensitive to humidity variations during its shelf life. This requires a full characterization of the hydrate and ensures consistent manufacturing of that form.
-
-
Visual Workflows & Data
To aid in decision-making, the following workflows and data tables are provided.
Hygroscopicity Troubleshooting Workflow
This diagram outlines a logical process for diagnosing and resolving issues arising from the hygroscopic nature of an API salt.
Caption: Troubleshooting workflow for hygroscopicity issues.
Hygroscopicity Classification Table
The following table, based on the European Pharmacopoeia (Ph. Eur.), provides a standardized classification for the hygroscopicity of a substance based on the percentage weight gain after 24 hours of storage at 25°C and 80% RH.[1]
| Classification | Weight Gain (% w/w) | Description |
| Non-hygroscopic | < 0.2% | No or very little increase in mass. |
| Slightly hygroscopic | ≥ 0.2% and < 2.0% | A small increase in mass is observed. |
| Hygroscopic | ≥ 2.0% and < 15.0% | A significant increase in mass is observed. |
| Very hygroscopic | ≥ 15.0% | A very significant increase in mass is observed. |
| Deliquescent | Sufficient water is absorbed to form a liquid. | The solid material dissolves in the absorbed water. |
Key Experimental Protocols
Protocol 1: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption and desorption characteristics of a this compound salt and classify its hygroscopicity.
Methodology:
-
Sample Preparation: Accurately weigh 5-15 mg of the API salt into a DVS sample pan. Ensure the powder bed is thinly and evenly distributed.
-
Instrument Setup:
-
Set the analysis temperature to 25°C.
-
Use dry nitrogen as the carrier gas.
-
-
Equilibration: Equilibrate the sample at a starting relative humidity, typically 0% or a low baseline RH, until the mass stabilizes. A common stability criterion is a mass change ( dm/dt ) of less than 0.002% per minute.[16]
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments) from the starting point up to a maximum, typically 90% or 95% RH. At each step, allow the sample to equilibrate until the mass is stable.
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in the same stepwise manner back to the starting RH, again allowing for equilibration at each step.
-
Data Analysis:
-
Plot the percentage change in mass (y-axis) against the relative humidity (x-axis) to generate the sorption-desorption isotherm.
-
Determine the total mass gain at 80% RH on the sorption curve to classify the material according to the Ph. Eur. table.
-
Analyze the shape of the isotherm for any abrupt steps, which may indicate a phase transition, or hysteresis, which is the difference between the sorption and desorption curves.[15]
-
Protocol 2: Water Content Determination by Karl Fischer Titration (Volumetric)
Objective: To accurately measure the water content of a sample of a this compound salt. This protocol is suitable for samples with expected water content above 1%.[19]
Methodology:
-
Reagent Standardization:
-
Add a sufficient volume of a suitable solvent (e.g., anhydrous methanol) to the titration vessel.
-
Titrate the solvent with the Karl Fischer reagent to a stable electrometric endpoint to neutralize any residual water.
-
Accurately weigh and add a known amount of a certified water standard (e.g., sodium tartrate dihydrate) to the vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
Calculate the water equivalence factor (F) of the reagent in mg of water per mL of titrant.[22]
-
-
Sample Analysis:
-
Tare a clean, dry weighing boat. Accurately weigh an appropriate amount of the API sample. The sample size should be chosen to consume a reasonable volume of titrant.
-
Quickly transfer the sample to the pre-titrated titration vessel.
-
Allow the sample to dissolve or disperse completely with stirring.
-
Titrate the sample with the standardized Karl Fischer reagent to the stable electrometric endpoint. Record the volume of titrant consumed (B.R.).
-
-
Calculation:
-
Calculate the percentage of water in the sample using the following formula: % Water = (B.R. × F) / (Sample Weight in mg) × 100
-
Where:
-
B.R. = Volume of Karl Fischer reagent consumed (mL)
-
F = Water equivalence factor of the reagent (mg/mL)
-
-
References
-
Ardena. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]
-
Surface Measurement Systems Ltd. (n.d.). Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. Retrieved from [Link]
-
Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Retrieved from [Link]
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Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]
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Ng, W. K., Chan, S. Y., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1331. Retrieved from [Link]
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Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
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SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]
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AQUALAB. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals. Retrieved from [Link]
-
Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]
-
Surface Measurement Systems. (2022, December 7). Role of Dynamic Vapour Sorption (DVS) in characterising Pharmaceutical Materials. Retrieved from [Link]
-
Chaves, M. K., Kelly, R. C., Milne, J. E., & Burke, S. E. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 665-676. Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. Retrieved from [Link]
-
Kumar, L., & Singh, S. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystals, 13(1), 93. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]
-
Kumar, L., & Singh, S. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Retrieved from [Link]
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Retrieved from [Link]
-
ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. Retrieved from [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
Cambrex. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]
-
European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. Retrieved from [Link]
-
CD Formulation. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
K. K. Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]
-
Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047–1059. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
-
ChemSrc. (2025, September 9). CAS#:2098122-75-7 | 3-(Pyrrolidin-3-ylmethyl)pyridine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of Salt Type on Hygroscopicity of a New Cephalosporin S-3578. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
Alchemist-chem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Retrieved from [Link]
-
ChemBK. (n.d.). Pyridine Hydrochloride. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 3-pyrrolidin-2-yl-pyridine - 5746-86-1, C9H12N2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Pyrrolidin-3-yl)pyridine. Retrieved from [Link]
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Technical Support Center: Analytical Method Development for 3-(Pyrrolidin-3-yl)pyridine
Introduction
Welcome to the technical support guide for the quantification of 3-(Pyrrolidin-3-yl)pyridine. This molecule, a positional isomer of the well-known tobacco alkaloid nornicotine, presents unique analytical challenges due to its structural properties. As a key intermediate in pharmaceutical synthesis or a potential impurity in drug products, its accurate quantification is critical.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting sections to provide researchers, scientists, and drug development professionals with practical, field-proven insights. We will explore the causality behind experimental choices, moving beyond simple protocols to empower you with the knowledge to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical challenge when quantifying this compound?
A1: The most significant challenge is distinguishing it from its positional isomer, 3-(pyrrolidin-2-yl)pyridine (nornicotine).[3][4] These compounds have the same molecular weight and elemental composition, making them indistinguishable by mass spectrometry alone without prior chromatographic separation.[5] Standard reversed-phase HPLC columns, like C18, often fail to provide adequate resolution between such closely related isomers because the separation is primarily driven by hydrophobicity, which is very similar for both molecules.[6] Achieving baseline separation requires leveraging alternative stationary phase chemistries or chromatographic modes.
Q2: My UV detector response for this compound is very low. How can I improve sensitivity?
A2: This is a common issue. The pyridine ring provides some UV absorbance, but it is not a strong chromophore, leading to poor sensitivity, especially at analyte concentrations in the low µg/mL or ng/mL range. You have several options:
-
Optimize Wavelength: Ensure you are monitoring at the compound's UV maxima. For pyridine-containing compounds, this is typically in the low UV range (e.g., 210-260 nm). A full UV scan of a concentrated standard is essential.
-
Change Detectors: If available, switching to a mass spectrometer (MS) detector will provide significantly better sensitivity and selectivity.[7]
-
Pre-Column Derivatization: This is an excellent strategy to enhance detectability. By reacting the analyte with a derivatizing agent that contains a strong chromophore, you can dramatically increase the UV response. For instance, a method used for the related compound 3-aminopyrrolidine involves reaction with Boc anhydride.[8] This reaction targets the secondary amine on the pyrrolidine ring, attaching a UV-active group and making the molecule easily detectable.
Q3: I'm observing severe peak tailing in my HPLC analysis. What's causing this?
A3: Peak tailing for a basic compound like this compound is almost always due to secondary interactions with the stationary phase. The molecule contains two basic nitrogen atoms (in the pyridine and pyrrolidine rings) which can interact with acidic residual silanol groups on the silica backbone of the HPLC column.[9]
To mitigate this:
-
Control Mobile Phase pH: Use a buffered mobile phase to ensure the analyte is in a consistent protonation state. For a basic compound on a reversed-phase column, a low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) will protonate the analyte, which can improve peak shape. However, this may reduce retention.
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to minimize exposed silanols.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites, thereby improving the peak shape of your analyte.
Q4: Can I use Gas Chromatography (GC) for this analysis?
A4: Yes, Gas Chromatography (GC), particularly with a Mass Spectrometry (MS) detector, is a viable and powerful technique for analyzing pyridine and its derivatives.[10] However, you may face challenges with peak shape due to the polar N-H group on the pyrrolidine ring. This group can interact with the GC column, causing tailing. To resolve this, derivatization (e.g., silylation) is often recommended to block the active hydrogen, increase volatility, and improve chromatography.
Method Selection Workflow
The choice between HPLC and GC depends on sample complexity, required sensitivity, and available equipment. The following diagram outlines a decision-making process for method selection.
Caption: Decision tree for analytical method selection.
Troubleshooting Guide: HPLC Methods
This section addresses specific issues you may encounter during HPLC method development.
Issue 1: Co-elution with Positional Isomer (3-(Pyrrolidin-2-yl)pyridine)
-
Causality: Standard C18 columns separate primarily based on hydrophobicity. Positional isomers often have nearly identical hydrophobicities, leading to poor or no separation.[6]
-
Troubleshooting Steps:
-
Confirm Co-elution: Spike your sample with a standard of the suspected isomer (if available) to see if the peak area increases without a new peak appearing.
-
Change Stationary Phase: This is the most effective solution. Switch to a column that offers alternative separation mechanisms.
-
Phenyl-Hexyl or Biphenyl Phases: These phases provide π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte. These interactions are highly sensitive to the spatial arrangement of atoms and can effectively resolve positional isomers.[11]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity for polar and aromatic compounds.[6]
-
-
Optimize Mobile Phase: While less impactful than changing the column, adjusting the organic modifier (e.g., switching from acetonitrile to methanol) can sometimes alter selectivity enough to achieve partial separation.
-
| Parameter | C18 Phase | Phenyl-Hexyl Phase | PFP Phase |
| Primary Interaction | Hydrophobic | Hydrophobic, π-π | Hydrophobic, π-π, Dipole, Ion-Exchange |
| Isomer Selectivity | Low | High | Very High |
| Recommended For | General purpose | Aromatic, positional isomers | Complex mixtures, isomers, polar analytes |
Table 1. Comparison of HPLC stationary phases for isomer separation.
Issue 2: Poor Peak Shape for Basic Analytes
This flowchart provides a systematic approach to diagnosing and solving peak shape problems.
Caption: Troubleshooting flowchart for poor HPLC peak shape.
Troubleshooting Guide: Sample Preparation in Biological Matrices
When quantifying this compound in matrices like plasma or urine, efficient sample preparation is key to removing interferences and ensuring accurate results.[12][13]
Issue: Low Analyte Recovery and/or Significant Matrix Effects in LC-MS
-
Causality: Biological fluids contain proteins, salts, and phospholipids that can suppress the ionization of the target analyte in the MS source (ion suppression) or lead to low extraction efficiency.[14] A simple "dilute-and-shoot" approach is rarely sufficient for sensitive assays.
-
Troubleshooting Steps & Recommended Techniques:
-
Protein Precipitation (PPT):
-
How it Works: Add a cold organic solvent (typically acetonitrile) to the plasma sample to denature and precipitate proteins. Centrifuge and inject the supernatant.
-
Pros: Fast, simple, and cheap.
-
Cons: Non-selective. Does not remove phospholipids or other small-molecule interferences, often leading to significant matrix effects.
-
-
Liquid-Liquid Extraction (LLE):
-
How it Works: The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent based on its relative solubility.[13] The choice of organic solvent is critical.
-
Pros: Can provide a very clean extract if the solvent system is optimized.
-
Cons: Can be labor-intensive and difficult to automate.
-
-
Supported Liquid Extraction (SLE):
-
How it Works: A modern alternative to LLE. The aqueous sample is loaded onto a column packed with diatomaceous earth. A water-immiscible organic solvent is then passed through the column, and the analyte partitions into the organic phase, which is collected.[12]
-
Pros: High analyte recoveries, excellent removal of phospholipids and proteins, easy to automate in 96-well plate format.
-
Cons: Requires method development to select the optimal extraction solvent.
-
-
Solid-Phase Extraction (SPE):
-
How it Works: Uses a solid sorbent to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of strong solvent. For a basic compound like this compound, a cation-exchange SPE sorbent is ideal.
-
Pros: Offers the highest degree of selectivity and concentration.
-
Cons: Requires the most extensive method development (load, wash, elute steps).
-
-
| Technique | Selectivity | Ease of Use | Automation | Cost per Sample |
| Protein Precipitation | Low | Very Easy | High | Low |
| Liquid-Liquid Extraction | Medium-High | Medium | Low | Low |
| Supported Liquid Extraction | High | Easy | High | Medium |
| Solid-Phase Extraction | Very High | Medium | High | High |
Table 2. Comparison of common sample preparation techniques.
Experimental Protocols
Protocol 1: HPLC-UV Quantification with Pre-Column Derivatization
(This protocol is an adaptation of a method for a similar compound and must be fully validated for this compound)[8]
-
Standard/Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in methanol to create a 1 mg/mL stock solution.
-
Dilute samples appropriately with methanol.
-
-
Derivatization Reaction:
-
To 100 µL of the standard or sample solution in a vial, add 50 µL of triethylamine (as a base).
-
Add 150 µL of a 10 mg/mL solution of Di-tert-butyl dicarbonate (Boc anhydride) in methanol.
-
Vortex the mixture and allow it to react at room temperature for 1-2 hours. The reaction attaches a Boc group to the pyrrolidine nitrogen.
-
-
HPLC Analysis:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Rationale: The phenyl column provides selectivity for the aromatic system, while the derivatization provides a strong chromophore for sensitive UV detection.[8]
-
Protocol 2: GC-MS Analysis of this compound
(A general approach for pyridine-type compounds)[10]
-
Standard/Sample Preparation:
-
Prepare standards and samples in a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Derivatization (Optional but Recommended):
-
Evaporate 100 µL of the sample/standard to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine (as a catalyst).
-
Cap the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm (or similar)
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1) or Splitless for trace analysis
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C (Electron Ionization - EI)
-
Acquisition Mode: Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).
-
Rationale: Derivatization improves peak shape by capping the active N-H proton. GC-MS provides excellent sensitivity and selectivity, and the mass spectrum can confirm the identity of the analyte.
-
References
- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. (CN105181861A).
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. In Toxicological Profile for Pyridine. [Link]
-
Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. [Link]
-
Zhumanov, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
Alchemist-chem.com. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. [Link]
-
Patil, S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Wagh, S. S., et al. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]
-
ZaiQi Bio-Tech. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. [Link]
-
Szafrański, K., & Głowacka, E. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Al-Tannak, N. F., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Omega. [Link]
-
ResearchGate. 161 questions with answers in PYRIDINES | Science topic. [Link]
-
Rocchitta, G., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. International Journal of Molecular Sciences. [Link]
-
O'Malley, D. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
La Nasa, J., et al. (2014). Py-GC/MS applied to the analysis of synthetic organic pigments: Characterization and identification in paint samples. ResearchGate. [Link]
-
Gotoh, N., et al. (2016). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Journal of Oleo Science. [Link]
-
Cheetham, A. G., et al. (2021). Analysis and differentiation of tobacco- derived and synthetic nicotine products: Addressing an urgent regulatory issue. ChemRxiv. [Link]
-
Wang, S., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]
-
PubChem. 3-(Pyrrolidin-2-yl)pyridine. [Link]
-
Shimadzu. Application Report: Analysis of 3-MCPD in Food Products by GC/NCI-MS. [Link]
-
ResearchGate. Chiral analysis of the (R)- and (S)-nornicotine analysis in.... [Link]
-
Jacob, P., et al. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
Regalado, E. L., & Welch, C. J. (2014). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]
-
Biotage. Bioanalytical sample preparation. [Link]
-
ChemSynthesis. 3-pyrrolidin-2-yl-pyridine. [Link]
-
Al-Salami, H., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]
-
GMI. (2023). Challenges in HPLC Technology and Potential Solutions. [Link]
-
ResearchGate. Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis. [Link]
-
Dwoskin, L. P., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal. [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Validation of Novel 3-(Pyrrolidin-3-yl)pyridine Analogs as Nicotinic Acetylcholine Receptor Modulators
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-(Pyrrolidin-3-yl)pyridine Scaffold
The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for several potent and selective ligands targeting nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are critical ligand-gated ion channels involved in a wide array of physiological processes within the central nervous system (CNS), including learning, memory, and attention.[3] Dysregulation of nAChR signaling is implicated in numerous pathologies, making them a high-value target for therapeutic intervention.
The clinical success of Varenicline , a partial agonist of the α4β2 nAChR subtype and a first-line pharmacotherapy for smoking cessation, stands as a testament to the therapeutic potential of this chemical class.[4][5][6] Varenicline's efficacy is attributed to its unique dual-action mechanism: it partially stimulates the receptor to alleviate withdrawal symptoms while simultaneously blocking nicotine from binding, thereby reducing the rewarding effects of smoking.[6][7][8] Beyond nicotine addiction, nAChR modulators based on this scaffold, such as the well-studied analog ABT-418 , have been investigated for their potential in treating cognitive deficits in Alzheimer's disease and ADHD.[9][10][11][12][13]
This guide provides a comprehensive framework for the systematic characterization and validation of novel this compound analogs. We will move beyond a simple recitation of protocols to explain the causal logic behind each experimental step—from initial binding assays to in vivo efficacy models. Our objective is to equip drug development professionals with a self-validating workflow to identify and advance promising new chemical entities with superior therapeutic profiles.
The Rationale for Innovation: Designing Next-Generation Analogs
While existing compounds like Varenicline are effective, there remains significant opportunity for improvement and expansion into new therapeutic areas. The design of novel analogs is driven by the pursuit of specific, enhanced properties:
-
Subtype Selectivity: The nAChR family is diverse, with subtypes like α4β2, α7, and α3β4 exhibiting different physiological roles.[3] Designing analogs with high selectivity for a specific subtype (e.g., α7 for cognitive enhancement) over others (e.g., α3β4 to avoid peripheral side effects) is a primary goal.[14][15]
-
Optimized Functional Activity: Moving beyond partial agonism, there is a need for full agonists, antagonists, or even positive allosteric modulators (PAMs) depending on the therapeutic indication.[14]
-
Improved Pharmacokinetics (PK): Enhancing properties like oral bioavailability, metabolic stability, and brain penetration is crucial for developing a successful CNS drug.[7][8]
-
Reduced Off-Target Effects: Novel analogs are designed to minimize interactions with other receptors, such as the 5-HT3 receptor, to improve the overall safety profile.[7]
A common synthetic strategy involves modifying the pyridine ring or the pyrrolidine ring. Substitutions on the pyridine can profoundly affect binding affinity and functional activity at different nAChR subtypes.[16] For the purpose of this guide, we will compare three hypothetical novel compounds—Analog-A , Analog-B , and Analog-C —against the benchmark, Varenicline.
A Multi-Stage Validation Workflow
The validation of a novel compound is not a single experiment but a logical, tiered progression. Each stage provides critical data that informs the decision to advance to the next, more resource-intensive phase. This workflow ensures that only the most promising candidates proceed, saving time and resources.
Caption: The four-stage validation workflow for novel nAChR ligands.
Stage 1: In Vitro Characterization — Binding Affinity and Selectivity
Causality: Before assessing function, we must first confirm that our novel analogs bind to the intended molecular targets. A competitive radioligand binding assay is the gold standard for quantifying a compound's binding affinity (Ki) for a specific receptor subtype. This initial screen is cost-effective and provides the foundational data for all subsequent studies. High affinity is often a prerequisite for high potency.
-
Preparation of Membranes: Utilize membranes from cell lines stably expressing the human nAChR subtypes of interest (e.g., α4β2, α7, α3β4). This ensures a high concentration of the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a high-affinity radioligand (e.g., [³H]Epibatidine for α4β2 or [¹²⁵I]α-Bungarotoxin for α7), and varying concentrations of the unlabeled test compound (our novel analogs or Varenicline).[3][17]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
| Compound | α4β2 Affinity (Ki) | α7 Affinity (Ki) | α3β4 Affinity (Ki) | α4β2 vs α3β4 Selectivity |
| Varenicline (Benchmark) | 0.8 | >3500 | ~500 | ~625-fold |
| Analog-A | 1.2 | 15 | 800 | ~667-fold |
| Analog-B | 0.5 | >5000 | 950 | ~1900-fold |
| Analog-C | 250 | 4500 | 300 | ~1.2-fold |
Interpretation:
-
Analog-B shows the highest affinity and selectivity for the α4β2 subtype, even surpassing the benchmark.
-
Analog-A displays a unique profile with high affinity for both α4β2 and, notably, the α7 subtype, suggesting a potential dual-acting mechanism for procognitive effects.
-
Analog-C has poor affinity for the primary α4β2 target and low selectivity, making it a poor candidate for CNS applications. It would likely be deprioritized at this stage.
Stage 2: In Vitro Functional Characterization — Defining Receptor Activity
Causality: Binding does not equate to function. A compound can bind with high affinity and be an antagonist (blocking activity), a full agonist (eliciting a maximal response), or a partial agonist (eliciting a submaximal response). Electrophysiology assays directly measure the ion flow through the nAChR channel upon ligand binding, allowing us to precisely quantify both the potency (EC50) and efficacy (Imax) of our analogs.
-
Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the subunits for the desired human nAChR subtype (e.g., α4 and β2). Incubate for 2-4 days to allow for receptor expression on the oocyte surface.
-
Electrophysiology Rig: Place a single oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Compound Application: Perfuse the chamber with a buffer solution containing increasing concentrations of the test compound. Acetylcholine (ACh), the endogenous full agonist, is used as a positive control.
-
Current Measurement: Record the inward current generated by the influx of cations through the activated nAChR channels.
-
Data Analysis: Plot the current response against the compound concentration to generate a dose-response curve. Fit the curve using a nonlinear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Imax (the maximal response relative to that of ACh).
| Compound | Potency (EC50, nM) | Efficacy (Imax, % of ACh response) | Functional Classification |
| Varenicline (Benchmark) | 15 | ~45% | Partial Agonist |
| Analog-A | 25 | ~40% | Partial Agonist |
| Analog-B | 8 | ~15% | Weak Partial Agonist |
| Analog-C | >10,000 | <5% | Antagonist / Very Weak Partial Agonist |
Interpretation:
-
Analog-A confirms its profile as a Varenicline-like partial agonist. Its dual α4β2/α7 binding profile from Stage 1, combined with this functional data, makes it an intriguing candidate for cognitive disorders.
-
Analog-B , despite its high binding affinity, is a very weak partial agonist. This could be beneficial for indications where minimal intrinsic activity but potent receptor occupancy (blocking nicotine) is desired.
-
The functional data for Analog-C confirms its lack of agonistic activity, consistent with its poor binding affinity.
The α4β2 nAChR Signaling Pathway in Dopaminergic Neurons
To understand the downstream consequences of receptor activation, it is crucial to visualize the signaling pathway. Activation of α4β2 nAChRs on dopaminergic neurons in the Ventral Tegmental Area (VTA) is a key mechanism underlying reward and addiction.
Caption: Ligand binding to α4β2 nAChRs leads to dopamine release.
Stage 3 & 4: In Vivo Validation — Pharmacokinetics and Efficacy
Causality: Potent and selective in vitro activity is meaningless if the compound cannot reach its target in the body at a sufficient concentration and for an adequate duration. Stage 3 (Pharmacokinetics) assesses the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the lead candidates. Stage 4 (Efficacy) tests whether the compound produces the desired therapeutic effect in a relevant animal model of the disease.
-
Pharmacokinetics (PK): Administer Analog-A and Analog-B to rats via both intravenous (IV) and oral (PO) routes. Collect blood samples at multiple time points and brain tissue at the end of the study. Analyze plasma and brain homogenate concentrations using LC-MS/MS to determine key parameters like half-life (T½), maximum concentration (Cmax), and the brain-to-plasma ratio.
-
Efficacy Model (Novel Object Recognition - NOR):
-
Habituation: Acclimatize rats to an empty testing arena.
-
Training: Place rats in the arena with two identical objects and record the time spent exploring each.
-
Drug Administration: Administer a cognitive impairing agent like scopolamine, followed by the vehicle, Varenicline, Analog-A, or Analog-B.
-
Testing: After a delay, place the rats back in the arena where one of the familiar objects has been replaced with a novel one. Healthy animals will spend significantly more time exploring the novel object.
-
Analysis: Calculate a discrimination index. A successful procognitive drug will reverse the scopolamine-induced deficit, resulting in a higher discrimination index compared to the vehicle-treated group.
-
| Compound | Oral Bioavailability (%) | Brain/Plasma Ratio | NOR Efficacy (Discrimination Index) |
| Varenicline (Benchmark) | High (~90%) | ~2.5 | 0.65 (Reverses deficit) |
| Analog-A | 75% | 3.0 | 0.70 (Fully reverses deficit) |
| Analog-B | 15% | 0.5 | 0.52 (No significant reversal) |
This systematic, multi-stage validation process allows for a robust, evidence-based comparison of novel this compound analogs.
-
Analog-C was eliminated early due to poor target engagement in Stage 1.
-
Analog-B , while demonstrating superior in vitro binding affinity and selectivity in Stage 1, proved to be a very weak partial agonist in Stage 2 and, critically, exhibited poor oral bioavailability and low brain penetration in Stage 3. This unfavorable PK profile explains its lack of efficacy in the NOR model and makes it an unviable candidate for further development as a CNS therapeutic.
-
Analog-A emerged as the most promising candidate. It demonstrated a desirable in vitro profile as a partial agonist with a unique dual-binding signature for α4β2 and α7 nAChRs. Crucially, this was followed by excellent in vivo properties, including good oral bioavailability, high brain penetration, and robust efficacy in a translational model of cognition.
The data strongly support the advancement of Analog-A into further preclinical development, including safety toxicology and IND-enabling studies. This workflow exemplifies how integrating medicinal chemistry rationale with a rigorous, stepwise validation strategy can efficiently identify novel drug candidates with the potential for a superior therapeutic profile.
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Comparative Analysis of 3-(Pyrrolidin-3-yl)pyridine vs. Nicotine Activity at Nicotinic Acetylcholine Receptors
A Guide for Researchers and Drug Development Professionals
Introduction: A Tale of Two Isomers
In the landscape of neuropharmacology, the nicotinic acetylcholine receptor (nAChR) remains a target of immense interest for therapeutic development in areas ranging from cognitive enhancement to smoking cessation and neurodegenerative diseases. The prototypical agonist for these receptors is (S)-nicotine, chemically known as 3-(1-methyl-2-pyrrolidinyl)pyridine.[1] Its psychoactive and addictive properties are extensively documented and serve as a benchmark for cholinergic research.[2][3]
This guide provides a comparative analysis between nicotine and one of its structural isomers, 3-(Pyrrolidin-3-yl)pyridine. While nicotine's interaction with nAChRs has been exhaustively characterized, its 3-yl-pyrrolidine counterpart is significantly less studied. This analysis will, therefore, leverage the vast body of knowledge on nicotine as a reference to predict the activity of this compound based on fundamental principles of structure-activity relationships (SAR). We will delve into the critical structural motifs that govern nAChR binding and activation, detail the experimental protocols required to empirically determine these properties, and present the available toxicological data.
The core objective is to illustrate how subtle changes in molecular geometry—in this case, the shift of the pyridine ring's attachment point on the pyrrolidine scaffold and the absence of N-methylation—can lead to profoundly different pharmacological profiles.
| Compound | (S)-Nicotine | This compound |
| IUPAC Name | 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine | This compound |
| Structure | ||
| Key Features | Pyridine at 2-position of pyrrolidine; Tertiary amine (N-methylated) | Pyridine at 3-position of pyrrolidine; Secondary amine |
Part 1: The Nicotine Benchmark: High-Affinity nAChR Agonism
Nicotine's potent effects stem from its precise interaction with nAChRs, which are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[4][5]
Binding Affinity and Subtype Selectivity
Nicotine binds with high affinity to several nAChR subtypes, particularly the α4β2 receptor, which is the most abundant high-affinity subtype in the brain and is strongly implicated in the addictive properties of the drug.[6][7] The high affinity is a result of a strong cation-π interaction between the protonated nitrogen of the pyrrolidine ring and an aromatic tryptophan residue (TrpB) in the receptor's binding pocket.[8] This, along with hydrogen bonding involving the pyridine nitrogen, anchors the molecule in a conformation conducive to receptor activation.
Functional Activity
Nicotine acts as a full or partial agonist at most neuronal nAChRs.[2] Upon binding, it stabilizes the open state of the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This leads to membrane depolarization and the subsequent release of various neurotransmitters, most notably dopamine in the mesolimbic pathway, which mediates the reinforcing and rewarding effects of the drug.[1][9] Chronic exposure to nicotine leads to a paradoxical upregulation of nAChRs, a phenomenon linked to receptor desensitization and a key component of nicotine dependence.[9][10]
Signaling Cascade
The activation of nAChRs by an agonist like nicotine initiates a rapid signaling cascade, crucial for its physiological effects.
Caption: Signaling pathway upon nAChR activation by an agonist.
Part 2: A Structural and Predictive Analysis of this compound
Direct experimental data on the nAChR binding and functional activity of this compound is scarce in peer-reviewed literature. However, we can formulate a strong hypothesis about its activity by dissecting its structural differences from nicotine and applying established SAR principles.
-
Shift in Attachment Point (C2 vs. C3): The spatial relationship between the hydrogen-bond-accepting pyridine nitrogen and the cationic pyrrolidinium nitrogen is paramount for high-affinity binding.[8] In nicotine, the 2-positional attachment creates an optimal distance and geometry for docking into the nAChR aromatic box. Shifting the attachment to the 3-position of the pyrrolidine ring fundamentally alters this geometry. This change is expected to disrupt the key cation-π and hydrogen bonding interactions, drastically reducing binding affinity. SAR studies of other pyridine and pyrrolidine analogues have consistently shown that such positional changes are critical for binding specificity and affinity.[11]
-
Absence of N-Methylation: Nicotine possesses a tertiary amine on its pyrrolidine ring. In contrast, this compound has a secondary amine. This modification affects the molecule's basicity (pKa) and steric profile. While the nitrogen can still be protonated to engage in a cation-π interaction, the overall electronic and steric environment is different, which can further contribute to a weaker or altered interaction with the receptor.
Predicted Pharmacological Profile: Based on these critical structural deviations, it is predicted that This compound will exhibit significantly lower binding affinity and functional potency at nAChR subtypes compared to nicotine. It may act as a very weak partial agonist or potentially an antagonist, but it is unlikely to replicate the high-potency agonism of nicotine.
Part 3: Comparative Data Summary
The following tables summarize the known data for nicotine and the predicted or available data for this compound.
Table 1: Comparative nAChR Binding Affinity & Functional Activity
| Parameter | (S)-Nicotine | This compound |
| Binding Affinity (Ki) | ||
| α4β2 | ~1 nM (High Affinity)[2] | Predicted to be significantly higher (Low Affinity) |
| α7 | μM range (Lower Affinity)[3] | Data Not Available |
| α3β4 | μM range[12] | Data Not Available |
| Functional Activity | ||
| α4β2 | Agonist / Partial Agonist | Predicted to be very weak partial agonist or antagonist |
| α7 | Agonist | Data Not Available |
| Overall Profile | Potent, subtype-selective nAChR agonist. | Predicted to be a weak, non-potent cholinergic agent. |
Table 2: Comparative Toxicological Profile
| Parameter | (S)-Nicotine | This compound |
| Acute Oral Toxicity | LD50 (human, estimated): 0.5-1.0 mg/kg.[13] Highly toxic.[14] | Harmful if swallowed (GHS Category 4).[15][16] |
| Acute Dermal Toxicity | Highly toxic.[14] | Harmful in contact with skin (GHS Category 4).[15][16] |
| Acute Inhalation Toxicity | Highly toxic.[14] | Harmful if inhaled (GHS Category 4).[15][16] |
| Skin/Eye Irritation | Irritant. | Causes skin irritation and serious eye irritation.[15][16] |
| Primary Hazard | Potent neurotoxin acting on nAChRs.[2] | General chemical toxicity and irritation.[15][16] |
Part 4: Experimental Protocols for Pharmacological Characterization
To empirically validate the predicted low activity of this compound and provide a direct comparison to nicotine, standardized pharmacological assays are required. As a self-validating system, these protocols must include appropriate controls (e.g., nicotine as a positive control, buffer as a negative control) and be performed across a range of concentrations to establish dose-response relationships.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Methodology:
-
Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the desired nAChR subtype (e.g., HEK cells with human α4β2) in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]-Epibatidine), and varying concentrations of the test compound (nicotine or this compound).
-
Non-Specific Binding: Include wells with a high concentration of a known non-radioactive ligand (e.g., unlabeled nicotine) to determine non-specific binding.
-
Equilibration: Incubate the plates for a defined period (e.g., 2-4 hours) at a controlled temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Scintillation Counting: Wash the filters, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration that inhibits 50% of binding), from which the Ki (inhibition constant) can be calculated.
Protocol 2: Two-Electrode Voltage Clamp (Functional Activity)
This electrophysiological technique measures ion flow across the cell membrane in response to receptor activation in Xenopus oocytes expressing the target nAChR.
Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from a Xenopus laevis frog and inject them with cRNA encoding the desired α and β nAChR subunits. Incubate for 2-5 days to allow for receptor expression on the cell surface.
-
Electrode Placement: Place a single oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Apply the test compound (nicotine or this compound) at various concentrations to the oocyte via the perfusion system.
-
Current Recording: Record the inward current generated by the influx of cations through the activated nAChR channels.
-
Data Analysis: Plot the peak current response against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that elicits 50% of the maximal response) and the Emax (maximum efficacy relative to a standard agonist like acetylcholine or nicotine).
Caption: Experimental workflows for nAChR characterization.
Conclusion
The comparative analysis of this compound and nicotine serves as a powerful illustration of the stringent structural requirements for potent nAChR activity. While sharing the same molecular formula, the seemingly minor isomeric difference in the connectivity of the pyrrolidine and pyridine rings is predicted to cause a dramatic loss of pharmacological potency. Nicotine's high affinity and agonist activity are products of a geometrically optimized arrangement that allows for crucial molecular interactions within the receptor binding site. The altered structure of this compound likely disrupts this precise fit.
For drug development professionals, this comparison underscores the foundational principle that molecular shape and the spatial orientation of key pharmacophoric elements are paramount to biological activity. While this compound may serve as a useful scaffold or synthetic intermediate, it is unlikely to be a direct nAChR agonist of pharmacological significance. Empirical validation through the standardized assays detailed herein is necessary to confirm this hypothesis and fully characterize its profile, providing a more complete understanding of the nAChR pharmacophore.
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A Comparative Guide to the Structure-Activity Relationship of 3-(Pyrrolidin-3-yl)pyridine Derivatives as Nicotinic Acetylcholine Receptor Ligands
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for the 3-(pyrrolidin-3-yl)pyridine scaffold, a privileged core structure in medicinal chemistry for targeting nicotinic acetylcholine receptors (nAChRs). We will dissect the key molecular interactions, explore the consequences of structural modifications, and provide validated experimental protocols for researchers in drug discovery and development. Our focus is to explain the causality behind experimental design and to offer a clear, data-supported framework for understanding and predicting the pharmacological activity of this important class of compounds.
The this compound Core: A Privileged nAChR Pharmacophore
The this compound scaffold contains the essential pharmacophoric elements required for potent interaction with nAChRs. Decades of research have established a well-defined model for how these ligands bind within the receptor's orthosteric site, located at the interface between α and β subunits.[1]
The core interactions are governed by two key features:
-
A Cationic Center: The pyrrolidine nitrogen is basic and exists in a protonated, cationic state at physiological pH. This positively charged center forms a crucial cation-π interaction with an electron-rich aromatic residue, typically a conserved tryptophan (TrpB), on the principal face of the binding site (the α subunit).[1]
-
A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring acts as a potent hydrogen bond acceptor. It forms a hydrogen bond with the backbone NH of a leucine residue on the complementary face of the binding site (the β subunit).[1][2]
These two interactions anchor the ligand in the binding pocket, and the distance between them is a critical determinant of affinity.
Caption: Core pharmacophore of this compound at the nAChR interface.
Comparative SAR Analysis: Dissecting the Impact of Structural Modifications
The affinity and functional activity (i.e., agonist, partial agonist, or antagonist) of these derivatives can be finely tuned by strategic chemical modifications at three primary sites: the pyrrolidine ring, the pyridine ring, and the overall molecular conformation.
The Critical Role of Pyrrolidine Ring Stereochemistry and Substitution
The stereochemistry at the C3 position of the pyrrolidine ring is paramount for high-affinity binding. For most nAChR subtypes, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. This stereopreference arises from the specific spatial orientation required to optimally engage the key binding site residues.
Substitutions on the pyrrolidine ring are generally detrimental to binding affinity. A "methyl scan" of nicotine, a related structure, revealed that adding methyl groups at various positions on the pyrrolidinium ring significantly reduces affinity, likely due to steric hindrance within the constrained binding pocket.[3]
Tuning Affinity and Selectivity via Pyridine Ring Substitution
Modifying the pyridine ring offers a fertile ground for modulating potency and subtype selectivity. The position and electronic nature of substituents can dramatically alter the compound's pharmacological profile.
For instance, in a series of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogs, substitutions on the pyridine ring resulted in Ki values spanning from 0.15 nM to over 9,000 nM.[4] This demonstrates that substitutions can have a profound effect, capable of converting a high-affinity ligand into an inactive one or altering its functional efficacy at different nAChR subtypes.[4] Similarly, studies on other pyridyl ethers have shown that variations in pyridine substitution can lead to IC50 values at the α4β2 nAChR ranging from 22 nM to >10,000 nM.[5]
Table 1: Comparative Activity of Pyridine-Substituted Analogs
| Compound/Analog Type | Substitution | Target nAChR | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, µM) | Reference |
| A-84543 Analog | 5-Iodo | α4β2 (rat) | 0.85 | - | [6] |
| A-84543 Analog | 5-Ethynyl | α4β2 (rat) | 0.37 | - | [6] |
| Deschloroepibatidine Analog | 3'-(4"-pyridinyl) | α4β2 | 0.12 | - | [7] |
| Deschloroepibatidine Analog | 3'-(3"-pyridinyl) | α4β2 | 0.35 | - | [7] |
| Pyridyl Ether Analog | 2-Chloro-3-(4-cyanophenyl) | α4β2 | IC50 = 22 nM | - | [5] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Conformational Restriction: The Path to Varenicline
One of the most successful strategies in this chemical class has been the use of conformational restriction. By incorporating the core pharmacophore into a rigid, bridged tetracyclic structure, chemists developed Varenicline . This rigidification pre-organizes the molecule into its optimal binding conformation, minimizing the entropic penalty upon binding and leading to exceptionally high affinity.
Varenicline is a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs.[8][9] Its partial agonism at the α4β2 subtype is key to its clinical efficacy as a smoking cessation aid: it provides enough receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking nicotine from binding and producing its full rewarding effect.[1]
Caption: Logic of improving affinity through conformational restriction.
Table 2: Comparative Pharmacological Profile of Varenicline and Nicotine
| Compound | Target nAChR | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Efficacy (% vs ACh) | Reference |
| Varenicline | α4β2 | 0.14 - 0.4 | 2.3 | 13.4% (Partial Agonist) | [2][8][10] |
| α7 | 125 | 18 | 93% (Full Agonist) | [2][8] | |
| α3β4 | - | 55 | 75% | [8] | |
| α6β2 * | 0.12 | 0.007 | - | [10] | |
| Nicotine | α4β2 | 6.1 | - | 100% (Full Agonist) | [2] |
| α3β4 | 200 | - | - | [11] |
Note: Ki and EC50 values can vary based on the specific assay conditions and tissue/cell line used.
Experimental Protocols: A Self-Validating System
To ensure the generation of reliable and reproducible SAR data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to characterize nAChR ligands.
Protocol 1: [³H]-Epibatidine Competition Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand, [³H]-epibatidine, for binding to nAChRs in a tissue homogenate or cell membrane preparation.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat forebrain) or harvested cells (e.g., HEK293 cells expressing the nAChR subtype of interest) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[12]
-
Centrifuge the homogenate at high speed (e.g., 36,000 x g) for 20 minutes at 4°C.[12]
-
Discard the supernatant and resuspend the membrane pellet in fresh buffer. Repeat the wash step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of [³H]-epibatidine (typically at or below its Kd, e.g., 100 pM), and varying concentrations of the test compound.[12]
-
Total Binding: Wells containing membranes and [³H]-epibatidine only.
-
Non-specific Binding (NSB): Wells containing membranes, [³H]-epibatidine, and a high concentration of a known nAChR ligand (e.g., 300 µM nicotine) to saturate all specific binding sites.[12]
-
Test Compound: Wells with membranes, [³H]-epibatidine, and a range of concentrations of the compound being tested.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.[12]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in 0.5% polyethylenimine to reduce non-specific binding.[12]
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]-epibatidine binding).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]-epibatidine and Kd is its dissociation constant.
-
Protocol 2: FLIPR-Based Calcium Flux Functional Assay
This assay measures the functional activity of a compound (agonist or antagonist) by detecting changes in intracellular calcium levels upon receptor activation. It is a high-throughput method suitable for screening and characterizing compound libraries.
Step-by-Step Methodology:
-
Cell Plating:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., from a FLIPR Calcium Assay Kit) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[4][13]
-
Remove the cell culture medium from the plates and add an equal volume of the dye loading buffer to each well.
-
Incubate the plates for 1-2 hours at 37°C or room temperature, as optimized for the specific cell line, to allow the dye to enter the cells.[4][13] Do not wash the cells after dye loading.
-
-
Compound Plate Preparation:
-
Prepare a separate microplate containing the test compounds at various concentrations.
-
For agonist mode , the plate will contain the test compounds alone.
-
For antagonist mode , the plate will contain the test compounds, which will be added to the cells for a pre-incubation period before the addition of a known agonist.
-
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
The instrument measures a baseline fluorescence reading from each well of the cell plate.
-
The instrument's integrated pipettor then adds the compound from the compound plate to the cell plate.
-
The instrument immediately and continuously measures the change in fluorescence over time. Receptor activation leads to an influx of calcium, which binds to the dye and causes an increase in fluorescence.
-
-
Data Analysis:
-
The change in fluorescence is plotted against time.
-
For agonists , the maximum fluorescence response is plotted against the log concentration of the compound to generate a dose-response curve and calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximum efficacy).
-
For antagonists , the response to a fixed concentration of a known agonist is measured in the presence of varying concentrations of the test compound. The data is used to calculate the IC50 (concentration causing 50% inhibition of the agonist response).
-
Conclusion and Future Directions
The this compound scaffold remains a cornerstone in the development of nAChR-targeted therapeutics. The SAR is well-defined, with the (S)-stereoisomer being crucial for activity and conformational restriction proving to be a highly effective strategy for enhancing affinity, as exemplified by varenicline. Modifications to the pyridine ring provide a powerful handle for fine-tuning subtype selectivity and functional activity.
Future research will likely focus on developing ligands with even greater subtype selectivity, particularly for less-studied nAChR subtypes implicated in various CNS disorders. The ultimate goal is to design molecules that can precisely modulate specific neural circuits, offering new therapeutic options with improved efficacy and reduced side effects. The systematic application of the SAR principles and experimental protocols outlined in this guide will be instrumental in achieving this goal.
References
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Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477. [Link]
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Xing, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]
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Bordia, T., et al. (2012). Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum. Journal of Pharmacology and Experimental Therapeutics, 342(2), 327-334. [Link]
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Mihalak, K. B., et al. (2006). Varenicline is a partial agonist at α4β2 and a full agonist at α7 neuronal nicotinic receptors. Molecular Pharmacology, 70(3), 801-805. [Link]
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Gould, T. J., et al. (2012). The smoking cessation drug varenicline improves deficient P20-N40 inhibition in DBA/2 mice. Neuropharmacology, 62(5-6), 2059-2067. [Link]
-
Lin, N. H., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254. [Link]
-
Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. Molecules, 26(12), 3603. [Link]
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Lippi, A., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066. [Link]
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Wang, Y., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 11158. [Link]
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Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit Guide. Retrieved from [Link]
-
Zhang, L., et al. (2015). Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. ACS Chemical Neuroscience, 6(6), 977-987. [Link]
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Assay Protocol Book - PDSP. (n.d.). Retrieved from [Link]
-
Carroll, F. I., et al. (2013). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 56(15), 6245-6256. [Link]
-
Whiteaker, P., et al. (2000). [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors. Journal of Neurochemistry, 75(2), 559-566. [Link]
-
Rollema, H., et al. (2010). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 160(2), 334-345. [Link]
-
Richards, D. F., et al. (2021). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. ACS Chemical Neuroscience, 12(12), 2214-2224. [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]
-
Zhang, L., et al. (2014). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues of 2′. Journal of Medicinal Chemistry, 57(11), 4816-4828. [Link]
-
Papke, R. L., et al. (2011). The analgesic-like properties of the alpha7 nAChR silent agonist NS6740 are mediated by non-alpha7 nAChRs. Neuropharmacology, 61(4), 699-707. [Link]
-
Bondarenko, V., et al. (2014). The smoking cessation drug varenicline is a potent antagonist of 5-HT3 receptors. Neuropharmacology, 85, 438-446. [Link]
-
Eaton, J. B., et al. (2012). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 3(11), 894-907. [Link]
-
Ondachi, P. W., et al. (2017). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2′-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience, 8(1), 115-127. [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. Retrieved from [Link]
-
Pallavicini, M., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Acta Pharmaceutica Sinica B, 13(6), 2339-2361. [Link]
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Eaton, J. B., et al. (2015). Synthesis and biological evaluation of varenicline analogues. Bioorganic & Medicinal Chemistry Letters, 25(1), 133-136. [Link]
-
Dougherty, D. A. (2008). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 105(47), 18269-18274. [Link]
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A Comparative Guide to the Biological Activity of 3-(Pyrrolidin-3-yl)pyridine Enantiomers
For researchers and drug development professionals navigating the intricate landscape of nicotinic acetylcholine receptor (nAChR) modulation, the chiral center of 3-(pyrrolidin-3-yl)pyridine presents a critical juncture. The spatial orientation of the pyrrolidine ring profoundly dictates the molecule's interaction with nAChR subtypes, leading to distinct pharmacological profiles for its (R)- and (S)-enantiomers. This guide provides an in-depth comparison of these enantiomers, drawing upon experimental data from closely related analogs to illuminate the principles of stereoselectivity in this important class of compounds. While direct comparative data for this compound is not extensively available in published literature, the structure-activity relationships established for its analogs offer a robust framework for understanding its potential therapeutic applications and guiding future research.
The Significance of Stereochemistry in nAChR Ligand Design
The differential interaction of enantiomers with their biological targets is a cornerstone of medicinal chemistry. In the context of nAChR ligands, the stereochemistry at the C3 position of the pyrrolidine ring is a key determinant of both binding affinity and subtype selectivity. Generally, the (S)-enantiomer of this compound analogs exhibits a higher affinity for the α4β2 and α3β4 nAChR subtypes, which are implicated in various central nervous system functions, including cognition, reward, and addiction. Conversely, the (R)-enantiomer often displays a preference for the α7 nAChR subtype, a target of interest for its potential role in inflammation and neuroprotection. This stereoselective binding is a direct consequence of the three-dimensional arrangement of atoms, which dictates how the ligand fits into the chiral binding pocket of the receptor.
Comparative Biological Activity: A Data-Driven Analysis
To illustrate the impact of stereochemistry, this section presents a comparative analysis of the binding affinities and functional activities of representative (R)- and (S)-enantiomers of this compound analogs at key nAChR subtypes.
Nicotinic Acetylcholine Receptor Signaling Pathway
The binding of an agonist, such as a this compound enantiomer, to a nAChR initiates a cascade of events, leading to neuronal excitation. The following diagram illustrates this fundamental signaling pathway.
Caption: Agonist binding to nAChRs leads to ion influx, depolarization, and neurotransmitter release.
Binding Affinity Profile
The following table summarizes the representative binding affinities (Ki, in nM) of the (R)- and (S)-enantiomers of a this compound analog at different human nAChR subtypes, as determined by competitive radioligand binding assays.
| Enantiomer | nAChR α4β2 Ki (nM) | nAChR α3β4 Ki (nM) | nAChR α7 Ki (nM) |
| (S)-enantiomer | 0.5 - 5 | 10 - 50 | > 1000 |
| (R)-enantiomer | 50 - 200 | 200 - 1000 | 5 - 20 |
Note: These values are representative and collated from studies on close structural analogs.
The data clearly demonstrates the stereoselective nature of the interaction. The (S)-enantiomer exhibits significantly higher affinity for the α4β2 and α3β4 subtypes, while the (R)-enantiomer shows a marked preference for the α7 subtype.
Functional Activity Profile
Functional assays, such as those measuring ion flux or changes in intracellular calcium, are crucial for determining whether a ligand acts as an agonist, antagonist, or partial agonist. The table below presents typical functional potencies (EC50, in nM) and efficacies (Emax, as a percentage of acetylcholine response) for the enantiomers.
| Enantiomer | nAChR α4β2 (EC50 / Emax) | nAChR α3β4 (EC50 / Emax) | nAChR α7 (EC50 / Emax) |
| (S)-enantiomer | 10 - 100 nM / 80-100% (Full Agonist) | 50 - 200 nM / 60-80% (Partial to Full Agonist) | > 10,000 nM / No significant activity |
| (R)-enantiomer | > 1,000 nM / Low efficacy | > 5,000 nM / Low efficacy | 20 - 100 nM / 70-90% (Full Agonist) |
Note: These values are representative and collated from studies on close structural analogs.
These functional data corroborate the binding affinities, with the (S)-enantiomer acting as a potent agonist at α4β2 and α3β4 receptors, and the (R)-enantiomer demonstrating agonist activity at the α7 receptor.
Experimental Protocols: A Guide for the Bench Scientist
The following section provides detailed, step-by-step methodologies for the key experiments used to characterize the biological activity of this compound enantiomers.
Experimental Workflow Overview
Caption: A typical workflow for characterizing novel nAChR ligands.
Protocol 1: nAChR Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the test compounds.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells).
-
Radioligand (e.g., [³H]epibatidine or [³H]cytisine).
-
Test compounds ((R)- and (S)-3-(pyrrolidin-3-yl)pyridine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of nicotine or epibatidine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 20-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of radioligand at a final concentration close to its Kd.
-
50 µL of test compound at various concentrations (typically a 10-point dilution series). For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of the non-specific control.
-
50 µL of the membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 2-4 hours with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional nAChR Assay using Calcium Imaging
This protocol measures the functional activity of the test compounds by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator.
Materials:
-
Cells stably expressing the nAChR subtype of interest (e.g., SH-SY5Y or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Test compounds ((R)- and (S)-3-(pyrrolidin-3-yl)pyridine).
-
Positive control agonist (e.g., acetylcholine or nicotine).
-
Fluorescence plate reader with an integrated fluidic dispenser.
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Plating: Plate the cells in the microplates and grow them to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Record a baseline fluorescence reading for each well.
-
Using the integrated fluidic dispenser, add the test compounds at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data by expressing it as a percentage of the response to a maximal concentration of the positive control agonist.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) using a non-linear regression model (e.g., a four-parameter logistic equation).
-
Pharmacokinetic Considerations
The stereochemistry of this compound can also influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). While specific data for this compound is limited, studies on other chiral drugs have shown that enantiomers can have different plasma protein binding, metabolic pathways, and rates of clearance. For instance, one enantiomer may be a substrate for a particular cytochrome P450 enzyme, while the other is not, leading to different half-lives and potential for drug-drug interactions. Future in vivo studies are necessary to fully characterize the pharmacokinetic profiles of the (R)- and (S)-enantiomers of this compound.
Conclusion and Future Directions
The enantiomers of this compound and its analogs exhibit distinct and often complementary biological activities, primarily due to their stereoselective interactions with different nAChR subtypes. The (S)-enantiomer typically acts as a potent agonist at α4β2 and α3β4 receptors, making it a potential candidate for treating cognitive deficits or nicotine addiction. In contrast, the (R)-enantiomer's selectivity for the α7 receptor opens avenues for exploring its therapeutic potential in inflammatory conditions and neurodegenerative diseases.
For researchers in this field, the key takeaway is the critical importance of chiral separation and individual enantiomer characterization. The development of subtype-selective nAChR modulators with improved therapeutic indices hinges on a thorough understanding of the structure-activity relationships governed by stereochemistry. Future research should focus on obtaining a complete pharmacological and pharmacokinetic profile for the individual enantiomers of this compound to fully unlock their therapeutic potential.
References
A comprehensive list of references is available upon request. For the purpose of this guide, key methodologies and principles have been synthesized from a range of authoritative sources in the field of nicotinic acetylcholine receptor pharmacology.
A Comparative In Silico Guide to 3-(Pyrrolidin-3-yl)pyridine: Docking Studies Against the Human α4β2 Nicotinic Acetylcholine Receptor
This guide provides a comprehensive framework for conducting in silico modeling and molecular docking studies of 3-(Pyrrolidin-3-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will objectively compare its predicted binding performance against alternative compounds targeting the human α4β2 nicotinic acetylcholine receptor (nAChR), a critical therapeutic target for neurological disorders and nicotine addiction.[1] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols.
Introduction: The Rationale for In Silico Comparison
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[2][3] This method is instrumental in modern drug discovery, enabling rapid screening of virtual libraries and providing insights into molecular interactions that drive binding affinity.[2]
This compound and its analogs are structurally related to key neurotransmitters and have been explored as scaffolds for various biologically active compounds.[4][5] Its structural similarity to nicotine suggests the α4β2 nicotinic acetylcholine receptor as a primary biological target.[6][7] The α4β2 nAChR is the most abundant nicotinic receptor subtype in the human brain and is a well-established target for conditions like nicotine dependence, epilepsy, and other neurological diseases.[8][9]
This guide will walk through a complete comparative docking workflow, using this compound as our primary compound of interest and comparing its performance against a known agonist (Nicotine) and a structurally related analog (Nornicotine).
Part 1: Selection of Target and Comparator Compounds
Biological Target: Human α4β2 Nicotinic Acetylcholine Receptor
The human α4β2 nAChR is a ligand-gated ion channel that plays a crucial role in fast chemical neurotransmission.[8] Its involvement in nicotine addiction makes it a highly relevant target for this comparative study.[6][9] For our docking experiment, we will utilize the X-ray crystal structure of the human α4β2 nAChR, providing an atomic-level blueprint of the binding site.
Comparator Compounds: Establishing a Performance Baseline
To objectively evaluate the in silico performance of this compound, we must compare it against relevant benchmarks.
| Compound Name | PubChem CID | Role in Study | Rationale |
| This compound | 3613651 | Compound of Interest | A novel scaffold with potential for nAChR modulation.[11] |
| Nicotine | 942 | Known Agonist (Positive Control) | The prototypical agonist for nAChRs, providing a baseline for high-affinity binding.[12] |
| Nornicotine | 412 | Structural Analog | A metabolite of nicotine, structurally similar to our compound of interest, allowing for structure-activity relationship (SAR) insights.[13] |
Part 2: The In Silico Comparative Docking Workflow
This section provides a detailed, step-by-step protocol for performing the comparative docking study. The workflow is designed to be reproducible and is grounded in established best practices for molecular modeling.[14][15][16]
Workflow Overview Diagram
The entire process, from data retrieval to final analysis, can be visualized as follows:
Caption: In silico comparative docking workflow.
Experimental Protocol: Step-by-Step Guide
This protocol utilizes freely available and widely adopted software: AutoDock Tools for preparation, AutoDock Vina for docking, and PyMOL or UCSF Chimera for visualization.[17][18][19]
Step 1: System and Software Preparation
-
Install Software: Download and install AutoDock MGLTools, AutoDock Vina, and a molecular viewer like PyMOL.[19][20]
-
Create a Workspace: Create a dedicated folder for this project to keep all files organized.
Step 2: Receptor Preparation (PDB ID: 5KXI) Causality: Raw PDB files often contain non-essential molecules (like water) and lack hydrogen atoms, which are crucial for calculating interactions. The "Dock Prep" process rectifies this, ensuring the protein is ready for a physically realistic simulation.[14][21][22]
-
Download Structure: Fetch the PDB file for 5KXI from the RCSB PDB database.[8]
-
Clean the PDB: Open the PDB file in AutoDock Tools. Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.
-
Add Hydrogens: Use the "Edit -> Hydrogens -> Add" menu, selecting "Polar only."
-
Compute Charges: Assign Gasteiger charges to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Save the prepared receptor as receptor.pdbqt. This format includes atomic charges and atom types required by Vina.
Step 3: Ligand Preparation Causality: Ligands downloaded from databases are often 2D or require energy minimization to achieve a stable, low-energy 3D conformation. This step ensures the ligand structures are realistic starting points for docking.[22][23]
-
Download Ligand Structures: Obtain the 3D structures of this compound, Nicotine, and Nornicotine from PubChem in SDF format.[11][12][13]
-
Convert and Prepare: Open each ligand SDF file in AutoDock Tools.
-
Detect Torsional Root: The software will automatically detect the rotatable bonds, which allows for flexible docking.
-
Save as PDBQT: Save each prepared ligand as a separate PDBQT file (e.g., ligand1.pdbqt, nicotine.pdbqt).
Step 4: Grid Box Generation (Defining the Search Space) Causality: Docking algorithms need a defined search space to explore potential binding poses. The grid box confines this search to the known or predicted active site of the protein, dramatically increasing computational efficiency.[19][21]
-
Open Receptor: Load the receptor.pdbqt file in AutoDock Tools.
-
Define Grid Box: Go to "Grid -> Grid Box". A box will appear around the protein.
-
Position the Box: Center the grid box on the known ligand-binding site of the α4β2 nAChR. Adjust the dimensions to ensure it fully encompasses the binding pocket (a size of 24x24x24 Å is often a good starting point).
-
Save Configuration: Note the coordinates for the center of the box and its dimensions. Create a text file named config.txt and enter this information:
Step 5: Running the Docking Simulation with AutoDock Vina Causality: This is the core computational step where Vina's algorithm systematically explores different conformations and orientations of the ligand within the grid box, evaluating each pose with its scoring function to find the most favorable binding mode.[15]
-
Open Command Line: Navigate to your project folder using the command line or terminal.
-
Execute Vina: For each ligand, update the ligand and out fields in config.txt. Then, run the Vina executable with the command: vina --config config.txt --log log_filename.txt
-
Repeat: Repeat this process for all three ligands, ensuring unique names for the output and log files for each run.
Part 3: Results Analysis and Comparative Interpretation
A successful docking simulation generates multiple binding poses for each ligand, ranked by a docking score (in kcal/mol). A more negative score indicates a more favorable predicted binding affinity.[2][24]
Quantitative Data Summary
The results from the log files can be summarized for direct comparison. The table below presents hypothetical, yet realistic, data for this study.
| Compound | PubChem CID | Best Docking Score (kcal/mol) | Number of Predicted H-Bonds | Key Interacting Residues (Hypothetical) |
| Nicotine | 942 | -8.1 | 2 | TrpB, TyrA, TyrC1, TyrC2 |
| This compound | 3613651 | -7.5 | 1 | TrpB, TyrC2 |
| Nornicotine | 412 | -7.2 | 1 | TrpB, TyrC1 |
Interpretation of Results
-
Binding Affinity: Based on the docking scores, Nicotine shows the highest predicted binding affinity, which is expected as it is the native-like agonist. This compound demonstrates a strong predicted affinity, superior to its structural analog Nornicotine, suggesting it is a promising candidate for interaction with the α4β2 receptor.
-
Binding Mode Analysis: The crucial next step is to visualize the output PDBQT files in PyMOL or Chimera.[25][26][27] This allows for a qualitative assessment of the binding poses.
-
Load Receptor and Poses: Open the receptor.pdbqt and the output_filename.pdbqt for each ligand.
-
Identify Interactions: Analyze the top-ranked pose for each compound. Look for key interactions like hydrogen bonds, pi-pi stacking with aromatic residues (like Tryptophan and Tyrosine, which are critical in the nAChR binding pocket), and hydrophobic contacts.
-
Comparative Visualization: Superimposing the docked poses of all three ligands can reveal similarities and differences in their binding modes, providing valuable insights for future lead optimization. For example, does the pyridine nitrogen of our compound of interest form the same critical hydrogen bond as that of nicotine?
-
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous protocol for the in silico comparison of this compound against relevant alternatives targeting the human α4β2 nAChR. The docking results suggest that this compound has a favorable predicted binding affinity, warranting further investigation.
The insights gained from this computational study serve as a strong foundation for subsequent experimental validation. Future work should involve the chemical synthesis of this compound and its derivatives, followed by in vitro binding assays and functional assays to confirm its activity at the α4β2 receptor. The synergy between in silico modeling and empirical testing is paramount to accelerating the drug discovery process.
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NIH 3D. (2020). Human Alpha4Beta2 nicotinic receptor. [Link]
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RCSB PDB. (2016). 5KXI: X-ray structure of the human Alpha4Beta2 nicotinic receptor. [Link]
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YouTube. (2020). Autodock Vina Result Analysis. [Link]
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YouTube. (2018). Autodock Vina Result Analysis with PyMol. [Link]
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RCSB PDB. (2020). 6UR8: CryoEM structure of human alpha4beta2 nicotinic acetylcholine receptor in complex with varenicline. [Link]
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Bioinformatics Review. (2024). Video Tutorial: Autodock Vina Result Analysis with PyMol. [Link]
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YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]
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Pedretti, A. & Vistoli, G. Alpha4Beta2 nicotinic receptor. [Link]
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YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
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YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
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YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
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PDBe. (n.d.). 5kxi - X-ray structure of the human Alpha4Beta2 nicotinic receptor - Summary. [Link]
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YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
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PubMed. (n.d.). Open-channel blockers at the human alpha4beta2 neuronal nicotinic acetylcholine receptor. [Link]
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University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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University of Oxford. (n.d.). Session 4: Introduction to in silico docking. [Link]
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YouTube. (2024). Learn Maestro: Preparing protein structures. [Link]
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ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
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PubChem. (n.d.). 3-(1-Propyl-pyrrolidin-3-yl)-pyridine. [Link]
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PubChem. (n.d.). N-(3-Pyridylmethyl)Pyrrolidine. [Link]
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ACS Publications. (n.d.). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. [Link]
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LookChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. [Link]
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Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
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MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 3-(Pyrrolidin-3-yl)pyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison of the cross-reactivity profiles of 3-(pyrrolidin-3-yl)pyridine derivatives, a class of compounds with significant potential as modulators of nicotinic acetylcholine receptors (nAChRs). We will delve into the experimental methodologies required for robust profiling, present comparative data for representative compounds, and discuss the critical importance of identifying off-target interactions.
The this compound scaffold is a key pharmacophore in the development of ligands for nAChRs, which are implicated in a variety of neurological and psychiatric disorders.[1] However, the therapeutic success of these compounds is intrinsically linked to their selectivity. The nAChR family is diverse, with numerous subtypes composed of different subunit combinations (e.g., α4β2, α7, α3β4), each with a distinct physiological role.[2] Consequently, a lack of subtype selectivity can lead to undesirable side effects. Furthermore, interactions with entirely different receptor systems—off-target effects—can result in unforeseen adverse events, hindering clinical progression.[3]
This guide will use "Compound X," a representative this compound derivative, to illustrate the principles of cross-reactivity profiling. We will compare its hypothetical profile, based on data from structurally similar compounds like ABT-418, with the well-characterized profile of varenicline, a commercially successful smoking cessation aid that also targets nAChRs.[4][5] This comparison will highlight how subtle structural differences can translate into significant variations in receptor selectivity and off-target liabilities.
The Rationale Behind Rigorous Cross-Reactivity Profiling
The primary goal of cross-reactivity profiling is to build a comprehensive "fingerprint" of a compound's biological interactions. This serves two main purposes:
-
Efficacy and Safety Prediction: By understanding which nAChR subtypes a compound preferentially binds to and activates, we can better predict its therapeutic efficacy and potential on-target side effects. For instance, a compound highly selective for the α4β2 subtype may be a promising candidate for smoking cessation, while one targeting α7 receptors could be explored for cognitive enhancement in Alzheimer's disease.[4][6]
-
Mitigation of Off-Target Liabilities: Early identification of interactions with other receptors, ion channels, enzymes, or transporters is crucial for de-risking a drug development program.[3] An "off-target hit" is not necessarily a disqualifier, but it necessitates further investigation to determine if the interaction is benign or could lead to adverse effects in a clinical setting.[7] Varenicline's interaction with the 5-HT3 receptor, for example, is thought to contribute to its side effect profile, specifically nausea.[8][9]
Experimental Methodologies for Cross-Reactivity Profiling
A robust cross-reactivity profile is built upon a foundation of well-controlled, validated in vitro assays. The two cornerstones of this process are radioligand binding assays, to determine binding affinity, and functional assays, to assess the compound's effect on receptor activity.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a gold-standard method for determining the binding affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor.[10] The principle is based on the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]epibatidine or [³H]cytisine) for binding to the receptor.[10]
Detailed Protocol: Radioligand Competition Binding Assay for nAChR Subtypes
-
Receptor Preparation:
-
For endogenous receptors, prepare membrane fractions from specific brain regions (e.g., rat cerebral cortex for α4β2, hippocampus for α7) through homogenization and differential centrifugation.[10]
-
For recombinant receptors, use cell lines (e.g., HEK293) stably transfected with the specific nAChR subunits of interest (e.g., human α4 and β2). Harvest cells and prepare membrane fractions.[3]
-
Determine the protein concentration of the membrane preparations using a standard method like the BCA assay.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
Prepare a dilution series of the test compound (e.g., Compound X, varenicline) in an appropriate binding buffer.
-
To each well, add:
-
A fixed concentration of the radioligand (e.g., [³H]epibatidine for α3β4 and α4β2 subtypes, or [¹²⁵I]α-bungarotoxin for α7).[4]
-
The prepared receptor membranes.
-
Varying concentrations of the unlabeled test compound.
-
-
Include control wells for:
-
Total binding: Radioligand and membranes only.
-
Non-specific binding: Radioligand, membranes, and a high concentration of a known, non-radioactive ligand (e.g., nicotine or epibatidine) to saturate the receptors.[3]
-
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient duration to allow the binding to reach equilibrium (typically 2-4 hours).[3]
-
-
Separation and Detection:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-treated with a substance like polyethyleneimine to reduce non-specific binding.[11]
-
The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation and Trustworthiness: The inclusion of appropriate controls for total and non-specific binding is critical for the validity of the assay. The use of well-characterized radioligands and reference compounds (like nicotine or epibatidine) allows for the comparison of results across experiments and laboratories, ensuring the trustworthiness of the generated data.
Functional Assays: Assessing Efficacy
While binding assays reveal affinity, they do not provide information about whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. Functional assays, such as two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes or patch-clamp electrophysiology on mammalian cells, are essential for determining a compound's efficacy.[12]
Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate oocytes from Xenopus laevis.
-
Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential, typically between -50 mV and -70 mV.
-
-
Compound Application and Data Acquisition:
-
Establish a baseline by applying a known agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC20).
-
Apply the test compound at various concentrations to the oocyte via the perfusion system.
-
Record the resulting ion currents.
-
To test for antagonist activity, co-apply the test compound with the agonist.
-
-
Data Analysis:
-
Measure the peak amplitude of the current evoked by each concentration of the test compound.
-
Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine or epibatidine).
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax) relative to the full agonist.
-
Causality in Experimental Choices: The choice of a functional assay depends on the specific question being asked. TEVC with Xenopus oocytes is a robust and high-throughput system for initial characterization of agonist/antagonist activity and potency. Patch-clamp electrophysiology on mammalian cell lines offers a more physiologically relevant system and allows for the study of more subtle aspects of receptor modulation.[13]
Comparative Cross-Reactivity Profiles
The following tables summarize the binding affinity and functional activity data for our hypothetical "Compound X" (with a profile informed by ABT-418) and the comparator, varenicline.
Table 1: Comparative Binding Affinities (Ki, nM) at Human nAChR Subtypes
| Subtype | Compound X (Hypothetical) | Varenicline | Data Source(s) |
| α4β2 | ~3 | 0.14 | [2][8] |
| α2β2 | High Affinity | - | [4] |
| α3β4 | >1000 (Low Affinity) | >500 | [4][8] |
| α6β2 | - | 0.12 | [14] |
| α7 | High Affinity | >3,500 | [4][15] |
| α1βγδ (muscle) | Low Affinity | >8,000 | [4] |
Note: Ki values can vary depending on the experimental conditions and radioligand used. This table presents representative data for comparative purposes.
Table 2: Comparative Functional Activity (EC50, nM and Emax, %) at Human nAChR Subtypes
| Subtype | Compound X (Hypothetical) | Varenicline | Data Source(s) |
| α4β2 | Full Agonist (Emax ~100%) | Partial Agonist (Emax ~24-49%) | [2][14] |
| α7 | Agonist | Full Agonist | [8] |
| α3β4 | Less potent than nicotine | Weak Partial Agonist | [2][9] |
Interpretation of On-Target Selectivity:
The data reveals distinct selectivity profiles. Compound X, like ABT-418, demonstrates high affinity and full agonist activity at the α4β2 and α7 subtypes, with low affinity for the ganglionic α3β4 subtype.[2][4] This profile suggests potential therapeutic applications in both cognitive enhancement (via α7) and conditions where α4β2 modulation is beneficial, such as ADHD.[16][17]
Varenicline, in contrast, exhibits very high affinity for both α4β2 and α6β2 subtypes, where it acts as a partial agonist.[14] Its lower affinity for the α7 subtype is a key differentiator.[15] The partial agonist activity at α4β2 is central to its mechanism in smoking cessation: it provides enough stimulation to reduce withdrawal symptoms while simultaneously blocking nicotine from binding and producing its full rewarding effect.[14]
Off-Target Profiling: A Critical Step for Safety Assessment
A comprehensive understanding of a compound's cross-reactivity requires looking beyond the intended target family. Broad screening panels, such as Eurofins' SafetyScreen44 or Reaction Biology's InVEST44, assess binding against a wide array of receptors, ion channels, transporters, and enzymes that have been implicated in adverse drug reactions.[18]
While full safety panel data for this compound derivatives is not always publicly available, we can use varenicline as a case study to illustrate the importance of this analysis.
Table 3: Off-Target Profile for Varenicline
| Off-Target | Binding Affinity (Ki or IC50, nM) | Functional Effect | Potential Clinical Implication | Data Source(s) |
| 5-HT3 Receptor | ~350 | Agonist (EC50 ~5.9 µM) | Nausea and emesis | [8][9] |
| hERG Channel | >10,000 | No significant inhibition | Low risk of cardiac arrhythmia | [18] (Implied from broad screens) |
| CYP450 Enzymes | Low potential for inhibition | Minimal drug-drug interactions | Favorable metabolic profile | [12] |
Varenicline's moderate affinity and agonist activity at the serotonin 5-HT3 receptor is a well-documented off-target interaction.[9] Activation of 5-HT3 receptors in the gut and brainstem is a known mechanism for inducing nausea and vomiting, which are commonly reported side effects of varenicline treatment.[8] This example underscores how an off-target activity, even in the micromolar range, can have significant clinical consequences.
For Compound X, a similar broad off-target screening would be essential. Based on the profile of ABT-418, which showed a favorable side-effect profile in early clinical trials with nausea being the principal issue, one might hypothesize a cleaner off-target profile than varenicline, but this must be confirmed experimentally.[5]
Visualizing the Data: Pathways and Workflows
To better understand the biological context and the experimental process, we can use diagrams to visualize the key pathways and workflows.
Signaling Pathways of nAChRs
Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist like acetylcholine or a this compound derivative, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the cell membrane and activation of various downstream signaling cascades.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptors (nAChRs).
Experimental Workflow for Cross-Reactivity Profiling
The process of characterizing a new compound involves a logical progression from initial binding studies to broader safety screening.
Caption: A generalized workflow for cross-reactivity profiling of a novel compound.
Conclusion and Future Directions
This guide has outlined the critical importance and practical application of cross-reactivity profiling for this compound derivatives. Through a combination of high-fidelity radioligand binding and functional assays, a detailed picture of a compound's on-target selectivity and off-target liabilities can be constructed.
The comparative analysis of a hypothetical "Compound X" and varenicline demonstrates that even within the same chemical class, subtle structural modifications can lead to distinct pharmacological profiles. While Compound X's profile suggests a potential for treating cognitive deficits or ADHD, varenicline's partial agonism at α4β2 and α6β2 nAChRs is tailored for smoking cessation. Furthermore, the identification of varenicline's activity at the 5-HT3 receptor serves as a powerful reminder that comprehensive off-target screening is not merely a regulatory hurdle, but an essential tool for understanding a drug's full biological activity and predicting its clinical safety profile.
For researchers in this field, the path forward is clear: a commitment to rigorous, early-stage cross-reactivity profiling is essential for the successful development of novel, safe, and effective therapeutics targeting the nicotinic acetylcholine receptor system.
References
-
Bender, A., et al. (2010). In Silico Prediction of Adverse Drug Reactions: A Systems Biology Approach. Wiley Online Library. [Link]
-
Anderson, D.J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. [Link]
-
McCallum, S.E., et al. (2011). Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Shahid, M., et al. (2012). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry. [Link]
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Arneric, S.P., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Price, K.L., et al. (2015). Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP. ACS Chemical Neuroscience. [Link]
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Wilens, T.E., et al. (2007). Neuronal nicotinic receptor agonists for the treatment of attention-deficit/hyperactivity disorder: focus on cognition. Biochemical Pharmacology. [Link]
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Wilens, T.E., et al. (2006). A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder. American Journal of Psychiatry. [Link]
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Lummis, S.C.R., et al. (2011). Varenicline Is a Potent Agonist of the Human 5-Hydroxytryptamine3 Receptor. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Breining, S.R., et al. (2005). Heterogeneous nAChRs were revealed for epibatidine and ABT 418 in the human temporal cortex. Neuropharmacology. [Link]
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Utkin, Y.N. (2021). nAChR Competition Radioligand Assay. Bio-protocol. [Link]
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PDSP. Assay Protocol Book. University of North Carolina. [Link]
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Dani, J.A. & Balfour, D.J.K. (2011). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. International Review of Neurobiology. [Link]
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Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. Molecules. [Link]
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Romo, J.A., et al. (2020). Results of Eurofin Cerep Safety-Screen 44 Panel. ResearchGate. [Link]
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Potter, A.S., et al. (1999). Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease. Psychopharmacology. [Link]
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Parker, M. & Spence, S. (2023). E66: When Drug Candidates Miss the Mark: Off-Target Liability. Charles River Laboratories. [Link]
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Faessel, H.M., et al. (2010). Lack of a pharmacokinetic interaction between a new smoking cessation therapy, varenicline, and digoxin in adult smokers. The Journal of Clinical Pharmacology. [Link]
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Wilens, T.E., et al. (2006). A Pilot Controlled Clinical Trial of ABT-418, a Cholinergic Agonist, in the Treatment of Adults With Attention Deficit Hyperactivity Disorder. ResearchGate. [Link]
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Holladay, M.W., et al. (1997). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors (nAChR's). ChemInform. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 3-(Pyrrolidin-3-yl)pyridine: A Guide for Medicinal and Process Chemists
Introduction
3-(Pyrrolidin-3-yl)pyridine is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, combining a basic pyrrolidine ring with an aromatic pyridine moiety, makes it a critical component in a variety of pharmacologically active agents, including nicotinic acetylcholine receptor (nAChR) agonists and antagonists. The pyrrolidine ring, being a saturated heterocycle, allows for precise spatial orientation of substituents, which is crucial for optimizing drug-target interactions[1]. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is a primary concern for researchers in both academic and industrial settings.
This guide provides an in-depth, head-to-head comparison of prominent synthetic strategies for accessing this compound. We will move beyond simple procedural lists to dissect the underlying chemical logic, evaluate the practical advantages and disadvantages of each approach, and provide detailed experimental protocols for key transformations. The analysis is designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic route based on their specific objectives, whether for small-scale lead optimization or large-scale manufacturing.
Overview of Major Synthetic Disconnections
The synthesis of this compound fundamentally involves the formation of two key bonds: the C(3)-C(3') bond connecting the two heterocyclic rings and the C-N bonds within the pyrrolidine ring. The main strategies can be broadly categorized based on which of these bonds are formed in the key steps.
Caption: Major disconnection approaches for the synthesis of this compound.
-
Route A: C-C Bond Formation on a Pre-formed Pyrrolidine. This classical approach involves coupling a suitable 3-substituted pyrrolidine derivative with a 3-substituted pyridine.
-
Route B: Pyrrolidine Ring Construction via Cyclization. In this strategy, an acyclic precursor already containing the pyridine ring is cyclized to form the pyrrolidine moiety.
-
Route C: Skeletal Editing via Pyridine Ring Contraction. A novel and modern approach where a substituted pyridine itself is transformed into a pyrrolidine derivative through a photochemically-induced ring contraction.[2]
Route A: Cross-Coupling of Pre-formed Heterocycles
This is arguably the most direct and widely explored strategy. The core logic is to prepare a protected 3-substituted pyrrolidine and a 3-halopyridine separately and then join them via a C-C bond-forming reaction. The choice of protecting group on the pyrrolidine nitrogen is critical for both the coupling reaction's success and its subsequent removal.
Strategy and Rationale
The key step is the formation of the C(sp²)-C(sp³) bond between the pyridine and pyrrolidine rings. This is typically achieved through a palladium-catalyzed cross-coupling reaction or by nucleophilic addition of a pyrrolidine-derived organometallic reagent to an activated pyridine. The N-benzyl protecting group is common, as it is stable under many coupling conditions and can be readily removed via catalytic hydrogenolysis in the final step.[3]
Caption: Synthetic pathway via Michael addition, cyclization, and reduction.
In-depth Analysis
-
Yield & Reliability: This route can be effective, but often suffers from challenges in the initial Michael addition and can produce isomeric mixtures. The reduction of the lactam in the final step is typically high-yielding but requires potent reducing agents.
-
Scalability: The use of Raney Nickel and potent hydrides like LiAlH₄ presents significant safety and handling challenges for large-scale synthesis. Lactamization often requires high temperatures.
-
Cost & Availability: The starting materials are inexpensive bulk chemicals. The primary cost is associated with the specialized reagents (catalysts, reducing agents) and handling procedures.
-
Stereocontrol: Like Route A, this pathway generates a racemic product. Asymmetric reduction of the nitrile or an enantioselective Michael addition could be explored but would add significant development effort.
-
Safety & Environmental: Raney Nickel is pyrophoric when dry, and LiAlH₄ is highly reactive with water. The use of these reagents necessitates stringent safety protocols.
Route C: Photo-promoted Ring Contraction of Pyridine
This represents a cutting-edge strategy in heterocyclic synthesis, leveraging photochemistry to achieve a skeletal rearrangement. While not yet a standard industrial process for this specific target, it offers a glimpse into future synthetic possibilities. [2]
Strategy and Rationale
The core of this method is a photo-promoted reaction between a pyridine and a silylborane reagent. [2]This reaction proceeds through a series of intermediates, including a 1,2-dihydropyridine and a vinylazomethine ylide, to ultimately form a complex bicyclic pyrrolidine derivative. [2]This product can then be further functionalized to introduce the desired 3-pyridyl substituent or, if starting with a pre-functionalized pyridine, derivatized to the target molecule.
Caption: Conceptual pathway using photo-promoted pyridine ring contraction.
In-depth Analysis
-
Yield & Innovation: This method is highly innovative and can provide rapid access to complex pyrrolidine skeletons from cheap, abundant pyridines in a single step with high yield (up to 90% for the initial adduct). [2]However, the subsequent steps to convert the bicyclic intermediate to the specific this compound target are not yet established and would require significant synthetic development.
-
Scalability: Photochemical reactions can be difficult to scale up due to the need for specialized reactors that ensure uniform light penetration.
-
Cost & Availability: Pyridine is a very cheap starting material. The silylborane reagent is specialized and more expensive.
-
Stereocontrol: The initial ring contraction creates multiple stereocenters in a controlled fashion, offering potential for high stereoselectivity in subsequent transformations. [2]* Safety & Environmental: Photochemical reactions can be more energy-efficient than thermally driven processes. The toxicity and handling of silylborane reagents would need careful consideration.
Head-to-Head Comparison Summary
| Metric | Route A: Cross-Coupling | Route B: Ring Cyclization | Route C: Ring Contraction |
| Overall Yield | Moderate | Moderate to Low | Potentially High (undeveloped) |
| Step Count | 4-6 Steps | 4-5 Steps | 1 + (development needed) |
| Scalability | Good (with process optimization) | Challenging (reagent safety) | Challenging (photochemistry) |
| Starting Material Cost | Low to Moderate | Low | Very Low (pyridine) |
| Stereocontrol | Racemic (requires resolution) | Racemic (requires resolution) | Potentially Stereoselective |
| Maturity | Well-established, reliable | Established, but with hazards | Novel, requires R&D |
| Key Advantage | High reliability, directness | Use of simple, cheap feedstocks | High novelty, rapid complexity |
| Key Disadvantage | Moderate overall yield | Use of hazardous reagents | Undeveloped for specific target |
Conclusion and Recommendation
For the synthesis of this compound, the choice of route is highly dependent on the specific goals of the research team.
-
For Bench-Scale Medicinal Chemistry: Route A (Cross-Coupling) is the most reliable and recommended approach. Its predictability and the use of well-understood reactions make it ideal for producing gram-scale quantities for biological screening and lead optimization. While it produces a racemate, this is often acceptable for initial studies, with chiral separation or asymmetric synthesis pursued later for a lead candidate.
-
For Large-Scale Process Development: Route A remains a strong contender due to its use of relatively inexpensive starting materials. However, the scalability challenges of organometallic reagents would necessitate significant process chemistry optimization, potentially exploring alternative coupling strategies like Negishi or Suzuki couplings. Route B (Ring Cyclization) could be economically attractive, but the significant safety concerns associated with reagents like Raney Nickel and LiAlH₄ make it less desirable from a process safety perspective.
-
For Future & Innovative Synthesis: Route C (Ring Contraction) represents an exciting frontier. While currently not a practical route to the specific target molecule, it highlights the power of modern synthetic methods to transform simple feedstocks into complex scaffolds. [2][4]Further research in this area could one day lead to a highly efficient and step-economical synthesis.
Ultimately, a thorough evaluation of in-house capabilities, project timelines, budget, and safety infrastructure will guide the final decision. The classical C-C bond formation strategy remains the workhorse for accessing this important scaffold, but the continued evolution of synthetic chemistry promises more innovative and efficient routes in the future.
References
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available from: [Link]
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Hosoya, T., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Available from: [Link]
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A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of 3-(Pyrrolidin-3-yl)pyridine Analogs
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of the 3-(Pyrrolidin-3-yl)pyridine Scaffold
The this compound scaffold is a cornerstone pharmacophore in modern neuroscience drug discovery, primarily recognized for its interaction with nicotinic acetylcholine receptors (nAChRs).[1][2] These ligand-gated ion channels are integral to a vast array of physiological processes in the central nervous system (CNS), including cognitive function, reward pathways, and attention.[3] Dysregulation of nAChR signaling is implicated in numerous disorders, such as nicotine addiction, Alzheimer's disease, Parkinson's disease, and Attention-Deficit/Hyperactivity Disorder (ADHD).[4][5][6][7]
Analogs built upon this scaffold have yielded significant therapeutic agents and research tools. The versatility of the pyrrolidine ring and the pyridine core allows for fine-tuning of molecular properties, leading to compounds with varied pharmacokinetic (PK) profiles and pharmacodynamic (PD) effects.[8] This guide provides an in-depth comparison of three prominent analogs: Varenicline , a widely prescribed smoking cessation aid; ABT-418 , an early-stage clinical candidate explored for cognitive disorders; and A-85380 , a potent and selective research tool. By examining their PK/PD profiles side-by-side, we can elucidate the structure-activity relationships that govern their behavior and appreciate the causal logic behind their distinct applications.
Section 1: Comparative Pharmacokinetics (PK)
The therapeutic utility of a CNS-acting drug is fundamentally dependent on its ability to achieve and maintain adequate concentrations at its target site in the brain. This section compares the critical pharmacokinetic parameters of Varenicline, ABT-418, and A-85380, which govern their Absorption, Distribution, Metabolism, and Excretion (ADME).
Rationale for Parameter Selection: We focus on oral bioavailability (F%), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), and plasma protein binding. These parameters collectively define the onset, duration, and intensity of a drug's effect and are critical for designing dosing regimens and predicting potential drug-drug interactions.
| Parameter | Varenicline | ABT-418 | A-85380 | Significance in Drug Development |
| Oral Bioavailability (F%) | High, virtually complete[9] | Data limited, but preclinical studies suggest good absorption. | Low oral bioavailability; typically used via injection in preclinical studies. | High oral bioavailability is crucial for patient compliance and convenient dosing. Low bioavailability may necessitate alternative routes of administration or formulation strategies. |
| Tmax (hours) | 3 - 4[9][10][11] | N/A (clinical data limited) | N/A (not developed for oral use) | Indicates the speed of absorption. A shorter Tmax is often desired for acute conditions, while a longer Tmax might be suitable for chronic treatment. |
| Elimination Half-life (t½, hours) | ~24[9][10][11] | N/A (clinical data limited) | Preclinical data suggests a relatively shorter half-life. | Determines dosing frequency. A longer half-life allows for once or twice-daily dosing, improving patient adherence. |
| Plasma Protein Binding | Low (≤20%)[9][10] | N/A | N/A | Low protein binding means a larger fraction of the drug is free to exert its pharmacological effect and cross the blood-brain barrier. |
| Metabolism | Minimal, >90% excreted unchanged[10] | Metabolized in the liver. | Undergoes metabolism.[12] | Minimal metabolism, as seen with Varenicline, reduces the risk of drug-drug interactions involving metabolic enzymes like Cytochrome P450s.[9][13] |
Key Insights: Varenicline's pharmacokinetic profile is nearly ideal for an oral CNS drug: high bioavailability, a predictable Tmax, a long half-life enabling convenient dosing, and minimal metabolism reducing interaction risks.[9][13] In contrast, A-85380's properties make it more suitable as a preclinical tool for injection-based studies, where precise dose control is paramount.[7][14] The limited publicly available data for ABT-418 highlights a common challenge in comparing developmental compounds.
Featured Experimental Protocol: Rodent Oral Bioavailability Study
Causality Behind Experimental Choices: To determine the absolute oral bioavailability (F%), a compound must be administered via both the intended route (oral) and an intravenous (IV) route. The IV dose serves as the 100% bioavailability reference because it enters systemic circulation directly.[15] Sprague-Dawley rats are a standard model due to their well-characterized physiology and manageable size.[16] Jugular vein cannulation is a refinement that allows for serial blood sampling from the same animal without causing undue stress, thus providing a more accurate pharmacokinetic profile over time.
Methodology:
-
Animal Preparation: Healthy, male Sprague-Dawley rats (n=3-5 per group) are cannulated in the jugular vein and allowed to recover. Animals are fasted overnight prior to dosing to standardize gut absorption.[16][17]
-
Dosing:
-
IV Group: The compound is dissolved in a sterile vehicle (e.g., saline) and administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.[18]
-
Oral (PO) Group: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (e.g., 10 mg/kg).[17][18]
-
-
Blood Sampling: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), small blood samples (~150 µL) are collected from the jugular vein cannula into tubes containing an anticoagulant like EDTA.[16][19]
-
Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma, which is then stored at -80°C until analysis.[19]
-
Sample Analysis (LC-MS/MS):
-
Plasma proteins are precipitated by adding a solvent like acetonitrile.
-
The supernatant is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the drug concentration.
-
-
Data Analysis:
-
Plasma concentration-time curves are plotted for both IV and PO groups.
-
Pharmacokinetic parameters (especially Area Under the Curve, AUC) are calculated using software like Phoenix WinNonlin.
-
Absolute bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100 .[15][19]
-
Diagram: Standard PK Workflow
Caption: Workflow for a rodent oral bioavailability study.
Section 2: Comparative Pharmacodynamics (PD)
Pharmacodynamics describes the effects of a drug on the body. For this compound analogs, this primarily involves their interaction with nAChR subtypes. The α4β2 subtype is a key target for mediating the effects of nicotine addiction, while the α7 subtype is implicated in cognitive processes.[1][7]
Rationale for Parameter Selection: We compare binding affinity (Ki), functional potency (EC50), and efficacy (Emax or agonist/partial agonist status). Ki indicates how tightly a drug binds to a receptor. EC50 measures the concentration needed to elicit a half-maximal response. Efficacy describes the maximum response a drug can produce, defining it as a full agonist (mimics the endogenous ligand), a partial agonist (produces a submaximal response), or an antagonist (blocks the receptor).
| Parameter | Varenicline | ABT-418 | A-85380 | Significance in Drug Development |
| Primary Target | α4β2 nAChR[10][20] | α4β2 nAChR[4][21] | α4β2 nAChR[7][14] | High selectivity for a specific receptor subtype is desirable to minimize off-target side effects. |
| Binding Affinity (Ki, nM) | High affinity for α4β2 | ~3 nM for α4β2[4] | High affinity for α4β2 | Lower Ki values indicate tighter binding and higher potency, often allowing for lower therapeutic doses. |
| Functional Activity | Partial Agonist at α4β2[10][20] | Full Agonist at α4β2[4] | Full Agonist at α4β2[7][14] | Partial agonism (Varenicline) is key to its success: it provides enough stimulation to reduce withdrawal symptoms while also blocking nicotine from binding, reducing the reward of smoking.[10] Full agonism (ABT-418, A-85380) produces a maximal response, which can be beneficial for treating deficits but also carries a higher risk of side effects.[4][22] |
| Selectivity | Selective for α4β2 over other nAChR subtypes. Also acts on α3β4 and α7.[5] | Selective for neuronal nAChRs over ganglionic subtypes.[4][22] | Selective for α4β2 over α7 and ganglionic subtypes.[7] | Selectivity for CNS (e.g., α4β2) over peripheral (ganglionic) receptors is critical for reducing cardiovascular and gastrointestinal side effects.[22] |
Key Insights: The most crucial pharmacodynamic difference is Varenicline's partial agonism versus the full agonism of ABT-418 and A-85380.[4][10] This property is a deliberate design choice that underpins its clinical efficacy for smoking cessation. It moderates dopamine release in the brain's reward pathways, unlike a full agonist which would produce a stronger, potentially more reinforcing effect.[10] The high potency and selectivity of A-85380 make it an excellent in vivo tool for specifically probing the function of α4β2 receptors.[7][14]
Featured Experimental Protocol: In Vitro Radioligand Binding Assay
Causality Behind Experimental Choices: This assay directly quantifies the affinity of a test compound for a specific receptor target. It is a foundational experiment in drug discovery. The protocol uses cell membranes from a cell line (e.g., HEK cells) engineered to express a high density of the target receptor (e.g., α4β2 nAChR).[23] A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]Cytisine or [¹²⁵I]Epibatidine) is used as a probe.[23][24] The test compound's ability to displace this radioligand is measured, from which its own binding affinity (Ki) can be calculated.
Methodology:
-
Membrane Preparation:
-
Culture HEK cells stably expressing the human α4β2 nAChR.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at high speed to pellet the membranes. Wash the pellet multiple times to remove endogenous substances.[25]
-
Resuspend the final membrane pellet in an assay buffer and determine the total protein concentration.
-
-
Competition Binding Assay:
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[25]
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The membranes and bound radioligand are trapped on the filter, while the free radioligand passes through.[23][25]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[26]
-
Data Analysis:
-
Calculate the amount of specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[26]
-
Diagram: nAChR Signaling Pathway
Caption: Downstream effects of α4β2 nAChR activation.
Section 3: PK/PD Integration and Structure-Activity Relationships (SAR)
The distinct PK and PD profiles of these analogs are not accidental; they are a direct result of their chemical structures. Understanding this relationship is the essence of medicinal chemistry and drug design.
-
Varenicline: Its rigid, bridged structure contributes to its high affinity and metabolic stability. The basic nitrogen atoms are positioned optimally for interaction with the nAChR binding site, but the overall structure limits the conformational change of the receptor upon binding, leading to partial agonism. This structural rigidity also contributes to its excellent absorption and low protein binding.[9][10]
-
ABT-418: This molecule replaces the pyridine ring of nicotine with an isoxazole ring and adds a methyl group. This modification enhances selectivity for neuronal α4β2 receptors over peripheral subtypes, which was a key design goal to reduce the cardiovascular side effects seen with less selective agonists like nicotine.[21][22]
-
A-85380: The replacement of the pyrrolidine ring with a smaller azetidine ring is a key modification. This change maintains high-affinity binding to the α4β2 receptor while conferring significant selectivity over other nAChR subtypes, making it a highly specific pharmacological probe.[7][14] Its physicochemical properties resulting from this structure, however, are less favorable for oral absorption.
Diagram: Structure-Property Relationships
Caption: How chemical structure dictates PK and PD outcomes.
Conclusion
The comparative analysis of Varenicline, ABT-418, and A-85380 offers a clear illustration of how subtle modifications to the this compound scaffold can lead to profoundly different pharmacological agents.
-
Varenicline stands out as a clinical success, where a meticulously optimized PK profile is paired with the crucial PD property of partial agonism to create an effective smoking cessation therapy.[9][10][20]
-
ABT-418 represents an earlier attempt to improve upon nicotine by enhancing receptor subtype selectivity to improve the safety profile, demonstrating the importance of minimizing off-target effects.[4][22]
-
A-85380 exemplifies a compound designed not for therapeutic use, but as a high-precision research tool, where supreme potency and selectivity are prioritized over drug-like properties such as oral bioavailability.[7][14]
For researchers in drug development, this comparison underscores the multi-parameter optimization required to translate a promising chemical scaffold into a safe and effective therapeutic. It highlights that success is defined not just by potent target engagement, but by the integrated harmony of the compound's pharmacokinetic and pharmacodynamic properties.
References
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A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation. PubMed. Available at: [Link]
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Wilens, T. E., & Decker, M. W. (2007). Neuronal Nicotinic Receptor Agonists for the Treatment of Attention-Deficit/Hyperactivity Disorder: Focus on Cognition. Biochemical Pharmacology. Available at: [Link]
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ABT-418. Wikipedia. Available at: [Link]
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Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. Available at: [Link]
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Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys. PubMed. Available at: [Link]
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Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC - PubMed Central. Available at: [Link]
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A‐85380: A Pharmacological Probe for the Preclinical and Clinical Investigation of the α4β2 Neuronal Nicotinic Acetylcholine Receptor. PubMed Central. Available at: [Link]
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Simplified quantification of nicotinic receptors with 2[18F]F-A-85380 PET. PubMed. Available at: [Link]
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Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. PubMed. Available at: [Link]
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Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition. Available at: [Link]
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Benchmarking 3-(Pyrrolidin-3-yl)pyridine Against Existing Nicotinic Acetylcholine Receptor Modulators: A Comparative Guide for Drug Development
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 3-(Pyrrolidin-3-yl)pyridine against established therapeutic agents targeting nicotinic acetylcholine receptors (nAChRs). Given its structural resemblance to known nAChR ligands, such as nornicotine (3-(Pyrrolidin-2-yl)pyridine), it is hypothesized that this compound acts as a modulator of nAChRs.[1][2][3] This document outlines a head-to-head comparison with Varenicline and Galantamine, two clinically relevant drugs with distinct mechanisms of action at nAChRs, to elucidate the therapeutic potential of this compound in cognitive disorders and nicotine dependence.
Introduction: The Therapeutic Landscape of nAChR Modulation
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[4][5] Their dysfunction has been implicated in various disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4][5][6] Consequently, nAChRs are a significant target for therapeutic intervention.[4][7]
Existing therapies have paved the way for novel drug discovery in this area:
-
Varenicline: A partial agonist at α4β2 nAChRs, it is a first-line treatment for smoking cessation. Its mechanism involves providing a moderate level of dopamine release to reduce cravings and withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine.
-
Galantamine: An acetylcholinesterase inhibitor that also acts as a positive allosteric modulator of nAChRs.[4] It is used to treat cognitive decline in mild to moderate Alzheimer's disease.[6]
This guide will provide the scientific rationale and detailed protocols to compare this compound with these agents, focusing on receptor affinity, functional activity, and potential therapeutic efficacy.
Comparative Mechanism of Action: A Visualized Hypothesis
The central hypothesis is that this compound will exhibit affinity for one or more nAChR subtypes. The key questions to address are its receptor subtype selectivity (e.g., α4β2 vs. α7) and its functional effect (agonist, partial agonist, antagonist, or allosteric modulator).
Below is a diagram illustrating the potential interaction of this compound at a generic nAChR, in comparison to Varenicline and Galantamine.
Caption: Hypothesized mechanisms of action at a nicotinic acetylcholine receptor.
Head-to-Head Experimental Benchmarking
A rigorous comparative analysis requires a multi-tiered approach, from in vitro molecular interactions to in vivo behavioral outcomes.
The initial step is to determine the binding affinity and functional profile of this compound at key nAChR subtypes, primarily α4β2 and α7, and compare these directly with Varenicline and Galantamine.
Experimental Workflow: In Vitro Characterization
Caption: Workflow for in vitro characterization of nAChR modulators.
Protocol 1: Radioligand Binding Assay for α4β2 nAChR Affinity
-
Preparation: Use cell membranes from HEK293 cells stably expressing human α4β2 nAChRs.
-
Incubation: Incubate the membranes with a fixed concentration of [3H]Epibatidine and varying concentrations of the test compound (this compound, Varenicline).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.
Protocol 2: Calcium Flux Functional Assay for α7 nAChR Activity
-
Cell Plating: Plate SH-SY5Y cells (endogenously expressing α7 nAChRs) in 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compounds. For PAM activity, co-apply with a sub-maximal concentration of a known α7 agonist like choline.
-
Fluorescence Measurement: Measure the change in fluorescence intensity upon compound addition using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curves.
Data Presentation: Comparative In Vitro Profile
| Compound | α4β2 Ki (nM) | α7 Ki (nM) | α4β2 EC50 (nM) | α4β2 Emax (%) | α7 EC50 (nM) | α7 Emax (%) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Varenicline | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Galantamine | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
In Vivo Models: Assessing Therapeutic Potential
Based on the in vitro profile, select relevant in vivo models to assess the therapeutic potential of this compound.
A. Model for Cognitive Enhancement (Alzheimer's Disease)
The Novel Object Recognition (NOR) task in rodents is a standard model to assess learning and memory.
Protocol 3: Novel Object Recognition (NOR) Task
-
Habituation: Allow mice to explore an open-field arena devoid of objects for a set period over 2-3 days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes. Administer the test compound (or vehicle) 30 minutes prior to this phase.
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Record the time spent exploring each object.
-
Analysis: Calculate the discrimination index (DI) as (Time with Novel - Time with Familiar) / (Total Exploration Time). A higher DI indicates better memory.
B. Model for Nicotine Dependence
The conditioned place preference (CPP) model can be used to assess the rewarding properties of a compound and its ability to block the rewarding effects of nicotine.
Protocol 4: Conditioned Place Preference (CPP)
-
Pre-Conditioning (Baseline Preference): On day 1, allow the animal to freely explore a two-chamber apparatus and record the time spent in each chamber to determine baseline preference.
-
Conditioning Phase (Days 2-7):
-
On alternate days, administer nicotine and confine the animal to one chamber (e.g., the initially non-preferred one).
-
On the other days, administer the vehicle and confine the animal to the other chamber.
-
To test the effect of this compound, administer it prior to the nicotine injection.
-
-
Test Phase (Day 8): Allow the animal to freely explore both chambers in a drug-free state. Record the time spent in each chamber.
-
Analysis: A significant increase in time spent in the nicotine-paired chamber indicates a rewarding effect. A reduction of this effect by this compound would suggest potential for smoking cessation therapy.
Data Presentation: Comparative In Vivo Efficacy
| Compound (Dose) | Novel Object Recognition (Discrimination Index) | Nicotine-Induced CPP (Time in Nicotine-Paired Chamber, sec) |
| Vehicle | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data |
| Varenicline | Experimental Data | Experimental Data |
| Galantamine | Experimental Data | N/A |
Discussion and Future Directions
The experimental data gathered from these protocols will provide a robust, multi-dimensional comparison of this compound with Varenicline and Galantamine.
-
If this compound shows potent partial agonism at α4β2 nAChRs , similar to Varenicline, it could be a promising candidate for nicotine dependence. Further studies should focus on its pharmacokinetic profile and potential side effects.
-
If it demonstrates significant cognitive enhancement in the NOR task , particularly if it also shows PAM activity at nAChRs, it could be a novel therapeutic for cognitive disorders like Alzheimer's disease.[4][6] Head-to-head comparisons with other cognitive enhancers would be warranted.
-
A unique selectivity profile , for instance, high affinity for a less-explored nAChR subtype, could open up new therapeutic avenues, such as for neuropathic pain.[4]
This structured benchmarking approach ensures a thorough and objective evaluation of this compound, grounding its development in solid scientific evidence and providing a clear path forward for preclinical and clinical investigation.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Pyrrolidin-3-yl)pyridine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of novel chemical entities like 3-(Pyrrolidin-3-yl)pyridine demand a meticulous, informed approach that extends beyond the bench. This guide provides an in-depth operational plan for the proper disposal of this compound and its associated waste, grounded in established safety protocols and regulatory principles. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental stewardship.
Foundational Knowledge: Hazard Assessment
Understanding the hazard profile of a compound is the bedrock of its safe management. While specific toxicological data for this compound may be limited, a conservative assessment can be made by examining its structural motifs—a pyridine ring and a pyrrolidine ring—and data from closely related analogues and its salt forms.[1][2] The pyridine moiety suggests potential for harmful effects if ingested, inhaled, or absorbed through the skin, while the pyrrolidine component is a cyclic secondary amine, indicating basicity.[2][3]
Safety Data Sheets (SDS) for the dioxalate salt of this compound and similar structures provide critical GHS (Globally Harmonized System) classification data. This information must be treated as the minimum standard for handling the pure compound and its waste.[4][5]
Table 1: GHS Hazard Profile for this compound Analogues and Salts
| Hazard Classification | GHS Code | Signal Word | Pictogram | Description | Source(s) |
|---|---|---|---|---|---|
| Skin Irritation | H315 | Warning | Causes skin irritation. | [4][6][7] | |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation. | [4][6][7] | |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation. | [4][6][7] | |
| Harmful if Swallowed | H302 | Warning | Harmful if swallowed. | [5][6][7] |
| Harmful if Inhaled | H332 | Warning | | Harmful if inhaled. |[5][6] |
Note: This table is a composite based on data for this compound salts and related isomers. The free base should be handled with, at minimum, the same precautions.
The Disposal Workflow: A Visual Guide
The process of chemical waste disposal is a logical sequence of steps designed to minimize risk at every stage. The following diagram illustrates the standard workflow for managing waste generated from this compound.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound. Each step is designed to mitigate the identified hazards and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure appropriate PPE is worn. This is your primary defense against exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[6][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Given the potential for skin irritation and absorption, double-gloving is recommended for handling concentrated waste.[4][8]
-
Body Protection: A standard laboratory coat is required. For significant quantities or in case of a spill, a chemically impervious apron or suit should be used.[6]
Step 2: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Identify Waste Streams:
-
Solid Waste: Unused or expired pure this compound, contaminated weigh boats, paper towels, and disposable PPE.
-
Liquid Waste: Solutions containing this compound, including reaction mother liquors and solvent rinses.
-
Sharps/Labware Waste: Contaminated disposable pipettes, syringes, and broken glassware.
-
-
Causality: Pyridine and its derivatives are incompatible with strong acids and oxidizing agents.[8][9] Mixing this basic compound with acidic waste could cause a vigorous, exothermic neutralization reaction. Therefore, dedicate separate, clearly marked waste streams for this compound.
Step 3: Containerization
The choice of container is crucial for safe storage and transport.
-
Solid Waste: Collect in a durable, sealable container, such as a high-density polyethylene (HDPE) pail or a wide-mouth bottle.[3] Ensure the container is clearly labeled.
-
Liquid Waste: Use a designated, leak-proof container with a screw cap. The container material must be compatible with the solvent system used (e.g., HDPE for many organic solvents, glass for others). Do not fill containers beyond 90% capacity to allow for vapor expansion.[10]
-
Sharps/Labware Waste: Place contaminated glassware and sharps in a designated, puncture-proof sharps container for hazardous chemical waste.
Step 4: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of all personnel who will handle the waste.
-
Label Contents: Affix a hazardous waste label to the container before adding any waste.
-
Required Information: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The approximate concentration and quantity of the waste.
-
The date of waste generation (the date the first drop of waste enters the container).
-
The name of the principal investigator or research group.
-
Step 5: Temporary Storage
Waste must be stored safely in a designated laboratory area pending collection.
-
Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory that generated the waste.
-
Conditions: The SAA should be in a well-ventilated area, away from heat sources or direct sunlight, and ideally within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[4]
Step 6: Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Methodology: The standard and most effective disposal method for nitrogen-containing organic compounds like this compound is high-temperature incineration in a licensed hazardous waste facility.[11][12] This process ensures the complete destruction of the compound, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's scrubbing systems.[12]
-
Procedure:
-
Once the waste container is full or has been in storage for the maximum allowed time per institutional policy, arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][13]
-
Never pour this compound waste down the drain.[13][14] This is a violation of environmental regulations and introduces a harmful substance into the water system.
-
References
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Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
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Angene Chemical. (2024, December 27). Safety Data Sheet: (S)-4-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]
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Alchemist-chem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Pyrrolidin-3-yl)pyridine
As researchers and drug development professionals, our work with novel chemical entities like 3-(Pyrrolidin-3-yl)pyridine demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Understanding the Hazard: Why This PPE is Necessary
This compound and its salts are heterocyclic amines. While specific toxicity data may be limited, the available Safety Data Sheets (SDS) for closely related structures, such as the dioxalate salt, classify the compound with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications are our primary directive. They indicate that the principal routes of exposure are through skin contact, eye contact, and inhalation of dust or aerosols.[1] Our PPE strategy is therefore designed to create a complete barrier against these routes of entry. Furthermore, the broader class of heterocyclic aromatic amines (HAAs) can include compounds with potent carcinogenic properties, often formed during high-temperature processes.[2][3][4] While this compound is not typically heated to such extremes in a laboratory setting, this underscores the importance of minimizing exposure to all compounds within this chemical family.
Core Protection: Engineering Controls and Foundational PPE
Before any personal protective equipment is donned, engineering controls must be in place. These are your first and most effective line of defense.
-
Primary Engineering Control: Always handle this compound, whether in solid or solution form, within a properly functioning and certified laboratory chemical fume hood.[5][6] This minimizes airborne concentrations and protects you from respiratory exposure.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed, within a 10-second travel distance of your workspace.[6][7]
For all routine operations involving this compound, the following PPE is mandatory. The logic behind each selection is critical to understanding and ensuring compliance.
-
Eye and Face Protection: The H319 hazard statement ("Causes serious eye irritation") dictates the need for more than standard safety glasses.[1]
-
What to Wear: Indirectly-vented, chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[7][8]
-
The Causality: Standard safety glasses protect from impact but not from splashes or fine dust that can circulate around the lenses. Goggles form a seal around the eyes, providing robust protection against the severe irritation this compound can cause. For procedures with a high risk of splashing (e.g., transferring large volumes), a face shield should be worn in addition to goggles.[9][10]
-
-
Skin and Body Protection: To prevent skin irritation (H315), a complete barrier is necessary.
-
What to Wear: A fully-buttoned, long-sleeved laboratory coat is the minimum requirement. For larger quantities or tasks with a higher splash potential, consider a chemically resistant apron or suit.[9][10]
-
The Causality: The lab coat protects your personal clothing and underlying skin from incidental contact. Contaminated clothing must be removed immediately and laundered separately before reuse.[1][11]
-
-
Hand Protection: Gloves are the most direct point of contact with the chemical.
-
What to Wear: Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[5] It is crucial to inspect gloves for any signs of degradation or puncture before each use.[12]
-
The Causality: Not all glove materials offer the same level of protection against all chemicals. While specific breakthrough time data for this compound may not be available, nitrile and neoprene provide good general resistance to organic bases. Latex gloves are not suitable.[5] Always double-glove if handling higher concentrations or for prolonged periods, and change gloves immediately if you suspect contamination.
-
PPE Selection Workflow for Varying Operational Scales
The specific tasks you perform will dictate the precise level of PPE required. The following diagram outlines a decision-making workflow for selecting appropriate protection.
Caption: Workflow for selecting task-specific PPE.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Splash Goggles | Single Pair Nitrile Gloves | Standard Lab Coat | Not required inside fume hood |
| Preparing Stock Solution | Chemical Splash Goggles | Double Pair Nitrile Gloves | Standard Lab Coat | Not required inside fume hood |
| Transferring Large Volumes (>1L) | Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat & Chem-Resistant Apron | Not required inside fume hood |
| Accidental Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile/Butyl Gloves | Disposable Chem-Resistant Suit | Consult SDS/EHS; may require respirator[6] |
Procedural Guide: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
-
Inspect Your Workspace: Confirm the chemical fume hood is operational and the sash is at the appropriate height. Clear the area of any unnecessary items.
-
Inspect Your PPE: Check all equipment for defects (e.g., cracks in goggles, tears in gloves).
-
Donning Order (Clean to Dirty):
-
First, put on your lab coat and fasten it completely.
-
Next, put on your chemical splash goggles.
-
Finally, put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
This process is designed to contain contaminants.
-
Gloves: This is the most likely contaminated item. Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove inside. Dispose of them immediately in the designated hazardous waste container.[12]
-
Lab Coat/Apron: Unfasten your lab coat, rolling it away from your body to contain any contamination on the outer surface. Hang it in its designated area or place it in the appropriate bin for laundering.
-
Goggles/Face Shield: Remove your eye and face protection by handling the strap or headband. Clean and store it according to laboratory protocol.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[1][9]
-
Solid Waste: All disposable PPE (gloves, wipes, weigh paper) contaminated with this compound must be placed in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste: Unused solutions or rinsates should be collected in a compatible, sealed hazardous waste container, properly labeled with the chemical name and approximate concentration. Do not pour this chemical down the drain.[1][13]
-
Consult Local Regulations: All waste disposal must adhere to your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[1]
By adhering to this comprehensive guide, you build a robust safety culture that goes beyond mere compliance. You are implementing a self-validating system where the reasons behind each action are understood, ensuring the highest level of protection in your critical research and development work.
References
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
-
Hazardous Substance Fact Sheet: Pyridine. (Rev. 2008). New Jersey Department of Health.
-
Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
-
Safety Data Sheet: 3-Pyrrolidin-3-ylpyridine dioxalate. AK Scientific, Inc.
-
Standard Operating Procedure for Pyridine. Washington State University.
-
Material Safety Data Sheet - Pyridine-N-oxide, 98%. (2009). Cole-Parmer.
-
(R)-3-(pyrrolidin-2-yl)pyridine - Safety Data Sheet. (2023). ChemicalBook.
-
4-(3-Pyrrolidinyl)pyridine SDS. (2021). ECHEMI.
-
Safety Data Sheet: 4-Pyrrolidinopyridine. (2021). Fisher Scientific.
-
Safety Data Sheet: 4-(Pyrrolidin-1-yl)pyridine. (2024). Sigma-Aldrich.
-
Safety Data Sheet: 2-Pyrrolidin-2-ylpyridine. (2021). Fisher Scientific.
-
Safety Data Sheet: 3-Fluoro-2-(pyrrolidin-1-yl)pyridine. (2024). Aaron Chemicals LLC.
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. (2021). National Institutes of Health (NIH).
-
Heterocyclic amines formation and mitigation in processed meat and meat products: a review. (2018). ResearchGate.
-
Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA).
-
Report on Carcinogens, Fifteenth Edition: Heterocyclic Amines (Selected). National Toxicology Program, U.S. Department of Health and Human Services.
Sources
- 1. aksci.com [aksci.com]
- 2. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. echemi.com [echemi.com]
- 9. nj.gov [nj.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. aaronchem.com [aaronchem.com]
- 13. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
